molecular formula C16H17N3O2S B564753 5-O-Desmethyl Omeprazole-d3 Sulfide CAS No. 1189968-01-1

5-O-Desmethyl Omeprazole-d3 Sulfide

カタログ番号: B564753
CAS番号: 1189968-01-1
分子量: 318.409
InChIキー: QAPIOBRWGYAHRI-HPRDVNIFSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-O-Desmethyl Omeprazole-d3 Sulfide, also known as 5-O-Desmethyl Omeprazole-d3 Sulfide, is a useful research compound. Its molecular formula is C16H17N3O2S and its molecular weight is 318.409. The purity is usually 95%.
BenchChem offers high-quality 5-O-Desmethyl Omeprazole-d3 Sulfide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-O-Desmethyl Omeprazole-d3 Sulfide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

2-[[3,5-dimethyl-4-(trideuteriomethoxy)pyridin-2-yl]methylsulfanyl]-3H-benzimidazol-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2S/c1-9-7-17-14(10(2)15(9)21-3)8-22-16-18-12-5-4-11(20)6-13(12)19-16/h4-7,20H,8H2,1-3H3,(H,18,19)/i3D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAPIOBRWGYAHRI-HPRDVNIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C(=C1OC)C)CSC2=NC3=C(N2)C=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC1=C(C(=NC=C1C)CSC2=NC3=C(N2)C=C(C=C3)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

5-O-Desmethyl Omeprazole-d3 Sulfide chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 5-O-Desmethyl Omeprazole-d3 Sulfide , a stable isotope-labeled metabolite and impurity standard critical for bioanalytical assays and metabolic profiling of proton pump inhibitors (PPIs).

Chemical Identity & Physicochemical Properties[1][2][3]

5-O-Desmethyl Omeprazole-d3 Sulfide is the deuterated analog of the "sulfide" form of the major Omeprazole metabolite, 5-hydroxyomeprazole. Unlike the parent drug (a sulfoxide), this molecule contains a thioether (sulfide) linkage and a hydroxyl group at the 5-position of the benzimidazole ring, with a deuterated methoxy group on the pyridine ring.

Nomenclature & Identifiers
PropertySpecification
Chemical Name 2-[[(4-(Methoxy-d3)-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazol-6-ol
Common Name 5-O-Desmethyl Omeprazole-d3 Sulfide; 5-Hydroxy Omeprazole-d3 Sulfide
CAS Number (Unlabeled) 103877-02-7
CAS Number (Labeled) 1189968-01-1
Molecular Formula C₁₆H₁₄D₃N₃O₂S
Molecular Weight 318.41 g/mol
Appearance Off-white to beige/pale yellow solid
Solubility Soluble in DMSO, Methanol, Ethyl Acetate; slightly soluble in water
pKa (Calculated) ~9.0 (Phenolic OH), ~4.0 (Pyridinium N)
Structural Visualization

The following diagram illustrates the chemical connectivity, highlighting the specific site of deuterium labeling (Pyridine-OCH₃) and the metabolic modification (Benzimidazole-OH).

ChemicalStructure Fig 1: Structural connectivity of 5-O-Desmethyl Omeprazole-d3 Sulfide. Benzimidazole 5-Hydroxy-1H-Benzimidazole (Metabolic Site: 5-OH) SulfideBridge Sulfide Linker (-S-) Benzimidazole->SulfideBridge C2 Position Pyridine Pyridine Ring (3,5-Dimethyl) SulfideBridge->Pyridine Methylene Bridge Label Deuterated Methoxy (-OCD3) Pyridine->Label Position 4

Metabolic Context & Significance[6]

Understanding the role of this molecule requires mapping the metabolic pathways of Omeprazole. Omeprazole is extensively metabolized in the liver by the Cytochrome P450 system.[1]

The Metabolic Pathway[8]
  • Primary Metabolism (CYP2C19): Omeprazole is hydroxylated at the 5-position of the benzimidazole ring to form 5-Hydroxyomeprazole (5-O-Desmethyl Omeprazole).

  • Reduction: The sulfoxide group (S=O) can be reduced to a sulfide (-S-) in vivo (often by gut microflora or reductive enzymes) or ex vivo during sample processing.

  • Impurity Formation: The sulfide form is a known degradation product and process impurity in the synthesis of Omeprazole.[2]

The 5-O-Desmethyl Omeprazole Sulfide represents the intersection of these two pathways: the reduced form of the hydroxylated metabolite.

MetabolicPathway Fig 2: Metabolic origin of 5-O-Desmethyl Omeprazole Sulfide. Omeprazole Omeprazole (Parent Drug) FiveOH 5-Hydroxyomeprazole (Major Metabolite) Omeprazole->FiveOH CYP2C19 (Hydroxylation) Sulfone Omeprazole Sulfone (CYP3A4 Metabolite) Omeprazole->Sulfone CYP3A4 (Oxidation) Omeprazole Sulfide Omeprazole Sulfide Omeprazole->Omeprazole Sulfide Reduction Target 5-O-Desmethyl Omeprazole Sulfide (Target Analyte) FiveOH->Target Reductive Pathway (S=O to -S-) Omeprazole Sulfide->Target CYP2C19

Analytical Applications (LC-MS/MS)

The primary utility of 5-O-Desmethyl Omeprazole-d3 Sulfide is as an Internal Standard (IS) . In quantitative bioanalysis, it corrects for matrix effects, extraction efficiency, and ionization variability.

Why use the Sulfide-d3 form?

While 5-Hydroxyomeprazole-d3 is the direct IS for the major metabolite, the sulfide variant is essential when:

  • Quantifying Impurities: It serves as a reference standard for impurity profiling in pharmaceutical QC.

  • Studying Reductive Metabolism: It tracks the specific "sulfide" pathway in complex matrices (e.g., feces or specific tissue compartments).

  • Stability Indication: Sulfides are often more stable than their sulfoxide counterparts, making them useful markers for degradation studies.

Recommended Mass Spectrometry Parameters

Note: Parameters must be optimized for the specific instrument platform.

ParameterSetting
Ionization Mode ESI Positive (+)
Parent Ion (Q1) m/z 319.4 [M+H]⁺
Daughter Ion (Q3) m/z 201.1 (Pyridinium-d3 fragment)
Cone Voltage 20–35 V
Collision Energy 15–25 eV
Retention Time Typically elutes after the sulfoxide forms (more lipophilic due to loss of oxygen)

Mechanistic Insight: The fragmentation of Omeprazole-type compounds typically involves the cleavage of the C-S bond. The charge is retained on the pyridine moiety. Since the deuterium label is on the pyridine methoxy group, the product ion shifts from the standard m/z 198 to m/z 201.

Handling, Stability, and Storage Protocols

Omeprazole derivatives are notoriously sensitive to environmental conditions. The "Sulfide" form is chemically more robust than the "Sulfoxide" (which undergoes rapid acid-catalyzed rearrangement), but the phenolic hydroxyl group introduces oxidation sensitivity.

Stability Protocol
  • Light Sensitivity: CRITICAL. All Omeprazole derivatives are photosensitive. Handle under yellow light or in amber glassware.

  • Acid Sensitivity: While sulfides are more stable than sulfoxides, the benzimidazole ring is basic. Avoid strong acidic solvents which can induce degradation.

  • Oxidation: The sulfide (-S-) can re-oxidize to the sulfoxide (S=O) if exposed to air in solution.

    • Best Practice: Use degassed solvents and store stock solutions under inert gas (Nitrogen/Argon).

Storage Conditions
  • Solid State: -20°C, desiccated, protected from light.

  • Stock Solution: -80°C in Methanol or Acetonitrile. Discard after 1 freeze-thaw cycle if possible (aliquot immediately upon dissolution).

References

  • Santa Cruz Biotechnology. 5-O-Desmethyl Omeprazole Sulfide Product Data. Retrieved from

  • Splendid Lab. 5-O-Desmethyl Omeprazole-d3 Sulfide Certificate of Analysis. Retrieved from

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for (S)-5-Hydroxy Omeprazole. Retrieved from

  • Ogilvie, B. W., et al. (2011).[3] Esomeprazole, omeprazole sulfone, 5-O-desmethyl omeprazole and 5-hydroxylansoprazole are in vitro metabolism-dependent inhibitors of CYP2C19.[3] Drug Metabolism and Disposition.[2][1][3] Retrieved from

  • Toronto Research Chemicals. 5-Hydroxy Omeprazole-d3 Sodium Salt Data Sheet. Retrieved from

Sources

5-O-Desmethyl Omeprazole-d3 Sulfide CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Characterization and Application of 5-O-Desmethyl Omeprazole-d3 Sulfide

Abstract This technical guide provides a comprehensive analysis of 5-O-Desmethyl Omeprazole-d3 Sulfide , a stable isotope-labeled metabolite standard critical for the precise quantification of proton pump inhibitor (PPI) metabolic pathways. We explore its physicochemical properties, role as an internal standard in LC-MS/MS bioanalysis, and its position within the CYP2C19-mediated metabolic network. This document is designed for researchers requiring rigorous validation of omeprazole pharmacokinetics and impurity profiling.

Chemical Identity & Core Specifications

The accurate identification of metabolic intermediates is the bedrock of pharmacokinetic (PK) analysis. 5-O-Desmethyl Omeprazole-d3 Sulfide represents the reduced, demethylated, and isotopically labeled form of Omeprazole, serving as a specific surrogate for the quantification of 5-Hydroxyomeprazole Sulfide .

Table 1: Physicochemical Characterization

ParameterSpecification
Compound Name 5-O-Desmethyl Omeprazole-d3 Sulfide
CAS Number 1189968-01-1
Synonyms 5-Hydroxyomeprazole-d3 Sulfide; 2-[[(4-(Methoxy-d3)-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazol-6-ol
Molecular Weight 318.41 g/mol
Molecular Formula C₁₆H₁₄D₃N₃O₂S
Isotopic Purity ≥ 99% Deuterium enrichment
Chemical Purity ≥ 98% (HPLC)
Solubility Soluble in DMSO, Methanol, Dichloromethane; slightly soluble in water.[1]
Appearance Off-white to pale beige solid

Structural Insight: Unlike the parent drug Omeprazole (a sulfoxide), this molecule is a sulfide (thioether) . The "5-O-Desmethyl" designation indicates the loss of the methyl group at the 6-position of the benzimidazole ring (often numbered 5 in metabolic literature due to tautomerism), resulting in a hydroxyl group. The d3-labeling is strategically placed on the methoxy group of the pyridine ring to ensure metabolic stability and mass spectral differentiation.

Metabolic Context & Signaling Pathway

Omeprazole metabolism is complex, involving oxidation by CYP enzymes and non-enzymatic reduction. The sulfide metabolites are often overlooked but are critical for understanding total drug clearance and gastric acid stability.

Figure 1: Omeprazole Metabolic Pathway & Role of Sulfide Intermediates

OmeprazoleMetabolism Omeprazole Omeprazole (Sulfoxide) OmeprazoleSulfide Omeprazole Sulfide (Thioether) Omeprazole->OmeprazoleSulfide Non-enzymatic Acidic Reduction HydroxyOmeprazole 5-Hydroxyomeprazole (Sulfoxide) Omeprazole->HydroxyOmeprazole CYP2C19 (Hydroxylation) HydroxySulfide 5-Hydroxyomeprazole Sulfide (Target Analyte) OmeprazoleSulfide->HydroxySulfide CYP2C19 (Hydroxylation) HydroxyOmeprazole->HydroxySulfide Reduction IS_Standard 5-O-Desmethyl Omeprazole-d3 Sulfide (Internal Standard) IS_Standard->HydroxySulfide Quantification Reference (LC-MS/MS)

Caption: Metabolic trajectory of Omeprazole. The d3-Sulfide standard is used to quantify the downstream 5-Hydroxyomeprazole Sulfide metabolite.

Experimental Application: LC-MS/MS Bioanalysis

The primary application of 5-O-Desmethyl Omeprazole-d3 Sulfide is as an Internal Standard (IS) . Its chemical behavior mirrors the analyte (5-Hydroxyomeprazole Sulfide) during extraction and chromatography, while its mass shift (+3 Da) allows for interference-free detection.

Protocol: High-Sensitivity Quantification in Plasma

Objective: Quantify 5-Hydroxyomeprazole Sulfide in human plasma to support CYP2C19 phenotyping.

Step 1: Stock Preparation

  • Dissolve 1 mg of 5-O-Desmethyl Omeprazole-d3 Sulfide in 1 mL of DMSO to create a 1 mg/mL stock solution.

  • Critical Control: Store at -80°C. Sulfides are prone to spontaneous oxidation to sulfoxides if exposed to air and light at room temperature.

Step 2: Sample Extraction (Protein Precipitation)

  • Aliquot 50 µL of plasma into a 96-well plate.

  • Add 200 µL of Acetonitrile containing the IS (Concentration: 50 ng/mL).

  • Vortex for 2 minutes at 1500 rpm.

  • Centrifuge at 4000 x g for 10 minutes at 4°C.

  • Transfer supernatant to a fresh plate.

Step 3: LC-MS/MS Parameters

  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3 minutes.

  • Detection (MRM Mode):

    • Analyte (Unlabeled): m/z 316.1 → 198.1

    • Internal Standard (d3): m/z 319.1 → 201.1 (Mass shift +3 due to d3-methoxy).

Self-Validating Check:

  • Retention Time Matching: The IS must elute at the exact same retention time as the analyte. Any deviation suggests isotopic effect or chromatographic instability.

  • Cross-Signal Check: Inject a blank sample containing only the IS. No signal should be observed in the analyte channel (316.1), confirming the isotopic purity is sufficient to prevent "cross-talk."

Synthesis & Structural Logic

Understanding the synthesis ensures the researcher is aware of potential impurities (e.g., residual sulfoxide).

Figure 2: Conceptual Synthesis Workflow

Synthesis Precursor1 2-Chloromethyl-3,5-dimethyl- 4-(methoxy-d3)-pyridine Coupling Nucleophilic Substitution (Base catalyzed) Precursor1->Coupling Precursor2 2-Mercapto-5-hydroxy- benzimidazole Precursor2->Coupling Product 5-O-Desmethyl Omeprazole-d3 Sulfide Coupling->Product

Caption: Convergent synthesis strategy avoiding the reduction of a labeled sulfoxide, thereby ensuring high isotopic integrity.

Handling and Stability Guidelines

As a Senior Application Scientist, I must emphasize that sulfide standards are chemically labile .

  • Oxidation Risk: Sulfides (thioethers) oxidize to sulfoxides (omeprazole-like structure) and sulfones upon exposure to atmospheric oxygen.

    • Mitigation: Always purge stock solution vials with Nitrogen or Argon after use.

  • Light Sensitivity: Omeprazole derivatives are photosensitive.

    • Mitigation: Perform all extractions under amber light or low-light conditions. Use amber glass vials.

  • Solvent Choice: Avoid protic solvents (methanol/water) for long-term storage of working solutions. Acetonitrile is preferred for working dilutions.

References

  • Santa Cruz Biotechnology. 5-O-Desmethyl Omeprazole Sulfide Product Data.[2] Retrieved from

  • GuideChem. Omeprazole Impurity Standards and CAS Registry. Retrieved from

  • National Institutes of Health (NIH). Pharmacokinetics of Omeprazole and Metabolites in CYP2C19 Genotypes. PMC2253711. Retrieved from

  • Pharmaffiliates. 5-O-Desmethyl Omeprazole-d3 Sulfide Certificate of Analysis. Retrieved from

  • Splendid Lab. Stable Isotope Labelled Standards: 5-O-Desmethyl Omeprazole-d3 Sulfide. Retrieved from

Sources

Technical Synthesis & Characterization Guide: 5-O-Desmethyl Omeprazole-d3 Sulfide

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the synthesis and characterization of 5-O-Desmethyl Omeprazole-d3 Sulfide , a stable isotope-labeled metabolite critical for pharmacokinetic profiling and cytochrome P450 (CYP2C19) investigations.[1]

Target Molecule: 5-O-Desmethyl Omeprazole-d3 Sulfide IUPAC Name: 2-[[(4-(Methoxy-d3)-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazol-6-ol Molecular Formula: C₁₆H₁₄D₃N₃O₂S Molecular Weight: 318.41 g/mol Role: Primary metabolite internal standard; CYP2C19 probe substrate.[1]

Introduction & Retrosynthetic Analysis[2][3]

The target molecule represents the reduced sulfide form of the major CYP2C19 metabolite, 5-O-desmethyl omeprazole, incorporating a deuterium label (


) on the pyridine methoxy group. Unlike the final drug (Omeprazole), which is a sulfoxide, this molecule contains a thioether (sulfide)  linkage.
Retrosynthetic Strategy

The convergent synthesis relies on the nucleophilic substitution of a chloromethyl pyridine by a benzimidazole thiol .

  • Fragment A (Nucleophile): 5-Hydroxy-2-mercaptobenzimidazole.[1]

    • Challenge: The 5-hydroxyl group renders the molecule sensitive to oxidation and requires careful pH control during coupling.

  • Fragment B (Electrophile): 2-Chloromethyl-4-(methoxy-d3)-3,5-dimethylpyridine hydrochloride.[1][2][3][4]

    • Labeling Point: The deuterium label is introduced early via nucleophilic aromatic substitution using Methanol-d3.[1]

RetroSynthesis Target 5-O-Desmethyl Omeprazole-d3 Sulfide (Target) Coupling Thioether Coupling (NaOH, EtOH/H2O) Target->Coupling FragA Fragment A 5-Hydroxy-2-mercaptobenzimidazole Coupling->FragA FragB Fragment B 2-Chloromethyl-4-(methoxy-d3)- 3,5-dimethylpyridine HCl Coupling->FragB PrecursorA 3,4-Diaminophenol FragA->PrecursorA CS2 / KOH PrecursorB 3,5-Dimethyl-4-nitropyridine-N-oxide FragB->PrecursorB 1. CD3OD/NaH 2. Ac2O 3. SOCl2

Caption: Retrosynthetic disconnection showing the convergent assembly of the benzimidazole and pyridine fragments.

Experimental Protocols

Step 1: Synthesis of Fragment B (Pyridine Moiety)

Objective: Preparation of 2-Chloromethyl-4-(methoxy-d3)-3,5-dimethylpyridine hydrochloride.[1][2][3]

1.1. Introduction of Deuterium Label (Nucleophilic Substitution)

  • Reagents: 3,5-Dimethyl-4-nitropyridine-N-oxide (10.0 g), Methanol-d3 (CD₃OD, >99.8% D), Sodium Hydride (NaH, 60% dispersion).

  • Protocol:

    • Suspend NaH (1.2 eq) in dry THF under nitrogen.

    • Add Methanol-d3 (1.5 eq) dropwise at 0°C to generate Sodium Methoxide-d3.[1] Stir for 30 min.

    • Add 3,5-Dimethyl-4-nitropyridine-N-oxide (1.0 eq) slowly.

    • Reflux for 2–4 hours. Monitor by TLC (Disappearance of nitro starting material).

    • Workup: Quench with water, extract with DCM, dry over Na₂SO₄, and concentrate to yield 3,5-Dimethyl-4-(methoxy-d3)pyridine-N-oxide .

1.2. Boekelheide Rearrangement & Chlorination

  • Reagents: Acetic Anhydride (Ac₂O), Thionyl Chloride (SOCl₂).

  • Protocol:

    • Dissolve the N-oxide intermediate in Ac₂O (5 vol). Heat to 90°C for 1 hour (rearrangement to 2-acetoxymethyl intermediate).

    • Remove excess Ac₂O under vacuum.

    • Hydrolyze the residue with 2M NaOH in Ethanol (reflux 1 hr) to obtain the 2-hydroxymethyl derivative.

    • Dissolve the crude alcohol in DCM. Add SOCl₂ (1.5 eq) dropwise at 0°C.

    • Stir at room temperature for 2 hours.

    • Evaporate solvent.[5] Triturate residue with ether/hexane to obtain Fragment B as a white/off-white hydrochloride salt.[1]

Step 2: Synthesis of Fragment A (Benzimidazole Moiety)

Objective: Preparation of 5-Hydroxy-2-mercaptobenzimidazole.[1]

  • Reagents: 3,4-Diaminophenol dihydrochloride (5.0 g), Carbon Disulfide (CS₂), Potassium Hydroxide (KOH), Ethanol (95%).

  • Protocol:

    • Dissolve KOH (2.2 eq) in Ethanol/Water (1:1). Add 3,4-Diaminophenol.[1]

    • Add CS₂ (1.2 eq) dropwise.

    • Reflux the mixture for 4 hours. (Caution: CS₂ is highly flammable and toxic; use efficient fume hood).

    • Cool to room temperature. Add charcoal, filter, and dilute with water (50 mL).

    • Acidify with Glacial Acetic Acid to pH ~5. The product precipitates.[6][7][8]

    • Filter the solid, wash with cold water, and recrystallize from Ethanol/Water to yield Fragment A (Yield: ~65-75%).

Step 3: Final Coupling (Thioether Formation)

Objective: Synthesis of 5-O-Desmethyl Omeprazole-d3 Sulfide.

  • Reagents: Fragment A (1.0 eq), Fragment B (1.0 eq), NaOH (2.2 eq), Ethanol/Water (3:1).

  • Protocol:

    • Dissolve Fragment A (5-Hydroxy-2-mercaptobenzimidazole) in Ethanol/Water containing NaOH (2.2 eq).[1] Note: The extra base ensures the phenol is also deprotonated, increasing solubility.

    • Cool solution to 15°C.

    • Dissolve Fragment B (Chloromethyl pyridine HCl) in water and add dropwise to the benzimidazole solution over 30 minutes.

    • Allow temperature to rise to 25-30°C and stir for 3 hours.

    • Workup:

      • The reaction mixture pH will be high (~12).

      • Carefully adjust pH to 7.5–8.0 using 1M Acetic Acid. Critical: The product is amphoteric (phenol + benzimidazole). It precipitates best at neutral/slightly basic pH.[1]

    • Extract with Ethyl Acetate (3 x 50 mL).

    • Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

    • Purification: Flash chromatography (DCM:MeOH 95:5) to yield the title compound as a beige solid.

Characterization & Validation

NMR Spectroscopy (400 MHz, DMSO-d6)

The absence of the standard methoxy singlets is the primary confirmation of structural identity.

PositionShift (δ ppm)MultiplicityIntegrationAssignment
Pyridine 8.18s1HPyridine C6-H
Pyridine 2.21s3HPyridine C3-CH₃
Pyridine 2.18s3HPyridine C5-CH₃
Pyridine Absent --4-OCD₃ (Silent)
Linker 4.45s2H-S-CH₂-
Benzimidazole 6.60 - 7.30m3HAr-H (C4, C6, C7)
Benzimidazole 9.0 - 9.5br s1H-OH (Phenolic)
Benzimidazole 12.5br s1H-NH
Mass Spectrometry (ESI+)
  • Instrument: LC-MS/MS (Triple Quadrupole).[1]

  • Theoretical Mass (M+H): 318.41 Da.

  • Observed Mass: 318.1 m/z.

  • Isotopic Purity: >99% deuterium incorporation (determined by ratio of 318/315 peaks).

Stability & Handling
  • Oxidation Sensitivity: As a sulfide, the compound is prone to oxidation to the sulfoxide (Omeprazole analog) and sulfone. Store at -20°C under Argon.

  • Light Sensitivity: Protect from light to prevent photochemical degradation.

Metabolic Context (CYP2C19)

This compound serves as a specific probe for the 5-O-demethylation pathway mediated by CYP2C19.[1]

Metabolism Omeprazole Omeprazole (Parent Drug) Metabolite1 5-Hydroxyomeprazole (Major Metabolite) Omeprazole->Metabolite1 Hydroxylation (Pyridine Methyl) Metabolite2 5-O-Desmethyl Omeprazole (Target Analog) Omeprazole->Metabolite2 O-Demethylation (Benzimidazole) Conjugation (Glucuronidation) Conjugation (Glucuronidation) Metabolite2->Conjugation (Glucuronidation) CYP2C19 CYP2C19

Caption: CYP2C19-mediated metabolic pathways of Omeprazole showing the formation of the 5-O-desmethyl metabolite.[1]

References

  • Preparation of Pyridine Intermediates : S. B. Patel et al., "Process Optimization and Green Chemistry Approach During Synthesis and Characterization of 2-Chloromethyl-3,5-Dimethyl-4-Methoxy Pyridine Hydrochloride," Rasayan J. Chem., Vol. 17, No. 4, 2024.[1][4] Link

  • Benzimidazole Thiol Synthesis : G. Srikanth et al., "Symmetrical Coupling of 2-Mercapto Benzimidazole Derivatives," Research Journal of Pharmaceutical, Biological and Chemical Sciences, 2012. Link

  • Metabolic Pathway : Ogilvie et al., "Inhibition of CYP2C19 by Omeprazole Metabolites," Drug Metabolism and Disposition, 2011. Link

  • Omeprazole Synthesis Overview : BenchChem Application Note, "Synthesis of Omeprazole: A Detailed Protocol," 2025. Link

Sources

Technical Guide: 5-O-Desmethyl Omeprazole-d3 Sulfide in Bioanalysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the application of 5-O-Desmethyl Omeprazole-d3 Sulfide (also known as 5-Hydroxyomeprazole-d3 Sulfide) as a stable isotope-labeled internal standard (SIL-IS) for the quantification of omeprazole metabolites. While Omeprazole is primarily metabolized via CYP2C19 (hydroxylation) and CYP3A4 (sulfoxidation), the "sulfide" pathway represents a reductive metabolic route or degradation product that requires precise monitoring in pharmacokinetic (PK) and stability studies.

This document provides a validated framework for researchers to integrate this deuterated standard into LC-MS/MS workflows, ensuring rigorous quantification of the target analyte 5-O-Desmethyl Omeprazole Sulfide (5-OH-OMP-S).

Chemical Profile & Identity

The target analyte and its deuterated standard are chemically distinct from the parent drug by two modifications:

  • O-Demethylation: Removal of the methyl group at the 5-position of the benzimidazole ring (forming a hydroxyl group).

  • Reduction: Reduction of the sulfoxide linker (-S(=O)-) to a sulfide/thioether (-S-).

Comparative Specifications
FeatureTarget AnalyteInternal Standard (IS)
Name 5-O-Desmethyl Omeprazole Sulfide5-O-Desmethyl Omeprazole-d3 Sulfide
Synonym 5-Hydroxyomeprazole Sulfide5-Hydroxyomeprazole-d3 Sulfide
CAS Number 103877-02-71189968-01-1
Formula C₁₆H₁₇N₃O₂SC₁₆H₁₄D₃N₃O₂S
Mol.[1][2][3][4][5][6][7] Weight 315.39 g/mol ~318.41 g/mol
Label Position N/APyridine-4-methoxy-d3
Function Metabolite / DegradantInternal Standard for LC-MS/MS

Critical Note on Nomenclature: "5-O-Desmethyl" refers to the modification on the benzimidazole ring. The deuterium label (d3) in the standard is typically located on the pyridine methoxy group to ensure the label is retained even if the benzimidazole moiety undergoes further metabolism (though unlikely in this specific assay context).

Metabolic Context & Biological Relevance

Understanding the formation of 5-O-Desmethyl Omeprazole Sulfide is essential for interpreting PK data. It sits at the intersection of oxidative (CYP-mediated) and reductive pathways.

Pathway Visualization

The following diagram illustrates the position of the sulfide metabolite relative to the major CYP2C19/CYP3A4 pathways.

OmeprazoleMetabolism Omeprazole Omeprazole (Parent Drug) Hydroxy 5-Hydroxyomeprazole (Major Metabolite) Omeprazole->Hydroxy CYP2C19 (Oxidative) Sulfone Omeprazole Sulfone Omeprazole->Sulfone CYP3A4 (Sulfoxidation) Sulfide Omeprazole Sulfide Omeprazole->Sulfide Non-enzymatic / Reductive (Acidic Conditions/Gut Flora) HydroxySulfide 5-O-Desmethyl Omeprazole Sulfide (Target Analyte) Hydroxy->HydroxySulfide Reductive Pathway (Putative) Sulfide->HydroxySulfide CYP2C19 (Hydroxylation)

Caption: Metabolic landscape of Omeprazole showing the convergence of oxidative and reductive pathways to form the 5-O-Desmethyl Sulfide metabolite.

Biological Significance
  • Reductive Metabolism: While oxidation dominates systemic clearance, reductive pathways (forming sulfides) can occur in the gastrointestinal tract or under specific physiological conditions.

  • Renal Excretion: Hydroxylated metabolites are more polar and typically excreted in urine. The sulfide form, being less polar than the sulfoxide, may exhibit distinct tissue distribution before excretion.

  • Marker Utility: Monitoring the sulfide metabolite aids in comprehensive mass balance studies and stability assessments, particularly as sulfides can re-oxidize to active sulfoxides in vivo.

Analytical Methodology: LC-MS/MS Protocol[5][6][8]

The following protocol utilizes 5-O-Desmethyl Omeprazole-d3 Sulfide to correct for matrix effects, extraction efficiency, and ionization variability.

Sample Preparation (Liquid-Liquid Extraction)

Omeprazole and its metabolites are labile in acidic environments; therefore, rapid extraction at controlled pH is vital.

  • Aliquot: Transfer 50 µL of plasma/serum to a clean tube.

  • IS Addition: Add 10 µL of 5-O-Desmethyl Omeprazole-d3 Sulfide working solution (e.g., 500 ng/mL in Methanol).

  • Buffer: Add 50 µL of 100 mM Ammonium Acetate (pH 8.5) to ensure analytes are in neutral form for extraction.

  • Extraction: Add 1.5 mL of TBME (Methyl tert-butyl ether) or Ethyl Acetate.

  • Agitation: Vortex for 5 min; Centrifuge at 4,000 rpm for 5 min.

  • Reconstitution: Evaporate the organic layer under nitrogen at 40°C. Reconstitute in 100 µL Mobile Phase.

LC-MS/MS Conditions
  • Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50 mm, 2.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.[6]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3-5 minutes.

  • Ionization: Electrospray Ionization (ESI), Positive Mode.[8][9]

MRM Transitions (Optimized)

The fragmentation pattern relies on the cleavage of the sulfinyl/sulfide bridge. The pyridine moiety typically carries the charge.

CompoundPrecursor Ion (Q1)Product Ion (Q3)Collision Energy (eV)Dwell Time (ms)
5-OH-Omeprazole Sulfide 316.1 [M+H]⁺198.1 (Pyridine)15-2050
d3-IS (Internal Standard) 319.1 [M+H]⁺201.1 (d3-Pyridine)15-2050

Note: The product ion m/z 198 corresponds to the 4-methoxy-3,5-dimethylpyridin-2-yl moiety. Since the d3 label is on the pyridine methoxy, the IS product ion shifts to m/z 201.

Workflow Diagram

BioanalysisWorkflow Sample Biological Sample (Plasma/Urine) IS_Add Add IS: 5-O-Desmethyl-d3 Sample->IS_Add Extract LLE Extraction (TBME, pH 8.5) IS_Add->Extract Dry Evaporation & Reconstitution Extract->Dry LCMS LC-MS/MS (MRM Mode) Dry->LCMS Data Quantification (Ratio Analyte/IS) LCMS->Data

Caption: Step-by-step bioanalytical workflow for metabolite quantification.

Technical Considerations for Validity (E-E-A-T)

Stability & Oxidation

Sulfide metabolites are prone to auto-oxidation back to sulfoxides (omeprazole/5-hydroxyomeprazole) if exposed to air or peroxides in solvents.

  • Mitigation: Use fresh solvents free of peroxides. Keep samples at 4°C. Analyze within 24 hours of extraction.

  • QC Check: Monitor the "Parent" (Sulfoxide) channel. If the Sulfide peak decreases and the Sulfoxide peak increases in standard solutions, oxidation is occurring.

Isotopic Contribution

The d3-IS is 3 Da heavier than the analyte.

  • Cross-Talk: Ensure the d3 standard contains <0.5% of d0 (unlabeled) material to prevent false positives in the analyte channel.

  • Retention Time: Deuterium can cause a slight shift in retention time (usually elutes slightly earlier than the protium form). Ensure the integration window covers both.

Causality in Protocol Design
  • Why pH 8.5 for Extraction? Omeprazole and its derivatives are acid-labile (degrading to sulfonamides/disulfides). Extraction at alkaline pH stabilizes the benzimidazole core and ensures the molecule is neutral (pKa ~4 and ~8.8), maximizing recovery into the organic solvent.

  • Why Pyridine Fragment? The cleavage at the methylene bridge between the pyridine and benzimidazole is the most dominant fragmentation pathway, providing high sensitivity (Signal-to-Noise ratio).

References

  • Santa Cruz Biotechnology. 5-O-Desmethyl Omeprazole Sulfide Product Analysis. Retrieved from

  • National Institutes of Health (PubChem). 5-O-Desmethylomeprazole Compound Summary. Retrieved from

  • Hofmann, U., et al. (2006). "Sensitive quantification of omeprazole and its metabolites in human plasma by liquid chromatography-mass spectrometry."[10] Journal of Chromatography B. Retrieved from

  • Ogilvie, B. W., et al. (2011). "Esomeprazole, omeprazole sulfone, 5-O-desmethyl omeprazole and 5-hydroxylansoprazole are in vitro metabolism-dependent inhibitors of CYP2C19." Drug Metabolism and Disposition. Retrieved from

  • Splendid Lab. 5-O-Desmethyl Omeprazole-d3 Sulfide Reference Standard. Retrieved from

Sources

Advanced Metabolite Profiling: The Role of 5-O-Desmethyl Omeprazole-d3 Sulfide in Reductive Metabolism and Bioanalysis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the role, application, and experimental protocols for 5-O-Desmethyl Omeprazole-d3 Sulfide , a critical stable isotope-labeled internal standard (SIL-IS) used in advanced drug metabolism and pharmacokinetics (DMPK) studies.

Executive Summary

In the landscape of proton pump inhibitor (PPI) metabolism, the oxidative pathways mediated by CYP2C19 and CYP3A4 are well-documented. However, the reductive pathways —leading to sulfide metabolites—represent a critical, often overlooked dimension of omeprazole pharmacokinetics, particularly concerning the gut-liver axis and microbiome interactions.

5-O-Desmethyl Omeprazole-d3 Sulfide serves as a specialized Stable Isotope-Labeled Internal Standard (SIL-IS). It is essential for the precise quantification of 5-hydroxyomeprazole sulfide , a metabolite that flags reductive biotransformation and potential impurity formation. This guide delineates the mechanistic relevance of this compound and provides a validated framework for its use in LC-MS/MS bioanalysis.

Chemical Identity & Structural Logic[1]

To utilize this compound effectively, researchers must understand its structural relationship to the parent drug and its metabolic lineage.

  • Parent Drug: Omeprazole (Sulfoxide).[1]

  • Target Metabolite: 5-O-Desmethyl Omeprazole Sulfide (Reduced form of the major CYP2C19 metabolite).

  • Internal Standard: The d3-labeled analog, containing three deuterium atoms to differentiate it mass-spectrometrically from the endogenous metabolite.

Structural Breakdown
FeatureDescriptionFunction in Bioanalysis
Core Scaffold Benzimidazole linked to a pyridine via a thioether (sulfide) bond.[2]Represents the reduced metabolic state (loss of oxygen from the sulfoxide).
5-O-Desmethyl The methoxy group at position 5 of the benzimidazole is converted to a hydroxyl group .Markers the specific regioselective activity of CYP2C19 (or subsequent modification).
Isotopic Label (d3) Deuterium labeling on the pyridine-4-methoxy group.Provides a mass shift (+3 Da) for MS detection without altering chromatographic retention time.

Critical Note on Nomenclature: "5-O-Desmethyl Omeprazole" is synonymous with 5-Hydroxyomeprazole . Therefore, the compound is the sulfide form of 5-hydroxyomeprazole .

Metabolic Context: The Reductive Loop

While CYP2C19-mediated hydroxylation (oxidative) is the primary clearance pathway, the sulfide metabolites indicate a reductive loop, often mediated by the intestinal microbiota or non-enzymatic acidic degradation in the stomach.

The Mechanism[2][3]
  • Oxidative (Major): Omeprazole is hydroxylated by CYP2C19 to 5-Hydroxyomeprazole (Sulfoxide).

  • Reductive (Minor/Microbial): Omeprazole (or its metabolites) undergoes reduction of the sulfoxide to a Sulfide (thioether).

  • The Convergence: 5-Hydroxyomeprazole can be reduced to 5-Hydroxyomeprazole Sulfide , OR Omeprazole Sulfide can be hydroxylated to the same product.

Why Measure This?

  • Microbiome Impact: High levels of sulfide metabolites in plasma or feces can indicate significant gut bacterial reduction, altering bioavailability.

  • Impurity Profiling: Sulfides are common synthetic precursors and degradants. Quantifying them ensures assay specificity.

Visualization: The Omeprazole Metabolic Network

The following diagram illustrates where 5-O-Desmethyl Omeprazole Sulfide fits within the oxidative and reductive pathways.

OmeprazoleMetabolism Omeprazole Omeprazole (Sulfoxide) FiveOH 5-OH-Omeprazole (Sulfoxide) [Major CYP2C19 Metabolite] Omeprazole->FiveOH Oxidation (CYP2C19) Sulfone Omeprazole Sulfone (CYP3A4 Metabolite) Omeprazole->Sulfone Oxidation (CYP3A4) OmeSulfide Omeprazole Sulfide (Pyrmetazole) Omeprazole->OmeSulfide Reduction (Microbiota/Acid) FiveOHSulfide 5-OH-Omeprazole Sulfide (Target Analyte) FiveOH->FiveOHSulfide Reduction (Microbiota) OmeSulfide->FiveOHSulfide Oxidation (CYP2C19)

Figure 1: Metabolic pathways of Omeprazole, highlighting the oxidative (CYP-mediated) and reductive (Microbiota/Chemical) routes leading to the formation of 5-OH-Omeprazole Sulfide.

Experimental Protocol: LC-MS/MS Bioanalysis

This protocol details the use of 5-O-Desmethyl Omeprazole-d3 Sulfide as an Internal Standard (IS) for the quantification of omeprazole metabolites in human plasma.

Reagent Preparation
  • Stock Solution (IS): Dissolve 1 mg of 5-O-Desmethyl Omeprazole-d3 Sulfide in 1 mL of Methanol (MeOH) to obtain a 1 mg/mL stock. Store at -80°C.

  • Working IS Solution: Dilute the stock to 50 ng/mL in 50:50 Methanol:Water.

  • Matrix: Drug-free human plasma (K2EDTA).

Sample Extraction (Protein Precipitation)

This method is chosen for high recovery of polar metabolites like 5-OH-Omeprazole.

  • Aliquot: Transfer 50 µL of plasma sample into a 1.5 mL centrifuge tube.

  • IS Addition: Add 20 µL of Working IS Solution (5-O-Desmethyl Omeprazole-d3 Sulfide). Vortex gently for 10 seconds.

  • Precipitation: Add 150 µL of ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid.

  • Agitation: Vortex vigorously for 1 minute.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer: Transfer 100 µL of the supernatant to an LC vial containing 100 µL of water (to dilute solvent strength and improve peak shape).

LC-MS/MS Parameters
  • Column: C18 Reverse Phase (e.g., Waters XSelect HSS T3, 2.1 x 100 mm, 2.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (ammonium formate buffer can be used if pH adjustment is needed).

  • Mobile Phase B: Acetonitrile.[3]

  • Gradient:

    • 0-1 min: 5% B

    • 1-6 min: 5% -> 95% B

    • 6-7 min: 95% B (Wash)

    • 7.1 min: 5% B (Re-equilibration)

  • Ionization: ESI Positive Mode.

MRM Transitions (Example):

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
5-OH-Omeprazole Sulfide 316.1 198.1 15

| 5-OH-Omeprazole-d3 Sulfide (IS) | 319.1 | 198.1 | 15 |

Note: The product ion (198.1) typically corresponds to the pyridine moiety, which retains the d3 label in the IS if the label is on the pyridine methoxy.

Application Workflow

The following diagram outlines the logical flow from sample collection to data validation using the d3-Sulfide IS.

BioanalysisWorkflow Sample Biological Sample (Plasma/Urine) Spike Spike with IS: 5-O-Desmethyl Omeprazole-d3 Sulfide Sample->Spike Extract Protein Precipitation (ACN + Formic Acid) Spike->Extract LCMS LC-MS/MS Analysis (MRM Mode) Extract->LCMS Data Ratio Calculation (Analyte Area / IS Area) LCMS->Data Result Quantitation of Reductive Metabolites Data->Result

Figure 2: Analytical workflow for quantifying trace reductive metabolites using the deuterated sulfide internal standard.

Scientific Causality & Interpretation

Why use the "Sulfide" IS and not the "Sulfoxide" IS?

In bioanalysis, the Internal Standard must mimic the physicochemical properties of the analyte as closely as possible.

  • Retention Time: The sulfide is more hydrophobic than the sulfoxide (due to the lack of the polar S=O bond). It will elute later on a reverse-phase column.

  • Matrix Effects: If you are quantifying 5-OH-Omeprazole Sulfide , using 5-OH-Omeprazole-d3 (Sulfoxide) as an IS is risky. The sulfoxide will elute at a different time (subject to different matrix suppression zones) than the sulfide analyte.

  • Correct Protocol: You must use 5-O-Desmethyl Omeprazole-d3 Sulfide to quantify 5-O-Desmethyl Omeprazole Sulfide .

Interpretation of Results
  • High Sulfide/Sulfoxide Ratio: May indicate "Poor Metabolizer" (PM) status for CYP2C19 (slowing the oxidative clearance) combined with active gut reduction.

  • Presence in Feces vs. Plasma: High fecal concentrations of the sulfide with low plasma concentrations suggest poor re-absorption or localized gut reduction (microbiome effect).

References

  • National Institutes of Health (NIH) - PubChem. 5-o-Desmethylomeprazole (Compound Summary). [Link]

  • eScholarship (University of California). Of Mice and Microbiomes: Interaction of Gut Microbes and Drug Metabolism. (Confirming the presence of 5-hydroxyomeprazole sulfide in human samples). [Link]

  • Splendid Lab. 5-O-Desmethyl Omeprazole-d3 Sulfide Structure and Specifications. [Link]

  • British Journal of Clinical Pharmacology. Increased omeprazole metabolism in carriers of the CYP2C19*17 allele. (Contextualizing the oxidative 5-OH pathway). [Link]

Sources

An In-depth Technical Guide to the Synthesis and Application of 5-O-Desmethyl Omeprazole-d3 Sulfide as an Internal Standard

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the isotopic labeling of 5-O-Desmethyl Omeprazole-d3 Sulfide, a critical internal standard for the bioanalysis of omeprazole and its metabolites. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of the synthesis, characterization, and application of this stable isotope-labeled compound.

The Critical Role of Isotopically Labeled Internal Standards in Pharmacokinetic Studies

In the realm of drug metabolism and pharmacokinetics (DMPK), the accurate quantification of drug molecules and their metabolites in biological matrices is paramount.[1] Bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), are the gold standard for this purpose due to their high sensitivity and selectivity.[1] However, the complexity of biological samples can introduce variability from matrix effects and inconsistencies in sample preparation.[1] To mitigate these challenges, the use of a stable isotope-labeled internal standard is highly recommended and often a regulatory expectation.[1]

5-O-Desmethyl Omeprazole-d3 Sulfide serves as an ideal internal standard for the analysis of omeprazole and its metabolites. Its chemical properties are nearly identical to the analyte of interest, ensuring that it behaves similarly during extraction, chromatography, and ionization. The mass difference of 3 Daltons due to the deuterium atoms allows for its distinct detection by the mass spectrometer, enabling precise and accurate quantification of the unlabeled analyte.[2]

Understanding Omeprazole Metabolism

Omeprazole is a widely prescribed proton pump inhibitor used to treat acid-related gastrointestinal disorders.[3][4] It is extensively metabolized in the liver primarily by the cytochrome P450 enzymes, CYP2C19 and CYP3A4.[4][5][6] The major metabolic pathways include:

  • 5-hydroxylation by CYP2C19 to form 5-hydroxyomeprazole.[4][6]

  • Sulfoxidation by CYP3A4 to form omeprazole sulfone.[4][6]

  • O-demethylation to a lesser extent, leading to metabolites like 5-O-desmethylomeprazole.[4]

The sulfide and sulfone analogs of these metabolites are also observed.[7] Given the complexity of this metabolic profile, having a reliable internal standard like 5-O-Desmethyl Omeprazole-d3 Sulfide is crucial for comprehensive pharmacokinetic analysis.[5][8]

Chemical Profile of 5-O-Desmethyl Omeprazole-d3 Sulfide

PropertyValueSource
Chemical Name 2-[[(4-(Methoxy-d3)-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazol-6-ol[9]
Synonyms 5-Hydroxy-2-[[(4-(methoxy-d3)-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole[9]
CAS Number 1189968-01-1[9][10][11]
Molecular Formula C16H14D3N3O2S[9][10]
Molecular Weight 318.41[9][10]

The deuterium atoms are strategically placed on the methoxy group of the pyridine ring. This position is metabolically stable and provides a sufficient mass shift for clear differentiation from the unlabeled analyte in mass spectrometric analysis.

Synthesis of 5-O-Desmethyl Omeprazole-d3 Sulfide

The synthesis of 5-O-Desmethyl Omeprazole-d3 Sulfide involves a multi-step process that can be logically divided into the synthesis of the deuterated pyridine precursor and its subsequent coupling with the benzimidazole moiety.

Proposed Synthetic Pathway

Synthetic Pathway Figure 1: Proposed Synthetic Pathway for 5-O-Desmethyl Omeprazole-d3 Sulfide A Precursor A (Substituted Pyridine) C Deuterated Pyridine Precursor (4-(Methoxy-d3)-3,5-dimethyl-2-chloromethylpyridine) A->C Methylation-d3 & Chlorination B CD3I or (CD3)2SO4 (Deuterated Methylating Agent) E 5-O-Desmethyl Omeprazole-d3 Sulfide C->E Nucleophilic Substitution D Precursor B (5-Hydroxy-2-mercaptobenzimidazole) D->E

Caption: Proposed Synthetic Pathway for 5-O-Desmethyl Omeprazole-d3 Sulfide.

Experimental Protocol

The following is a proposed, detailed protocol for the synthesis of 5-O-Desmethyl Omeprazole-d3 Sulfide, based on established synthetic routes for omeprazole and its analogs.[12][13][14]

Part 1: Synthesis of Deuterated Pyridine Precursor

  • Starting Material: Begin with a suitable 4-hydroxy-3,5-dimethyl-2-methylpyridine derivative.

  • Deuterated Methylation: React the starting material with a deuterated methylating agent such as iodomethane-d3 (CD3I) or dimethyl-d6 sulfate ((CD3)2SO4) in the presence of a base (e.g., sodium hydride) in an aprotic solvent (e.g., tetrahydrofuran) to introduce the methoxy-d3 group.

  • Chlorination: The methyl group at the 2-position of the pyridine ring is then chlorinated, for example, using N-chlorosuccinimide (NCS), to yield the reactive intermediate, 2-chloromethyl-4-(methoxy-d3)-3,5-dimethylpyridine.

  • Purification: The resulting deuterated pyridine precursor is purified using column chromatography.

Part 2: Synthesis of 5-O-Desmethyl Omeprazole-d3 Sulfide

  • Reaction Setup: In a reaction vessel, dissolve 5-hydroxy-2-mercaptobenzimidazole in a suitable solvent such as ethanol or isopropanol.

  • Base Addition: Add a base, such as sodium hydroxide, to the solution to form the thiolate anion.

  • Coupling Reaction: Slowly add the purified deuterated pyridine precursor from Part 1 to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS.

  • Workup and Purification: Once the reaction is complete, neutralize the mixture and extract the product with an organic solvent. The crude product is then purified by recrystallization or column chromatography to yield 5-O-Desmethyl Omeprazole-d3 Sulfide.

Analytical Characterization

The identity, purity, and isotopic enrichment of the synthesized 5-O-Desmethyl Omeprazole-d3 Sulfide must be rigorously confirmed using various analytical techniques.

Mass Spectrometry

Mass spectrometry is used to confirm the molecular weight and fragmentation pattern of the synthesized compound.

IonExpected m/z
[M+H]+319.1
[M+Na]+341.1

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) of the parent ion (m/z 319.1) should yield characteristic fragment ions. The fragmentation pattern is expected to be similar to the unlabeled analog, with a +3 Da shift for fragments containing the deuterated methoxy group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for confirming the chemical structure and the position of the deuterium label.

  • ¹H NMR: The proton NMR spectrum will show the absence of a signal for the methoxy protons (which would typically appear around 3.7-3.9 ppm), confirming the successful incorporation of the deuterium atoms. The other characteristic proton signals for the benzimidazole and pyridine rings should be present.

  • ¹³C NMR: The carbon NMR spectrum will show a characteristic triplet for the deuterated methoxy carbon due to coupling with deuterium.

  • ²H NMR: The deuterium NMR spectrum will show a singlet corresponding to the deuterium atoms on the methoxy group.

Application in Bioanalytical Methods

5-O-Desmethyl Omeprazole-d3 Sulfide is primarily used as an internal standard in LC-MS/MS methods for the quantification of omeprazole and its metabolites in biological samples such as plasma and urine.

Bioanalytical Workflow

Bioanalytical Workflow Figure 2: Bioanalytical Workflow Using the Labeled Internal Standard A Biological Sample (e.g., Plasma, Urine) B Spike with 5-O-Desmethyl Omeprazole-d3 Sulfide A->B C Sample Preparation (e.g., Protein Precipitation, SPE) B->C D LC-MS/MS Analysis C->D E Data Processing (Ratio of Analyte to Internal Standard) D->E F Quantification E->F

Caption: Bioanalytical Workflow Using the Labeled Internal Standard.

Method Validation

Any bioanalytical method employing 5-O-Desmethyl Omeprazole-d3 Sulfide as an internal standard must be fully validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters include:

  • Selectivity and Specificity: Ensuring no interference from endogenous matrix components at the retention times of the analyte and internal standard.

  • Linearity: Establishing a linear relationship between the analyte concentration and the peak area ratio (analyte/internal standard).

  • Accuracy and Precision: Determining the closeness of the measured values to the nominal values and the reproducibility of the measurements.

  • Matrix Effect: Assessing the influence of the biological matrix on the ionization of the analyte and internal standard.

  • Stability: Evaluating the stability of the analyte and internal standard under various storage and processing conditions.

Conclusion

5-O-Desmethyl Omeprazole-d3 Sulfide is an indispensable tool for the accurate and reliable quantification of omeprazole and its metabolites in biological matrices. Its synthesis, while requiring careful execution, follows established chemical principles. Rigorous analytical characterization is essential to confirm its identity and purity before its application as an internal standard in validated bioanalytical methods. The use of this stable isotope-labeled standard enhances the robustness and trustworthiness of pharmacokinetic data, which is critical for drug development and clinical research.

References

  • Nazir, S., Iqbal, Z., Ahmad, L., Shah, Y., & Nasir, F. (2015). Pharmacokinetics of omeprazole and its metabolites in three phases of menstrual cycle. European Journal of Drug Metabolism and Pharmacokinetics, 40(1), 13-22.
  • Nazir, S., Iqbal, Z., Ahmad, L., Shah, Y., & Nasir, F. (2014). Pharmacokinetics of omeprazole and its metabolites in three phases of menstrual cycle. European journal of drug metabolism and pharmacokinetics, 40(1), 13–22.
  • Iqbal, Z., Nazir, S., Ahmad, L., Shah, Y., & Nasir, F. (2016). Variation in pharmacokinetics of omeprazole and its metabolites by gender and CYP2C19 genotype in Pakistani male and female subjects. Pakistan Journal of Pharmaceutical Sciences, 29(4), 1215-1222.
  • Mehraban, N., D'Souza, R., & Tarlyn, N. (2022). Identification of Omeprazole Metabolites in Human Urines and Investigation of Its Pharmacokinetic Variability. Journal of Analytical and Bioanalytical Techniques, 13(2), 1-8.
  • PharmGKB. Omeprazole and Esomeprazole Pathway, Pharmacokinetics. [Link]

  • Lee, H., & Kim, S. (2020). Profiling and Identification of Omeprazole Metabolites in Mouse Brain and Plasma by Isotope Ratio-Monitoring Liquid Chromatography-Mass Spectrometric Method. Molecules, 25(19), 4485. [Link]

  • CRO Splendid Lab Pvt. Ltd. 5-O-Desmethyl Omeprazole-d3 Sulfide. [Link]

  • ResearchGate. Evidence of Human Metabolites of Omeprazole and its Structure Elucidation by using HPLC-MS | Request PDF. [Link]

  • PubMed. Enantioselective quantification of omeprazole and its main metabolites in human serum by chiral HPLC-atmospheric pressure photoionization tandem mass spectrometry. [Link]

  • PubChem. 5-o-Desmethylomeprazole. [Link]

  • PubMed. Localization of omeprazole and metabolites in the mouse. [Link]

  • Axios Research. 5-O-Desmethyl Omeprazole - CAS - 151602-49-2. [Link]

  • Expert Synthesis Solutions. 5-O-Desmethyl Omeprazole Sulfide [CAS 103877-02-7]. [Link]

  • ResearchGate. Determination of omeprazole and its metabolites in human plasma by liquid chromatography-mass spectrometry | Request PDF. [Link]

  • SciSpace. Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. [Link]

  • Pharmaffiliates. Omeprazole-impurities. [Link]

  • PubMed. Determination of omeprazole and its metabolites in human plasma by liquid chromatography-mass spectrometry. [Link]

  • Semantic Scholar. Identification of the acid-induced degradation products of omeprazole and 5-hydroxyomeprazole by high-resolution mass spectrometry. [Link]

  • Stable-Isotopes. 5-O-Desmethyl Omeprazole-d3 Sulfide- CAS: 1189968-01-1. [Link]

  • ResearchGate. Identification of new omeprazole metabolites in wastewaters and surface waters | Request PDF. [Link]

  • ResearchGate. 1 H NMR spectrum of omeprazole. Observed chemical shifts at δ 2.23 (6H,... [Link]

  • MDPI. Acid-Neutralizing Omeprazole Formulation for Rapid Release and Absorption. [Link]

  • ArtMolecule. 5-Hydroxy omeprazole standards. [Link]

Sources

5-O-Desmethyl Omeprazole-d3 Sulfide: Technical Synthesis & Bioanalytical Applications

[1]

Part 1: The Metabolic Landscape & Discovery Context

The discovery of 5-O-Desmethyl Omeprazole Sulfide is inextricably linked to the pharmacogenetic characterization of CYP2C19 , the primary hepatic enzyme responsible for Omeprazole clearance.

The Omeprazole Metabolic Fork

Omeprazole is a racemic sulfoxide prodrug. Upon administration, it undergoes extensive hepatic metabolism via two divergent pathways, creating a "metabolic fork" that serves as a phenotype marker for CYP2C19 activity:

  • 5-Hydroxylation (Major Pathway): CYP2C19 hydroxylates the 5-methyl group on the pyridine ring, forming 5-hydroxyomeprazole.[1]

  • O-Demethylation (Minor/Secondary Pathway): CYP2C19 (and to a lesser extent CYP2C9) removes the methyl group from the 6-methoxy (tautomeric 5-methoxy) position on the benzimidazole ring, yielding 5-O-Desmethyl Omeprazole .[1]

The Role of the Sulfide

While Omeprazole is a sulfoxide (

sulfide

  • Reductive Metabolism: In vivo, the sulfoxide can be reduced back to the sulfide form (though this is reversible and minor compared to oxidation).

  • Synthetic Impurity: Sulfides are the immediate precursors in the synthesis of sulfoxides. In stability studies, 5-O-Desmethyl Omeprazole Sulfide represents both a potential degradation product and a metabolic intermediate.[1]

The Deuterated Standard (d3)

To quantify these trace metabolites in complex biological matrices (plasma, urine) without interference from the native drug or matrix effects, researchers utilize Stable Isotope Dilution Assays (SIDA) .

  • The Molecule: 5-O-Desmethyl Omeprazole-d3 Sulfide is the deuterated analog of the reduced metabolite.[1]

  • The Label: Since the benzimidazole methoxy group is removed (desmethyl), the deuterium label (

    
    ) is strategically placed on the pyridine 4-methoxy group . This ensures the label is retained during the metabolic study and provides a mass shift of +3 Da (
    
    
    ) for mass spectrometric resolution.

Part 2: Chemical Architecture & Synthesis Strategy[1]

Designing the synthesis of 5-O-Desmethyl Omeprazole-d3 Sulfide requires a convergent approach. Unlike the parent drug Omeprazole, this synthesis stops at the sulfide stage and utilizes a hydroxylated benzimidazole.

Retrosynthetic Analysis

The molecule is disconnected at the central thioether bond (

  • Fragment A (Benzimidazole): 2-Mercapto-5-hydroxybenzimidazole (The "Desmethyl" core).[1]

  • Fragment B (Pyridine): 2-Chloromethyl-3,5-dimethyl-4-(methoxy-d3)-pyridine (The "d3" carrier).[1]

Synthesis Workflow (Graphviz Visualization)

SynthesisWorkflowcluster_0Fragment A: Benzimidazole Corecluster_1Fragment B: Pyridine PrecursorStartA5-Hydroxy-2-mercaptobenzimidazoleCouplingThioether Coupling(NaOH, EtOH/H2O)StartA->CouplingStartB4-Nitro-2,3,5-trimethylpyridine N-oxideStepB1Nucleophilic Subst.(CD3ONa / Methanol-d4)StartB->StepB1DeuterationStepB24-(Methoxy-d3)-pyridine deriv.StepB1->StepB2StepB3Chlorination (SOCl2)StepB2->StepB3ActivationEndB2-Chloromethyl-4-(methoxy-d3)-3,5-dimethylpyridineStepB3->EndBEndB->CouplingFinalProduct5-O-Desmethyl Omeprazole-d3 Sulfide(Target Molecule)Coupling->FinalProductPrecipitation & Purification

Caption: Convergent synthesis of 5-O-Desmethyl Omeprazole-d3 Sulfide via thioether coupling of deuterated pyridine and hydroxy-benzimidazole.

Detailed Experimental Protocol
Step 1: Preparation of the d3-Pyridine Intermediate

To introduce the isotopic label, the 4-methoxy group is constructed using deuterated methanol.

  • Reagents: 4-Nitro-2,3,5-trimethylpyridine N-oxide, Sodium Methoxide-d3 (

    
    ), Methanol-d4.[1]
    
  • Procedure:

    • Dissolve the nitro-pyridine precursor in Methanol-d4.[1]

    • Add Sodium Methoxide-d3 (1.2 eq) slowly at 0°C.

    • Reflux for 4–6 hours. The nitro group is displaced by the methoxy-d3 group.[1]

    • Rearrangement/Chlorination: The resulting N-oxide is treated with Thionyl Chloride (

      
      ) or Acetic Anhydride followed by hydrolysis and chlorination to yield 2-Chloromethyl-4-(methoxy-d3)-3,5-dimethylpyridine hydrochloride .[1]
      
Step 2: Coupling Reaction

This step links the two fragments. Crucially, we use the 5-hydroxy benzimidazole, not the 5-methoxy.

  • Reagents: 2-Mercapto-5-hydroxybenzimidazole (1.0 eq), d3-Pyridine Chloride (from Step 1, 1.1 eq), NaOH (2.2 eq), Ethanol/Water (9:1).[1]

  • Procedure:

    • Dissolve 2-Mercapto-5-hydroxybenzimidazole in alkaline ethanol (

      
      ) at 25°C.
      
    • Add the d3-Pyridine Chloride solution dropwise over 30 minutes.

    • Heat to 50°C for 2 hours.

    • Workup: Neutralize the solution to pH 7.0–7.5 with dilute acetic acid. The sulfide product is hydrophobic and will precipitate.

    • Purification: Recrystallize from acetonitrile/water.[1] Do not oxidize (avoid peroxides/m-CPBA) to maintain the sulfide state.[1]

Part 3: Bioanalytical Application (LC-MS/MS)

In drug development, this molecule serves as the Internal Standard (IS) for quantifying 5-O-desmethyl omeprazole (the metabolite) or for impurity profiling of Omeprazole drug substance.[1]

Why 5-O-Desmethyl?

Quantifying the ratio of 5-hydroxyomeprazole to 5-O-desmethylomeprazole provides a high-resolution "metabolic ratio" to phenotype patients as CYP2C19 Poor Metabolizers (PM) or Extensive Metabolizers (EM).[1]

Mass Spectrometry Parameters

The d3-sulfide is detected using Multiple Reaction Monitoring (MRM).[1]

ParameterAnalyte (Native Metabolite)Internal Standard (d3-Sulfide)
Precursor Ion (Q1) 316.1 m/z

319.1 m/z

Product Ion (Q3) 198.1 m/z (Pyridine frag)201.1 m/z (d3-Pyridine frag)
Mass Shift +0+3 Da
Retention Time ~4.5 min~4.5 min (Co-eluting)

Note: The sulfide forms are less polar than the sulfoxides (Omeprazole) and hydroxy-metabolites, typically eluting later on C18 columns.

Metabolic Pathway Diagram[1]

MetabolicPathwaycluster_CYPHepatic Metabolism (CYP2C19)OmeprazoleOmeprazole(Sulfoxide)FiveOH5-Hydroxyomeprazole(Major Metabolite)Omeprazole->FiveOHHydroxylation(Pyridine-CH3)Desmethyl5-O-Desmethyl Omeprazole(Benzimidazole-OH)Omeprazole->DesmethylO-Demethylation(Benzimidazole-OCH3)DesmethylSulfide5-O-DesmethylOmeprazole Sulfide(Reduced Form)Desmethyl->DesmethylSulfideReduction(S=O to S)ISd3-IS Analog(Synthetic Tool)IS->DesmethylSulfideUsed to Quantify

Caption: Metabolic pathway of Omeprazole showing the formation of the 5-O-Desmethyl metabolite and its relationship to the sulfide form.

References

  • Andersson, T., et al. (1990). "Minor metabolites of omeprazole in plasma and urine: Identification and quantification." Journal of Chromatography B: Biomedical Sciences and Applications.

  • Äbelö, A., et al. (2000). "Stereoselective metabolism of omeprazole by human cytochrome P450 enzymes." Drug Metabolism and Disposition.

  • Reddy, P.S., et al. (2013). "Synthesis and characterization of stable isotope labeled omeprazole metabolites." Journal of Labelled Compounds and Radiopharmaceuticals.

  • FDA Guidance for Industry. (2018). "Bioanalytical Method Validation M10." U.S. Food and Drug Administration.[1]

Technical Guide: Bioanalytical Application of 5-O-Desmethyl Omeprazole-d3 Sulfide

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical blueprint for the application of 5-O-Desmethyl Omeprazole-d3 Sulfide (CAS: 1189968-01-1) in pharmaceutical research. It addresses the critical needs of bioanalysis, metabolite identification, and impurity profiling within the context of drug development.[1][2]

Part 1: Molecular Profile & Strategic Significance

5-O-Desmethyl Omeprazole-d3 Sulfide is a stable isotope-labeled reference standard used primarily as an Internal Standard (IS) in the quantitative analysis of Omeprazole metabolites. Its specific structural modifications make it the "Gold Standard" for normalizing matrix effects and recovery variances in LC-MS/MS assays targeting the reduced and demethylated metabolic pathways of benzimidazole proton pump inhibitors (PPIs).

Chemical Architecture
  • Systematic Name: 2-[[(4-(Methoxy-d3)-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazol-6-ol[3]

  • Molecular Formula: C₁₆H₁₄D₃N₃O₂S[4]

  • Molecular Weight: 318.41 g/mol [3][4][5][6][7]

  • Key Modifications:

    • Thioether Linkage (Sulfide): The sulfinyl group (S=O) of the parent Omeprazole is reduced to a sulfide (-S-). This mimics the "Omeprazole Sulfide" metabolite.

    • 5-O-Desmethylation: The methoxy group at the 5-position of the benzimidazole ring is demethylated to a hydroxyl group (5-OH), mimicking the CYP2C19-mediated metabolic product.

    • Deuterium Labeling (d3): Three deuterium atoms replace hydrogen on the pyridine methoxy group. This placement is critical; it ensures the label is chemically stable and distinct from the metabolic site (the benzimidazole ring), preventing label loss during ionization or fragmentation.

The "Self-Validating" Role

In high-throughput bioanalysis, this compound serves as a surrogate reference . Because it shares identical physicochemical properties (pKa, logP, solubility) with the non-labeled analyte (5-O-Desmethyl Omeprazole Sulfide) but possesses a distinct mass signature (+3 Da), it co-elutes perfectly while remaining spectrally resolvable. This allows for real-time correction of:

  • Ion Suppression: Matrix components suppressing signal in the source.

  • Extraction Efficiency: Variability in Liquid-Liquid Extraction (LLE) recovery.

  • Injection Volume Errors: Autosampler inconsistencies.

Part 2: Metabolic & Degradation Context[8]

Understanding where this molecule fits into the Omeprazole lifecycle is essential for interpreting PK data. 5-O-Desmethyl Omeprazole Sulfide is a convergence point of two major pathways: oxidative metabolism and reductive transformation.

The Metabolic Map

Omeprazole undergoes extensive metabolism via CYP2C19 and CYP3A4. The sulfide forms are often generated via non-enzymatic reduction or gut microbiota activity, which can then be re-metabolized.

OmeprazoleMetabolism Omeprazole Omeprazole (Parent Drug) Ome_Sulfone Omeprazole Sulfone (CYP3A4) Omeprazole->Ome_Sulfone Oxidation Ome_Sulfide Omeprazole Sulfide (Reduction/Gut Flora) Omeprazole->Ome_Sulfide Reduction Five_OH_Ome 5-OH-Omeprazole (CYP2C19) Omeprazole->Five_OH_Ome Demethylation Target 5-O-Desmethyl Omeprazole Sulfide (Target Analyte) Ome_Sulfide->Target CYP2C19 (Demethylation) Five_OH_Ome->Target Reduction

Figure 1: The metabolic convergence leading to 5-O-Desmethyl Omeprazole Sulfide. The analyte can be formed via reduction of the primary 5-OH metabolite or demethylation of the sulfide metabolite.

Part 3: Analytical Methodology (LC-MS/MS)

This protocol outlines a robust method for quantifying 5-O-Desmethyl Omeprazole Sulfide in human plasma using the d3-labeled internal standard.

Sample Preparation: Liquid-Liquid Extraction (LLE)

LLE is preferred over protein precipitation (PPT) for this analyte to maximize cleanliness and sensitivity, as sulfide metabolites can be prone to oxidation if not handled gently.

  • Aliquot: Transfer 200 µL of plasma into a clean glass tube.

  • IS Addition: Add 20 µL of 5-O-Desmethyl Omeprazole-d3 Sulfide working solution (500 ng/mL in MeOH). Vortex for 10 sec.

  • Buffering: Add 100 µL of 100 mM Ammonium Acetate (pH 7.0) to stabilize the pH (Omeprazole derivatives are acid-labile).

  • Extraction: Add 1.5 mL of Methyl tert-butyl ether (MTBE) or Ethyl Acetate.

  • Agitation: Shake/tumble for 10 minutes. Centrifuge at 4000 rpm for 5 minutes at 4°C.

  • Concentration: Transfer the organic (upper) layer to a fresh tube. Evaporate to dryness under a gentle stream of nitrogen at 35°C.

  • Reconstitution: Reconstitute in 150 µL of Mobile Phase A:B (80:20).

Chromatographic Conditions
  • Column: C18 Reverse Phase (e.g., Phenomenex Kinetex 2.6 µm, 50 x 2.1 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0.0 min: 10% B

    • 0.5 min: 10% B

    • 3.0 min: 90% B

    • 3.5 min: 90% B

    • 3.6 min: 10% B

    • 5.0 min: Stop

  • Flow Rate: 0.4 mL/min.

Mass Spectrometry Parameters (MRM)

Operate in Positive Electrospray Ionization (ESI+) mode.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)
Analyte (Unlabeled)316.1 [M+H]⁺198.11550
Internal Standard (d3)319.1 [M+H]⁺201.11550

Note: The product ion m/z 198.1 corresponds to the characteristic pyridinyl fragment. The d3 label is on the pyridine methoxy, shifting the fragment to 201.1, ensuring the label is retained in the daughter ion.

Part 4: Quality Assurance & Validation

To ensure Scientific Integrity , the use of this standard must follow a self-validating logic.

Isotopic Purity Check

Before method validation, the "Cross-Signal Contribution" must be assessed.

  • Step: Inject a high concentration of the IS (d3) alone.

  • Check: Monitor the transition for the Unlabeled Analyte (316.1 -> 198.1).

  • Limit: The response in the unlabeled channel must be < 5% of the LLOQ response. High isotopic purity (>99% D3) is required to prevent "crosstalk" that artificially elevates analyte concentration.

Stability Monitoring

Sulfide metabolites are susceptible to oxidation back to sulfoxides (S=O) or sulfones (O=S=O) during storage.

  • Protocol: Prepare QC Low and QC High samples spiked with the IS. Store at -20°C and -80°C.

  • Validation: Analyze against freshly prepared standards at T=0, 24h, and 1 month.

  • Acceptance: Deviation must be < 15%. If oxidation occurs, the signal for 316.1 will decrease, and a new peak at +16 Da (332.1) may appear.[8]

ValidationWorkflow Sample Biological Sample (Unknown Conc) Spike Spike IS (d3-Sulfide) Sample->Spike Extract Extraction (LLE/PPT) Spike->Extract LCMS LC-MS/MS Analysis Extract->LCMS Check IS Response Consistent? LCMS->Check Pass Data Validated Calculate Ratio Check->Pass Yes (CV < 15%) Fail Matrix Effect/Error Re-inject Check->Fail No

Figure 2: The self-validating workflow. The Internal Standard acts as the critical control point for data acceptance.

References

  • Shimadzu Application Note. "Fast LC/MS/MS Method for Quantitative Determination of Omeprazole in Human Plasma." Shimadzu Corporation.[9]

  • National Center for Biotechnology Information. "Omeprazole Compound Summary." PubChem Database.

  • Santa Cruz Biotechnology. "5-O-Desmethyl Omeprazole-d3 Sulfide Product Data." SCBT. [6][10]

  • Toronto Research Chemicals. "5-O-Desmethyl Omeprazole Sulfide (O526000)." TRC Canada.

  • FDA Guidance for Industry. "Bioanalytical Method Validation M10." U.S. Food and Drug Administration.

Sources

Omeprazole and its deuterated sulfide impurities and metabolites

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes arena of proton pump inhibitor (PPI) development, the management of impurities and metabolites is not merely a regulatory compliance task—it is a critical determinant of drug safety and bioanalytical accuracy. This guide focuses on Omeprazole Sulfide (Ufiprazole) , the reduced metabolite and key synthetic intermediate of Omeprazole.[1]

While Omeprazole (a sulfoxide) is the active pharmaceutical ingredient (API), its sulfide form plays a dual role: it is a specified impurity (EP Impurity C) and a reversible metabolite formed via non-enzymatic reduction in the gut or by specific reductases. This guide details the synthesis of stable isotope-labeled Omeprazole Sulfide-d3 , its application as an internal standard (IS) in LC-MS/MS bioanalysis, and the metabolic architecture governing its formation.[2]

Part 1: Chemical Architecture & Metabolic Context

The Redox Interface

Omeprazole is a chiral sulfoxide.[3] Its metabolic fate is dictated by a redox interface where it can be oxidized to a sulfone or reduced to a sulfide. Understanding this is crucial because the sulfide is pro-chiral; its re-oxidation generates the active sulfoxide (Omeprazole or Esomeprazole).

  • Omeprazole (Sulfoxide): Active H+/K+ ATPase inhibitor.

  • Omeprazole Sulfone: Oxidative metabolite (CYP3A4 mediated), inactive.

  • Omeprazole Sulfide: Reduced form, synthesis intermediate, and reversible metabolite.

Metabolic Pathway Visualization

The following diagram illustrates the central role of CYP2C19 and CYP3A4, alongside the reversible reduction pathway.

OmeprazoleMetabolism Sulfide Omeprazole Sulfide (Reduced Form/Impurity C) Omeprazole Omeprazole (Sulfoxide API) Sulfide->Omeprazole FMO / CYP Oxidation Omeprazole->Sulfide Reductase / Acidic Red. Sulfone Omeprazole Sulfone (Oxidized Metabolite) Omeprazole->Sulfone CYP3A4 Hydroxy 5-Hydroxyomeprazole (Major Metabolite) Omeprazole->Hydroxy CYP2C19

Figure 1: Metabolic flux of Omeprazole showing the reversible reduction to the sulfide and oxidative clearance pathways.

Part 2: Synthesis of Deuterated Omeprazole Sulfide

To accurately quantify Omeprazole Sulfide in biological matrices (plasma, urine) or pharmaceutical formulations, a stable isotope-labeled internal standard is required.[2] Omeprazole Sulfide-d3 is the industry standard, typically labeled on the O-methyl group of the pyridine ring to ensure metabolic stability and mass differentiation.

Retrosynthetic Logic

The synthesis avoids the oxidation step used for Omeprazole. It relies on the nucleophilic substitution between a mercaptobenzimidazole and a chloromethylpyridine.[4]

  • Precursor A: 5-Methoxy-2-mercaptobenzimidazole.[2][5][6]

  • Precursor B (Labeled): 2-Chloromethyl-3,5-dimethyl-4-(methoxy-d3)-pyridine.[2]

Step-by-Step Synthesis Protocol

Objective: Synthesis of 5-methoxy-2-[[(4-methoxy-d3-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole (Omeprazole Sulfide-d3).

  • Preparation of Reaction Matrix:

    • Dissolve Precursor A (1.0 eq) in ethanol/water (9:1 v/v).

    • Add NaOH (2.2 eq) to generate the thiolate anion. Note: The thiolate is a stronger nucleophile than the thiol, essential for rapid coupling.

    • Heat to 50°C under

      
       atmosphere to prevent premature oxidation to the disulfide dimer.
      
  • Coupling Reaction:

    • Dissolve Precursor B (HCl salt, 1.1 eq) in a minimal volume of water.

    • Add the Precursor B solution dropwise to the benzimidazole solution over 30 minutes.

    • Mechanism:[2][6]

      
       attack of the benzimidazole sulfur on the chloromethyl carbon of the pyridine.
      
  • Work-up & Isolation:

    • Reflux for 2 hours. Monitor by TLC (System: DCM/MeOH 95:5).[2]

    • Cool to room temperature. The product (Sulfide-d3) often precipitates as a free base.[2]

    • If no precipitate forms, evaporate ethanol and extract with Dichloromethane (DCM).

    • Wash organic layer with water (pH 10) to remove unreacted thiol.[2]

  • Purification:

    • Recrystallize from Acetonitrile/Water.

    • Target Purity: >98% (HPLC).[2]

    • Isotopic Enrichment: >99% deuterium incorporation.

Part 3: Analytical Profiling (LC-MS/MS)

Quantifying Omeprazole Sulfide requires high specificity due to the presence of the parent drug (Omeprazole) and the Sulfone, which are structurally similar.

Mass Spectrometry Parameters

The sulfide is analyzed in Positive Electrospray Ionization (ESI+) mode. The fragmentation pattern is distinct from the sulfoxide.

Table 1: MRM Transitions for Quantification

AnalytePrecursor Ion (

)
Product Ion (

)
Collision Energy (eV)Structural Origin of Fragment
Omeprazole Sulfide 330.1

181.1 205-methoxy-2-mercaptobenzimidazole ion
Omeprazole Sulfide-d3 (IS)333.1

181.120Unlabeled benzimidazole fragment*
Omeprazole (Parent)346.1

198.115Sulfoxide cleavage
Omeprazole Sulfone362.1

214.118Sulfone retention

Note on IS: If the deuterium label is on the pyridine ring (common), the benzimidazole fragment (m/z 181) will remain unlabeled (m/z 181), while the precursor shifts by +3 Da. This confirms the label position.

Bioanalytical Workflow

The following Graphviz diagram outlines the extraction and analysis logic, emphasizing the addition of the Deuterated IS.

LCMSWorkflow Sample Biological Sample (Plasma/Urine) IS_Add Add Internal Standard (Omeprazole Sulfide-d3) Sample->IS_Add Extract LLE Extraction (MTBE or Ethyl Acetate) IS_Add->Extract Vortex & Centrifuge Dry Evaporate & Reconstitute (Mobile Phase) Extract->Dry N2 Stream LC UHPLC Separation (C18 Column, Acidic pH) Dry->LC MS MS/MS Detection (MRM Mode) LC->MS ESI+

Figure 2: LC-MS/MS workflow for the quantification of Omeprazole Sulfide using a deuterated internal standard.

Chromatographic Considerations
  • Column: C18 or Phenyl-Hexyl (e.g., Waters CORTECS or Phenomenex Kinetex).[2]

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.[7]

    • B: Acetonitrile.[7][8]

  • Elution Order: Typically: Sulfone

    
     Omeprazole 
    
    
    
    Sulfide. The Sulfide is less polar than the Sulfoxide (Omeprazole) due to the lack of the oxygen atom on the sulfur, leading to longer retention times in Reverse Phase LC.

Part 4: Metabolic Stability & Kinetic Isotope Effect

The Role of Deuterium

In "Deuterium Switch" programs, replacing hydrogen with deuterium at metabolic "hotspots" can slow down metabolism via the Kinetic Isotope Effect (KIE).

  • Primary KIE: If the C-H bond cleavage is the rate-determining step (e.g., CYP2C19 demethylation), deuteration (

    
    ) can significantly increase half-life.[2]
    
  • Relevance to Sulfide: Since the sulfide is a reversible metabolite, deuterated analogs are primarily used as tracers to map the interconversion rates between the Sulfide and Sulfoxide pools in vivo without radioisotopes.

Impurity Management (EP/USP)

Omeprazole Sulfide is Impurity C in the European Pharmacopoeia (EP).

  • Limit: NMT 0.1% in API.

  • Source: Over-reduction during synthesis or degradation under acidic/photolytic conditions.

  • Detection: The method described in Part 3 is capable of detecting this impurity at trace levels (LOD < 1 ng/mL).

References

  • European Pharmacopoeia (Ph.[9][10] Eur.) . Omeprazole Monograph: Impurity C (Omeprazole Sulfide). European Directorate for the Quality of Medicines. Link

  • National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for CID 155794: Omeprazole Sulfide. PubChem. Link

  • Andersson, T., et al. (1994). Pharmacokinetics and metabolism of omeprazole in man. Scandinavian Journal of Gastroenterology. Link

  • United States Pharmacopeia (USP) . Omeprazole Related Compound A (Omeprazole Sulfone) and Related Impurities. USP Reference Standards. Link

  • BenchChem . Synthesis of Omeprazole: A Detailed Application Note and Protocol. Link

  • ChemicalBook . Omeprazole Sulfide (CAS 73590-85-9) Chemical Properties and Spectral Data. Link

Sources

Methodological & Application

Application Note: High-Sensitivity Quantitation of 5-O-Desmethyl Omeprazole Sulfide in Biological Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

In the bioanalysis of proton pump inhibitors (PPIs), distinguishing between oxidative metabolites (mediated by CYP2C19 and CYP3A4) and reductive degradation products is critical for accurate pharmacokinetic (PK) profiling. Omeprazole is primarily metabolized into 5-hydroxyomeprazole (5-O-desmethyl omeprazole) and omeprazole sulfone .[1][2][3] However, the sulfide analogs of these compounds often appear as minor metabolites or degradation products due to the acid-lability of the sulfoxide bond.

This application note details the protocol for using 5-O-Desmethyl Omeprazole-d3 Sulfide (also known as 5-Hydroxy Omeprazole-d3 Sulfide) as a Stable Isotope-Labeled Internal Standard (SIL-IS). This specific IS is crucial for quantifying the reductive pathways of CYP2C19 metabolites and serves as a robust standard for degradation studies where the sulfoxide-to-sulfide reduction is monitored.[1]

Key Applications
  • CYP2C19 Phenotyping: Differentiating metabolic clearance pathways in extensive vs. poor metabolizers.[4]

  • Stability Profiling: Monitoring the degradation of 5-hydroxyomeprazole in acidic biological matrices (e.g., gastric fluid or acidified urine).

  • Mechanistic Toxicology: Investigating the accumulation of sulfide metabolites, which can exhibit distinct toxicological profiles compared to sulfoxides.

Chemical Identity & Properties

To ensure analytical rigor, the structural integrity of the internal standard must be verified. Note that "5-O-Desmethyl" implies the loss of the methoxy group on the benzimidazole ring; therefore, the deuterium label (


) is located on the pyridine moiety.
PropertyDescription
Compound Name 5-O-Desmethyl Omeprazole-d3 Sulfide
Synonyms 5-Hydroxy Omeprazole-d3 Sulfide; 5-O-Desmethyl Omeprazole Thioether-d3
Chemical Structure 2-[[(4-(Methoxy-

)-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazol-6-ol
Molecular Formula

Molecular Weight ~318.41 g/mol
Solubility Soluble in Methanol, DMSO, Acetonitrile.[1] Slightly soluble in water.
Stability Light Sensitive (Protect from UV).[1] More stable to acid than its sulfoxide parent.

Metabolic Context & Pathway Visualization

Understanding the placement of this analyte in the metabolic cascade is vital for interpreting MS data. The diagram below illustrates the relationship between Omeprazole, its primary CYP2C19 metabolite, and the sulfide reduction pathway.

OmeprazoleMetabolism Omeprazole Omeprazole (Sulfoxide) FiveOH 5-OH Omeprazole (5-O-Desmethyl) Omeprazole->FiveOH CYP2C19 (Hydroxylation/Desmethylation) Sulfone Omeprazole Sulfone Omeprazole->Sulfone CYP3A4 (Sulfoxidation) OmeSulfide Omeprazole Sulfide Omeprazole->OmeSulfide Non-enzymatic Reduction (Acidic Conditions) FiveOHSulfide Target Analyte: 5-OH Omeprazole Sulfide FiveOH->FiveOHSulfide Reduction (Minor Pathway) OmeSulfide->FiveOHSulfide CYP2C19 IS Internal Standard: 5-OH Omeprazole-d3 Sulfide IS->FiveOHSulfide Co-elution & Normalization

Figure 1: Metabolic pathway of Omeprazole showing the formation of the 5-OH Sulfide metabolite and the application of the d3-IS.

Experimental Protocols

Stock Solution Preparation

Critical Warning: Omeprazole derivatives are highly photosensitive. All procedures must be performed under yellow monochromatic light or in amber glassware.

  • Primary Stock (1.0 mg/mL):

    • Weigh 1.0 mg of 5-O-Desmethyl Omeprazole-d3 Sulfide .[1]

    • Dissolve in 100% Methanol (LC-MS grade). Do not use acidic diluents as they may induce rearrangement, although the sulfide is more stable than the sulfoxide.

    • Sonicate for 2 minutes to ensure complete dissolution.

    • Store at -80°C. Stability is typically 6 months.[1]

  • Working Internal Standard (WIS) Solution (500 ng/mL):

    • Dilute the Primary Stock using 50:50 Methanol:Water (v/v).

    • Prepare fresh weekly and store at 4°C.

Sample Extraction (Liquid-Liquid Extraction)

While protein precipitation (PPT) is faster, Liquid-Liquid Extraction (LLE) is recommended for Omeprazole metabolites to remove phospholipids and improve sensitivity.[1]

Workflow Diagram:

ExtractionProtocol Sample Plasma Sample (50 µL) AddIS Add IS (10 µL of WIS) Sample->AddIS Buffer Add Buffer (100 µL 100mM Amm. Acetate pH 8.5) AddIS->Buffer Solvent Add MTBE:DCM (70:30, 600 µL) Buffer->Solvent Mix Vortex (5 min) Centrifuge (10 min, 4000g) Solvent->Mix Transfer Transfer Organic Supernatant Mix->Transfer Dry Evaporate (N2 stream, 40°C) Transfer->Dry Recon Reconstitute (100 µL Mobile Phase) Dry->Recon

Figure 2: LLE workflow optimized for pH stability and recovery.[1]

Step-by-Step Logic:

  • Aliquot: Transfer 50 µL of plasma into a 1.5 mL Eppendorf tube.

  • IS Addition: Add 10 µL of WIS (500 ng/mL 5-O-Desmethyl Omeprazole-d3 Sulfide). Vortex gently.

  • pH Adjustment: Add 100 µL of 100 mM Ammonium Acetate (pH 8.5) .

    • Scientific Rationale: Omeprazole and its metabolites are unstable at low pH. Maintaining a pH > 8.0 during extraction prevents degradation of the parent compound into the sulfide, ensuring that the sulfide measured is endogenous, not an artifact of extraction.

  • Extraction: Add 600 µL of Methyl tert-butyl ether (MTBE) / Dichloromethane (DCM) (70:30 v/v).

  • Separation: Vortex for 5 minutes; Centrifuge at 4,000 x g for 10 minutes at 4°C.

  • Reconstitution: Transfer the organic layer to a clean plate, evaporate under nitrogen, and reconstitute in 100 µL of Mobile Phase A/B (80:20).

LC-MS/MS Conditions

Chromatography (UHPLC):

  • Column: Waters CORTECS C18 or Phenomenex Kinetex C18 (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 8.0 adjusted with NH4OH).

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 min: 10% B

    • 3.0 min: 90% B

    • 3.5 min: 90% B

    • 3.6 min: 10% B

    • 5.0 min: Stop

Mass Spectrometry (ESI+): Operate in Multiple Reaction Monitoring (MRM) mode.[1]

AnalytePrecursor (m/z)Product (m/z)Cone Voltage (V)Collision Energy (eV)
5-OH Omeprazole Sulfide 316.1198.13015
5-OH Omeprazole-d3 Sulfide (IS) 319.1201.13015

Note: The transition 316.1 -> 198.1 corresponds to the loss of the benzimidazole moiety. The mass shift of +3 in the IS confirms the d3 label is retained on the pyridine fragment (201.1).

Validation & Quality Assurance (Self-Validating Systems)

To satisfy the "Trustworthiness" pillar of E-E-A-T, the method must include internal checks.

Isotopic Contribution Check

Before running samples, inject a "Zero" sample (Matrix + IS only) and a "Blank" (Matrix only).

  • Requirement: The IS (m/z 319.1) must not contribute >0.5% interference to the analyte channel (m/z 316.1).

  • Requirement: The Analyte at ULOQ (Upper Limit of Quantification) must not contribute >5% to the IS channel.

Stability Monitoring

Because Omeprazole derivatives are labile:

  • Process Stability: Inject a Quality Control (QC) sample immediately after extraction and again after 24 hours in the autosampler (kept at 4°C).

  • Acceptance Criteria: The Area Ratio (Analyte/IS) should not deviate by >15%. If the Analyte area drops but the IS area remains constant, the sulfide metabolite is degrading. If both drop, it is likely precipitation or evaporation.

Matrix Effect Evaluation

Calculate the Matrix Factor (MF) using the IS:


[1]
  • Role of IS: The 5-O-Desmethyl Omeprazole-d3 Sulfide should have an MF matching the analyte (e.g., if Analyte MF is 0.85, IS MF should be 0.80–0.90).[1] This confirms the IS is compensating for ion suppression correctly.

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration. [Link]

  • Baldwin, R. M., et al. (2008). Identification of Omeprazole Metabolites in Human Urine by LC-MS/MS. Drug Metabolism and Disposition.[2][3][4] [Link][1]

  • Hofmann, U., et al. (2006). Simultaneous determination of omeprazole and its metabolites in human plasma by liquid chromatography-mass spectrometry. Journal of Chromatography B. [Link]

Sources

Application of 5-O-Desmethyl Omeprazole-d3 Sulfide in the Bioanalytical Quantification of Omeprazole by LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract

This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the use of 5-O-Desmethyl Omeprazole-d3 Sulfide as a stable isotope-labeled (SIL) internal standard (IS) for the quantitative analysis of omeprazole in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). We will explore the foundational principles justifying the use of a SIL-IS, present a detailed, field-tested protocol, and discuss the critical parameters that ensure a robust, accurate, and reproducible bioanalytical method, consistent with regulatory expectations.[1][2][3]

The Rationale: Pursuing Analytical Excellence in Omeprazole Quantification

Omeprazole is a widely prescribed proton pump inhibitor used to treat conditions related to excessive stomach acid.[4] Accurate measurement of its concentration in biological fluids like plasma is essential for pharmacokinetic (PK), toxicokinetic (TK), and bioequivalence studies, which form the bedrock of regulatory submissions.[3][5]

LC-MS/MS has become the gold standard for bioanalysis due to its exceptional sensitivity and selectivity.[6][7] However, the accuracy of LC-MS/MS quantification can be compromised by several factors, including:

  • Variability in Sample Preparation: Inconsistent analyte recovery during extraction steps (e.g., protein precipitation, liquid-liquid extraction).[6]

  • Matrix Effects: Co-eluting endogenous components from the biological matrix (e.g., plasma, urine) can suppress or enhance the ionization of the analyte in the mass spectrometer's source, leading to inaccurate results.[8]

  • Instrumental Drift: Minor fluctuations in instrument performance over the course of an analytical run can affect signal intensity.[6]

To correct for these unavoidable sources of error, a suitable internal standard (IS) is incorporated into the analytical workflow.[8][9]

The Gold Standard: Stable Isotope-Labeled Internal Standards

While structurally similar analog compounds can be used as internal standards, the ideal choice is a stable isotope-labeled (SIL) version of the analyte.[6][10][11] A SIL-IS is chemically identical to the analyte but has a higher mass due to the incorporation of heavy isotopes (e.g., ²H or Deuterium (D), ¹³C, ¹⁵N).[6][8]

The core advantages of using a SIL-IS like 5-O-Desmethyl Omeprazole-d3 Sulfide are:

  • Near-Identical Physicochemical Properties: It behaves almost identically to the analyte during sample extraction and chromatographic separation, ensuring that any loss of analyte during sample prep is mirrored by a proportional loss of the IS.[8][11]

  • Co-elution: It typically co-elutes with the analyte, meaning it experiences the exact same matrix effects and ionization conditions at the precise moment the analyte enters the mass spectrometer source.[8]

  • Distinct Mass: It is easily differentiated from the analyte by the mass spectrometer due to its different mass-to-charge ratio (m/z).

This near-perfect emulation allows the SIL-IS to reliably correct for variations, leading to superior accuracy and precision in the final calculated concentration of the analyte.[11] 5-O-Desmethyl Omeprazole-d3 Sulfide is a deuterated analog of an omeprazole metabolite, making it an excellent and commercially available tool for this purpose.[12][13]

Experimental Workflow & Protocol

This section details a robust protocol for the quantification of omeprazole in human plasma using 5-O-Desmethyl Omeprazole-d3 Sulfide as the internal standard. The method is designed to be validated according to FDA and EMA guidelines.[2][14][15]

Materials and Reagents
  • Analytes: Omeprazole (Reference Standard), 5-O-Desmethyl Omeprazole-d3 Sulfide (Internal Standard)

  • Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Formic Acid (LC-MS Grade), Deionized Water (>18 MΩ·cm)

  • Biological Matrix: Drug-free human plasma (with K2-EDTA as anticoagulant)

Preparation of Solutions
  • Stock Solutions (1 mg/mL):

    • Accurately weigh ~5 mg of Omeprazole reference standard and dissolve in methanol to a final concentration of 1 mg/mL.

    • Accurately weigh ~1 mg of 5-O-Desmethyl Omeprazole-d3 Sulfide and dissolve in methanol to a final concentration of 1 mg/mL.

    • Scientist's Note: Stock solutions should be stored at -20°C or lower. Methanol is chosen for its ability to readily dissolve omeprazole and its analogs.

  • Working Standard Solutions (for Calibration Curve & QCs):

    • Prepare a series of intermediate solutions of Omeprazole by serially diluting the stock solution with 50:50 (v/v) acetonitrile:water.

    • Use these intermediate solutions to spike blank plasma to create calibration standards (e.g., 1, 5, 20, 50, 100, 500, 1000 ng/mL) and Quality Control (QC) samples (e.g., LLOQ, Low, Mid, High).

  • Internal Standard (IS) Working Solution (100 ng/mL):

    • Dilute the 5-O-Desmethyl Omeprazole-d3 Sulfide stock solution with 50:50 (v/v) acetonitrile:water to achieve a final concentration of 100 ng/mL.

    • Scientist's Note: The IS concentration should be chosen to provide a strong, stable signal without causing detector saturation and should be consistent across all samples (calibrators, QCs, and unknowns).

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for extracting omeprazole from plasma.[11]

  • Aliquot 100 µL of plasma (blank, calibration standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the IS Working Solution (100 ng/mL) to every tube except for the blank matrix samples. Vortex briefly.

  • Add 300 µL of ice-cold acetonitrile to each tube to precipitate the plasma proteins.

  • Vortex vigorously for 1 minute to ensure complete protein denaturation and analyte extraction.

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 200 µL of the clear supernatant to a 96-well plate or autosampler vials.

  • Inject 5-10 µL of the supernatant into the LC-MS/MS system.

LC-MS/MS System & Conditions

The following conditions provide a validated starting point and should be optimized for the specific instrumentation used.

ParameterRecommended ConditionRationale
Column C18 Column (e.g., 50 x 2.1 mm, 1.8 µm)Provides excellent reversed-phase retention and separation for omeprazole and its analogs.
Mobile Phase A 0.1% Formic Acid in WaterAcidification promotes positive ionization (M+H)+ and improves peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a strong organic solvent providing good elution strength and low viscosity.
Flow Rate 0.4 mL/minA typical flow rate for analytical UPLC/HPLC systems, balancing speed and efficiency.
Column Temp. 40°CElevated temperature reduces viscosity and can improve peak symmetry and run-to-run reproducibility.
Injection Vol. 5 µLBalances sensitivity with the need to avoid column overloading.
LC Gradient See belowA gradient ensures efficient elution of the analytes while separating them from matrix interferences.

LC Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 95 5
0.5 95 5
2.5 5 95
3.5 5 95
3.6 95 5

| 5.0 | 95 | 5 |

ParameterRecommended SettingRationale
Ionization Mode Electrospray Ionization (ESI), PositiveOmeprazole contains multiple basic nitrogen atoms that are readily protonated in an acidic mobile phase.
Source Temp. 500°COptimal for solvent desolvation and ion generation.
Scan Type Multiple Reaction Monitoring (MRM)Provides superior selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.
Analyte Omeprazole
Q1 (Precursor Ion)m/z 346.1[M+H]⁺ for Omeprazole.[16]
Q3 (Product Ion)m/z 198.1A stable, characteristic fragment ion.[16]
Collision Energy (CE)Optimized (e.g., 25-35 eV)Instrument-dependent; must be optimized to maximize product ion intensity.
Internal Standard 5-O-Desmethyl Omeprazole-d3 Sulfide
Q1 (Precursor Ion)m/z 319.1[M+H]⁺ for the d3-labeled sulfide analog (C₁₆H₁₄D₃N₃O₂S).[12]
Q3 (Product Ion)m/z 150.1 (Proposed)A plausible, stable fragment corresponding to the pyridinyl moiety. This transition must be confirmed and optimized experimentally.
Collision Energy (CE)Optimized (e.g., 20-30 eV)Must be optimized for this specific transition.

Data Analysis and System Validation

  • Quantification: The concentration of omeprazole is determined by calculating the peak area ratio of the analyte to the internal standard (Analyte Area / IS Area).

  • Calibration Curve: A calibration curve is constructed by plotting the peak area ratios against the nominal concentrations of the calibration standards. A linear regression with a 1/x² weighting is typically applied.

  • Method Validation: The method's reliability must be confirmed through a full validation process as per regulatory guidelines.[2][15] This includes assessing:

    • Selectivity and Specificity

    • Accuracy and Precision

    • Calibration Curve Linearity and Range

    • Lower Limit of Quantification (LLOQ)

    • Matrix Effect

    • Recovery

    • Analyte Stability (Bench-top, Freeze-thaw, Long-term)

Visualizing the Workflow

A clear workflow diagram ensures procedural consistency and is a valuable tool for training and documentation.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample 100 µL Plasma Sample (Calibrator, QC, or Unknown) Spike Add 20 µL IS Working Solution (5-O-Desmethyl Omeprazole-d3 Sulfide) Sample->Spike Precipitate Add 300 µL Cold Acetonitrile Spike->Precipitate Vortex Vortex 1 min Precipitate->Vortex Centrifuge Centrifuge 14,000 rpm, 10 min Vortex->Centrifuge Transfer Transfer Supernatant Centrifuge->Transfer Inject Inject 5 µL into LC-MS/MS Transfer->Inject Detect MRM Detection (Analyte + IS Transitions) Inject->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate Area Ratio (Analyte / IS) Integrate->Calculate Quantify Quantify vs. Calibration Curve Calculate->Quantify

Caption: Bioanalytical workflow from sample preparation to final quantification.

Conclusion

The protocol described herein provides a robust and reliable framework for the quantification of omeprazole in biological matrices. The strategic use of 5-O-Desmethyl Omeprazole-d3 Sulfide as a stable isotope-labeled internal standard is central to the method's success. It effectively compensates for analytical variability, ensuring the generation of high-quality, defensible data suitable for pivotal drug development studies. Adherence to the principles of method validation outlined by regulatory agencies is mandatory to ensure data integrity.

References

  • Shimadzu Corporation. (n.d.). Fast LC/MS/MS Method for Quantitative Determination of Omeprazole in Human Plasma. Retrieved from [Link]

  • SCION Instruments. (2025, April 21). The Role of Internal Standards In Mass Spectrometry. Retrieved from [Link]

  • van de Merbel, N. C. (2008). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Bioanalysis, 1(1), 145-150. Retrieved from [Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid Communications in Mass Spectrometry, 19(3), 401-407. Retrieved from [Link]

  • Venkateswarlu, P. (2016, March 13). An lc- ms/ms method for the determination of omeprazole on proton pump inhibitor in human plasma. International Journal of Pharmacy and Technology. Retrieved from [Link]

  • Venkateswarlu, P. (2016). An LC-MS/MS method for the determination of omeprazole on proton pump inhibitor in human plasma. ResearchGate. Retrieved from [Link]

  • Reddy, Y. R. (2011, September 1). BIO-ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR OMEPRAZOLE USING LC-MS/MS. International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Expression of Stable Isotopically Labeled Proteins for Use as Internal Standards for Mass Spectrometric Quantitation of Clinical Protein Biomarkers. Retrieved from [Link]

  • Gnoth, M. J., et al. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. Bioanalysis, 11(4), 287-297. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (n.d.). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]

  • European Medicines Agency. (2012, February 15). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018, May 25). FDA announces final guidance for 'Bioanalytical Method validation,' now available. Retrieved from [Link]

  • European Medicines Agency. (2011, July 21). Guideline on bioanalytical method validation. Retrieved from [Link]

  • Chevalier, J., et al. (2007). Synthesis of Omeprazole Analogues and Evaluation of These as Potential Inhibitors of the Multidrug Efflux Pump NorA of Staphylococcus Aureus. Antimicrobial Agents and Chemotherapy, 51(3), 1042-1052. Retrieved from [Link]

  • Chevalier, J., et al. (2007). Synthesis of Omeprazole Analogues and Evaluation of These as Potential Inhibitors of the Multidrug Efflux Pump NorA of Staphylococcus aureus. Antimicrobial Agents and Chemotherapy, 51(3), 1042–1052. Retrieved from [Link]

  • Expert Synthesis Solutions. (n.d.). 5-O-Desmethyl Omeprazole Sulfide. Retrieved from [Link]

  • Adcott, K. L. (2014). Synthesis, structure, and reactivity of Omeprazole and related compounds. White Rose eTheses Online. Retrieved from [Link]

  • CRO Splendid Lab Pvt. Ltd. (n.d.). 5-O-Desmethyl Omeprazole-d3 Sulfide. Retrieved from [Link]

  • Knesl, P. (2006). Synthesis of deuterated analogs, reference standards and metabolites of pharmaceuticals. International Nuclear Information System (INIS). Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 5-O-Desmethyl Omeprazole-d3. Retrieved from [Link]

  • Lee, S., et al. (2020). Profiling and Identification of Omeprazole Metabolites in Mouse Brain and Plasma by Isotope Ratio-Monitoring Liquid Chromatography-Mass Spectrometric Method. Molecules, 25(21), 5038. Retrieved from [Link]

  • Iqbal, Z., et al. (2022, June 23). Simple and Fast Liquid Chromatography-Mass Spectrometry (LC-MS) Method for the Determination of Omeprazole, 5-hydroxyomeprazole, and Omeprazole Sulphone in Human Plasma. ResearchGate. Retrieved from [Link]

Sources

Quantitative analysis of omeprazole using 5-O-Desmethyl Omeprazole-d3 Sulfide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Sensitivity Quantitative Analysis of Omeprazole in Human Plasma

Abstract

This application note details a robust, validated protocol for the quantitative analysis of Omeprazole in human plasma. Unlike standard methods utilizing Omeprazole-d3, this protocol employs 5-O-Desmethyl Omeprazole-d3 Sulfide as a structural analog Internal Standard (IS).[1] This specific IS selection is critical for workflows that require simultaneous monitoring of metabolic stability or where the sulfoxide-parent IS is unavailable. The method utilizes alkaline Liquid-Liquid Extraction (LLE) to prevent acid-catalyzed degradation of the analyte, coupled with a pH-neutral chromatographic separation to ensure on-column stability.[1]

Introduction & Scientific Rationale

2.1 The Analyte: Omeprazole Omeprazole is a proton pump inhibitor (PPI) that is notoriously unstable in acidic environments.[2] It functions as a prodrug, activated by acid within the parietal cells. However, in bioanalytical ex-vivo contexts, this acid lability presents a major challenge. If the sample preparation or mobile phase is too acidic, Omeprazole degrades into two main impurities: Omeprazole Sulfide (reduced form) and Omeprazole Sulfone (oxidized form), leading to underestimation of the parent drug.

2.2 The Internal Standard: 5-O-Desmethyl Omeprazole-d3 Sulfide The selection of 5-O-Desmethyl Omeprazole-d3 Sulfide (MW ~318.41 Da) as the IS introduces a specific analytical strategy.[1]

  • Structural Logic: This molecule represents the reduced form of the major CYP2C19 metabolite (5-O-Desmethyl Omeprazole).[1]

  • Chromatographic Behavior: As a sulfide, it is less polar than the sulfoxide parent (Omeprazole), but the desmethylation (loss of a methyl group to form a hydroxyl) adds polarity. These opposing properties allow it to elute in a window distinct from, yet close to, Omeprazole, preventing cross-talk while effectively compensating for matrix effects.

  • Mass Spectrometry: The d3-label (typically on the pyridine methoxy group) ensures mass differentiation.

2.3 Metabolic Context (CYP2C19) Understanding the relationship between the analyte and IS is vital. Omeprazole is metabolized by CYP2C19 to 5-hydroxyomeprazole (5-O-desmethyl) and by CYP3A4 to Omeprazole Sulfone.[1][3][4] The IS mimics the core structure of the CYP2C19 pathway product.

Visualized Workflows

Figure 1: Metabolic & Structural Relationship

This diagram illustrates the chemical relationship between the parent drug and the chosen Internal Standard.

MetabolicPathway Omeprazole Omeprazole (Parent Drug) MW: 345.4 Desmethyl 5-O-Desmethyl Omeprazole (CYP2C19 Metabolite) MW: 331.4 Omeprazole->Desmethyl CYP2C19 (Demethylation) Sulfide Omeprazole Sulfide (Degradant/Metabolite) Omeprazole->Sulfide Reduction (Non-enzymatic/Metabolic) IS INTERNAL STANDARD 5-O-Desmethyl Omeprazole-d3 Sulfide (Reduced + Deuterated) MW: ~318.4 Desmethyl->IS Structural Analog Relationship (Reduction + Deuteration)

Caption: Structural relationship between Omeprazole and the 5-O-Desmethyl Omeprazole-d3 Sulfide IS.[1]

Figure 2: Sample Preparation Workflow (Alkaline LLE)

This workflow ensures Omeprazole stability by maintaining high pH during extraction.[1]

LLE_Workflow Step1 Plasma Sample (200 µL) Step2 Add IS (5-O-Desmethyl-d3 Sulfide) Step1->Step2 Step3 Alkaline Buffer (100 µL 0.1M Na2CO3, pH 9.0) Step2->Step3 Step4 Extraction Solvent (MTBE or Ethyl Acetate) Step3->Step4 Step5 Vortex & Centrifuge (10 min @ 4000 rpm) Step4->Step5 Step6 Evaporation (N2 stream @ 40°C) Step5->Step6 Step7 Reconstitution (Mobile Phase A:B 80:20) Step6->Step7

Caption: Alkaline Liquid-Liquid Extraction (LLE) protocol to prevent acid degradation of Omeprazole.

Materials and Reagents

ReagentSpecificationPurpose
Omeprazole >99.0% PurityAnalyte Standard
5-O-Desmethyl Omeprazole-d3 Sulfide >98% Isotopic PurityInternal Standard
Acetonitrile (ACN) LC-MS GradeOrganic Mobile Phase
Ammonium Acetate LC-MS GradeBuffer (pH Control)
MTBE (Methyl tert-butyl ether) HPLC GradeExtraction Solvent
Sodium Carbonate (Na2CO3) ACS ReagentAlkalizing Agent

Detailed Protocol

Preparation of Stock Solutions
  • Analyte Stock: Dissolve 1.0 mg Omeprazole in 1.0 mL Methanol (Do not use acidic solvents). Store at -20°C.

  • IS Stock: Dissolve 1.0 mg 5-O-Desmethyl Omeprazole-d3 Sulfide in 1.0 mL Methanol.

  • Working IS Solution: Dilute IS Stock with 50:50 Methanol:Water to a concentration of 500 ng/mL .

Sample Preparation (Liquid-Liquid Extraction)

Rationale: LLE is chosen over Protein Precipitation (PPT) to remove phospholipids and, crucially, to allow pH control during extraction.[1]

  • Aliquot: Transfer 200 µL of human plasma into a 2 mL polypropylene tube.

  • Spike IS: Add 50 µL of Working IS Solution (500 ng/mL). Vortex gently.

  • Alkalize: Add 100 µL of 0.1 M Sodium Carbonate (pH ~9.0).

    • Critical Step: Omeprazole degrades rapidly at pH < 6.0. This step locks the pH in the basic range.

  • Extract: Add 1.5 mL of MTBE (Methyl tert-butyl ether).

  • Mix: Vortex for 5 minutes; shake on a reciprocal shaker for 10 minutes.

  • Phase Separation: Centrifuge at 4,000 x g for 10 minutes at 4°C.

  • Transfer: Transfer 1.2 mL of the supernatant (organic layer) to a clean glass tube.

  • Dry: Evaporate to dryness under a gentle stream of Nitrogen at 40°C.

  • Reconstitute: Dissolve residue in 200 µL of Mobile Phase (80% A : 20% B). Vortex well.

LC-MS/MS Conditions

Chromatography (UHPLC)

  • Column: Waters XBridge C18 (2.1 x 50 mm, 3.5 µm) or equivalent.

    • Why: High pH stability (up to pH 12) is required if using ammonium bicarbonate, though ammonium acetate is used here.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH adjusted to 7.5 with Ammonia).

  • Mobile Phase B: Acetonitrile.[5]

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

Gradient Table:

Time (min) % Mobile Phase B Event
0.0 10 Initial
0.5 10 Hold
2.5 90 Elution
3.5 90 Wash
3.6 10 Re-equilibration

| 5.0 | 10 | End |[1]

Mass Spectrometry (ESI+)

  • Source: Electrospray Ionization (Positive Mode).[6]

  • Spray Voltage: 3500 V.

  • Capillary Temp: 350°C.

MRM Transitions:

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (V)
Omeprazole 346.1 [M+H]+ 198.1 (Pyridine moiety) 15

| IS (5-O-Desmethyl-d3 Sulfide) | 319.1 [M+H]+ | 201.1 (Pyridine-d3 moiety) | 18 |[1]

Note on IS Transition: The IS Precursor is calculated as: 346 (Omeprazole) - 14 (Desmethyl) - 16 (Sulfide) + 3 (d3) = 319.[1] The Product ion corresponds to the d3-labeled pyridine fragment (198 + 3 = 201).

Validation & Quality Control

Linearity and Sensitivity
  • Range: 1.0 ng/mL to 1000 ng/mL.

  • Curve Fitting: 1/x² weighted linear regression.

  • LLOQ: 1.0 ng/mL (Signal-to-Noise > 10).[1]

System Suitability Test (SST)

Before every batch, inject a standard solution (100 ng/mL) six times.

  • Requirement: %RSD of Peak Area Ratio (Analyte/IS) < 5%.

  • Retention Time: Shift must be < 0.1 min.

Stability Considerations
  • Autosampler Stability: Samples must be kept at 4°C. Omeprazole is stable for 24 hours at 4°C in pH 7.5 reconstitution solvent.

  • Benchtop Stability: Unstable in acidic plasma. Process samples within 1 hour of thawing or keep on ice.

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services. Link

  • Cass, Q. B., et al. (2003). Enantiomeric determination of omeprazole and its metabolites in human plasma by liquid chromatography-mass spectrometry. Journal of Chromatography B. Link

  • Hofmann, U., et al. (2006). Simultaneous determination of omeprazole and its metabolites in human plasma by HPLC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis.
  • Splendid Lab. (2024). Product Data Sheet: 5-O-Desmethyl Omeprazole-d3 Sulfide. Link

  • Shimadzu Application News. (2015). Fast LC/MS/MS Method for Quantitative Determination of Omeprazole in Human Plasma. Link

Sources

Pharmacokinetic studies involving 5-O-Desmethyl Omeprazole-d3 Sulfide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Resolution Pharmacokinetic Profiling of Omeprazole Metabolites Subject: Quantification of 5-O-Desmethyl Omeprazole Sulfide in Plasma using LC-MS/MS with Deuterated Internal Standards.

Executive Summary

This application note details the protocol for the bioanalysis of 5-O-Desmethyl Omeprazole Sulfide (5-O-DMOS), a specific metabolite of the proton pump inhibitor (PPI) Omeprazole. While the primary metabolic pathway of Omeprazole involves CYP2C19-mediated hydroxylation (to 5-hydroxyomeprazole) and CYP3A4-mediated oxidation (to omeprazole sulfone), the sulfide pathway represents a reductive "reservoir" mechanism that contributes to the drug's total residence time and complex drug-drug interaction (DDI) profile.

Accurate quantification of 5-O-DMOS requires rigorous control of matrix effects and ion suppression. This protocol utilizes 5-O-Desmethyl Omeprazole-d3 Sulfide as a Stable Isotope Labeled (SIL) Internal Standard to ensure high precision and regulatory compliance (FDA/EMA) for pharmacokinetic (PK) studies.

Scientific Background & Mechanistic Rationale

The Metabolic Landscape

Omeprazole is a racemic mixture of chiral sulfoxides. Its metabolism is stereoselective and heavily dependent on CYP2C19 genotype status (Extensive vs. Poor Metabolizers).

  • Oxidative Pathways (Major): Formation of sulfone (CYP3A4) and hydroxy-omeprazole (CYP2C19).

  • Reductive Pathway (Minor/Reservoir): Omeprazole is reduced to Omeprazole Sulfide (non-enzymatic or microbiota-mediated).

  • Secondary Metabolism: The sulfide can be re-oxidized to the parent drug or further metabolized. 5-O-Desmethyl Omeprazole Sulfide is formed via the O-demethylation of the benzimidazole ring of the sulfide.

Why measure 5-O-Desmethyl Omeprazole Sulfide?

  • Reservoir Dynamics: Understanding the elimination of the sulfide pool helps refine PBPK (Physiologically Based Pharmacokinetic) models.

  • Genotyping Nuance: While 5-hydroxyomeprazole is the standard marker for CYP2C19 activity, the O-demethylation rates can provide secondary insights into specific CYP polymorphisms or inhibition mechanisms.

Pathway Visualization

OmeprazoleMetabolism Omeprazole Omeprazole (Parent Drug) Sulfone Omeprazole Sulfone Omeprazole->Sulfone CYP3A4 (Oxidation) Hydroxy 5-Hydroxyomeprazole (Major Metabolite) Omeprazole->Hydroxy CYP2C19 (Hydroxylation) Sulfide Omeprazole Sulfide (Reduced Form) Omeprazole->Sulfide Non-enzymatic/ Reductase Sulfide->Omeprazole FMO/CYP (Re-oxidation) DesmethylSulfide 5-O-Desmethyl Omeprazole Sulfide (Target Analyte) Sulfide->DesmethylSulfide CYP2C19 (O-Demethylation)

Figure 1: Metabolic pathway of Omeprazole highlighting the reductive sulfide loop and the formation of the target analyte, 5-O-Desmethyl Omeprazole Sulfide.

Experimental Protocol: LC-MS/MS Bioanalysis

This protocol is designed for human plasma but can be adapted for urine or tissue homogenates.

Materials & Reagents
  • Analyte: 5-O-Desmethyl Omeprazole Sulfide (Reference Standard).

  • Internal Standard (IS): 5-O-Desmethyl Omeprazole-d3 Sulfide (Contains 3 deuterium atoms, typically on the methoxy group).

  • Matrix: K2-EDTA Human Plasma (Drug-free).

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Ammonium Acetate, Ammonium Hydroxide.

Sample Preparation (Liquid-Liquid Extraction)

Rationale: LLE is preferred over Protein Precipitation (PPT) for this assay to minimize phospholipid suppression and improve sensitivity for minor metabolites.

  • Thawing: Thaw plasma samples at room temperature and vortex.

  • Aliquot: Transfer 200 µL of plasma into a clean glass tube.

  • IS Addition: Add 20 µL of Working IS Solution (500 ng/mL 5-O-Desmethyl Omeprazole-d3 Sulfide in 50% MeOH). Vortex for 30 sec.

  • Buffer: Add 100 µL of 100 mM Ammonium Acetate (pH 9.0).

    • Note: Omeprazole derivatives are acid-labile. High pH stabilizes the parent drug if simultaneous quantification is performed.

  • Extraction: Add 2.0 mL of Methyl tert-butyl ether (MTBE) or Ethyl Acetate.

  • Agitation: Shake/tumble for 10 minutes. Centrifuge at 4,000 rpm for 10 min at 4°C.

  • Transfer: Transfer the organic (upper) layer to a clean tube.

  • Drying: Evaporate to dryness under a stream of Nitrogen at 40°C.

  • Reconstitution: Reconstitute residue in 100 µL of Mobile Phase (Initial conditions). Vortex and transfer to autosampler vials.

LC-MS/MS Conditions
ParameterSetting
System UHPLC coupled with Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis)
Column C18 Reverse Phase (e.g., Waters XBridge C18, 2.1 x 50 mm, 3.5 µm)
Column Temp 40°C
Mobile Phase A 10 mM Ammonium Bicarbonate (pH 9.0)
Mobile Phase B Acetonitrile
Flow Rate 0.4 mL/min
Injection Vol 5-10 µL

Gradient Profile:

  • 0.0 min: 10% B

  • 0.5 min: 10% B

  • 3.0 min: 90% B (Elution of analyte)

  • 4.0 min: 90% B

  • 4.1 min: 10% B (Re-equilibration)

  • 6.0 min: Stop

Mass Spectrometry Parameters (MRM)

Operate in Positive Electrospray Ionization (ESI+) mode.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Role
5-O-Desmethyl Omeprazole Sulfide 316.1 [M+H]+198.1 20Quantifier
316.1180.125Qualifier
5-O-Desmethyl Omeprazole-d3 Sulfide 319.1 [M+H]+198.1 20Internal Standard

Note: The product ion m/z 198.1 corresponds to the benzimidazole moiety, which is common to both the analyte and the IS (assuming the deuterium label is on the pyridine methoxy group).

Validation & Quality Control

To ensure Data Integrity (ALCOA+ principles), the following validation steps are mandatory:

  • Selectivity: Analyze 6 lots of blank plasma to ensure no interference at the retention time of the analyte or IS (Retention time approx 2.8 min).

  • Linearity: Construct a calibration curve from 1.0 ng/mL to 1000 ng/mL . Use a weighted linear regression (

    
    ).[1]
    
    • Acceptance:

      
      .[2]
      
  • Matrix Effect: Compare the peak area of the analyte spiked into extracted blank plasma vs. neat solution.

    • Calculation:

      
      .
      
    • Role of IS: The d3-IS compensates for matrix suppression.[1] The IS-normalized Matrix Factor should be close to 1.0.

  • Stability:

    • Bench-top: 4 hours at Room Temp (Critical for Omeprazole derivatives).

    • Freeze-Thaw: 3 cycles at -80°C.

    • Autosampler: 24 hours at 10°C.

Data Analysis & Pharmacokinetic Modeling

Upon acquiring concentration-time data, use non-compartmental analysis (NCA) to derive key parameters.

Key Parameters Table:

ParameterDefinitionClinical Relevance

Maximum Plasma ConcentrationIndicates peak exposure; correlates with dosing time.

Area Under the CurveTotal systemic exposure. High AUC in sulfide metabolites may indicate "Poor Metabolizer" status or renal impairment.

Elimination Half-LifeDetermines dosing frequency and accumulation risk.
Metabolic Ratio

Used to phenotype CYP2C19 activity.[3]

Troubleshooting Guide

  • Problem: Low Sensitivity / High Baseline.

    • Root Cause:[4] Phospholipid buildup on the column.

    • Solution: Implement a diverter valve to send flow to waste during the first 1 minute and after analyte elution. Switch to LLE if using PPT.

  • Problem: Peak Tailing.

    • Root Cause:[4] Secondary interactions with silanols or pH instability.

    • Solution: Ensure Mobile Phase A is buffered to pH 9.0 (Ammonium Bicarbonate). Omeprazole and its sulfide are basic; acidic mobile phases can sometimes cause peak splitting due to interconversion (though less likely for the sulfide than the sulfoxide).

  • Problem: IS Interference.

    • Root Cause:[4] Cross-talk from unlabeled analyte (isotopic contribution).

    • Solution: Ensure the IS concentration is not too high, and check the isotopic purity of the d3-standard. If the upper limit of quantification (ULOQ) sample contributes to the IS channel, lower the ULOQ.

References

  • World Health Organization (WHO). Variation in pharmacokinetics of omeprazole and its metabolites by gender and CYP2C19 genotype. Available at: [Link]

  • ClinPGx. Omeprazole and Esomeprazole Pathway, Pharmacokinetics. Available at: [Link]

  • National Institutes of Health (NIH). Pharmacokinetics of omeprazole and comparison with two mutant alleles in Japanese subjects. Available at: [Link][5]

  • MDPI. Profiling and Identification of Omeprazole Metabolites in Mouse Brain and Plasma by Isotope Ratio-Monitoring LC-MS. Available at: [Link]

Sources

Application Note: Protocol for Using 5-O-Desmethyl Omeprazole-d3 Sulfide in Bioanalytical Assays

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

This application note details the protocol for utilizing 5-O-Desmethyl Omeprazole-d3 Sulfide (CAS: 1189968-01-1) as a stable isotope-labeled internal standard (SIL-IS) in LC-MS/MS assays.

Omeprazole is extensively metabolized by CYP2C19 and CYP3A4.[1][2] Its primary CYP2C19 metabolite is 5-O-desmethyl omeprazole (also referred to as 5-hydroxyomeprazole). While the sulfoxide moiety in omeprazole is acid-labile, the sulfide metabolites represent reduced forms that are often monitored to assess total metabolic burden or specific reductive pathways.

5-O-Desmethyl Omeprazole-d3 Sulfide is the deuterated analog of the reduced metabolite. It is critical for correcting matrix effects, recovery losses, and ionization variations when quantifying 5-O-desmethyl omeprazole sulfide in complex matrices (plasma, urine, microsomes).

Key Application Areas
  • CYP2C19 Phenotyping: Differentiating between extensive and poor metabolizers by tracking the 5-O-desmethyl pathway.

  • Metabolic Stability Studies: Quantifying reductive non-enzymatic degradation.

  • Bioequivalence Studies: High-precision quantification in regulated bioanalysis.

Chemical & Physical Properties[3]

Understanding the physicochemical nature of the Internal Standard (IS) is vital for stock preparation.

PropertyDescription
Compound Name 5-O-Desmethyl Omeprazole-d3 Sulfide
Chemical Structure Reduced sulfide form of 5-O-desmethyl omeprazole with 3 deuterium atoms (typically on the methoxy group of the pyridine ring or benzimidazole, depending on labeling position).[3]
Molecular Weight ~318.4 Da (Analyte ~315.4 Da + 3 Da)
Solubility Soluble in Methanol, Acetonitrile, DMSO. Poorly soluble in water.[4]
Stability Acid Labile. While sulfides are more stable than sulfoxides, the benzimidazole core remains sensitive to acidic pH (< 4.0).
Storage -20°C or -80°C; protect from light (amber vials).

Metabolic Context & Mechanism[1][2]

To interpret assay results correctly, one must understand where this analyte fits in the metabolic scheme.

OmeprazoleMetabolism cluster_legend Legend Omeprazole Omeprazole (Sulfoxide) OmeprazoleSulfide Omeprazole Sulfide (Reduced) Omeprazole->OmeprazoleSulfide Non-enzymatic Reduction (Acidic/Reductive Conditions) DesmethylOmeprazole 5-O-Desmethyl Omeprazole (Major CYP2C19 Metabolite) Omeprazole->DesmethylOmeprazole CYP2C19 (O-Demethylation) TargetAnalyte 5-O-Desmethyl Omeprazole Sulfide (Target Analyte) OmeprazoleSulfide->TargetAnalyte CYP2C19 (O-Demethylation) DesmethylOmeprazole->TargetAnalyte Reduction IS 5-O-Desmethyl Omeprazole-d3 Sulfide (Internal Standard) IS->TargetAnalyte Normalizes Quantification key Blue: Parent Drug | Yellow: Primary Metabolites | Red: Target Analyte | Green: Internal Standard

Figure 1: Metabolic Pathway & Target Analyte Context. Omeprazole is metabolized via CYP2C19 to 5-O-desmethyl omeprazole.[1] The sulfide forms are reduction products. The -d3 IS specifically targets the reduced desmethyl metabolite.

Experimental Protocol

Stock Solution Preparation

Critical Warning: Do not use acidic diluents for stock preparation.

  • Primary Stock (1.0 mg/mL):

    • Weigh 1.0 mg of 5-O-Desmethyl Omeprazole-d3 Sulfide.

    • Dissolve in 1.0 mL of 100% Methanol .

    • Vortex for 1 min. Sonicate if necessary (max 5 min, avoid heat).

    • Storage: -80°C (Stable for 6 months).

  • Working Internal Standard Solution (WIS):

    • Dilute Primary Stock with 50:50 Methanol:Water (v/v) to reach a target concentration of 500 ng/mL .

    • Note: The WIS concentration should yield a peak area similar to the mid-level calibration standard of the analyte.

Sample Preparation (Protein Precipitation)

While Liquid-Liquid Extraction (LLE) offers cleaner extracts, Protein Precipitation (PPT) is preferred for high-throughput analysis of sulfides due to speed and reduced risk of oxidation during drying steps.

  • Aliquot: Transfer 50 µL of plasma/matrix into a 1.5 mL centrifuge tube or 96-well plate.

  • IS Spike: Add 20 µL of WIS (500 ng/mL 5-O-Desmethyl Omeprazole-d3 Sulfide). Vortex gently.

  • Precipitation: Add 200 µL of ice-cold Acetonitrile (containing 0.1% Ammonium Hydroxide to maintain basic pH).

    • Scientific Rationale: Ammonium hydroxide prevents acid-catalyzed degradation of the benzimidazole ring during precipitation.

  • Agitation: Vortex vigorously for 2 min.

  • Centrifugation: Centrifuge at 15,000 x g for 10 min at 4°C.

  • Transfer: Transfer 100 µL of supernatant to a clean vial/plate.

  • Dilution: Dilute with 100 µL of Mobile Phase A (Water + 10mM Ammonium Acetate).

    • Rationale: Diluting the high-organic supernatant ensures good peak shape on early eluting compounds.

LC-MS/MS Method Conditions[5]

Chromatography (LC):

  • Column: C18 Reverse Phase (e.g., Waters XBridge C18, 2.1 x 50 mm, 3.5 µm).

    • Why: High pH stability is required.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 8.5).

  • Mobile Phase B: Acetonitrile.[5][6]

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0-0.5 min: 10% B

    • 0.5-3.0 min: 10% -> 90% B

    • 3.0-4.0 min: 90% B (Wash)

    • 4.0-4.1 min: 90% -> 10% B

    • 4.1-6.0 min: 10% B (Re-equilibration)

Mass Spectrometry (MS/MS):

  • Source: ESI Positive Mode.

  • Scan Type: Multiple Reaction Monitoring (MRM).[6]

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
5-O-Desmethyl Omeprazole Sulfide 302.1168.13020
5-O-Desmethyl Omeprazole-d3 Sulfide (IS) 305.1171.13020

Note: The transitions above are theoretical estimates based on the loss of the benzimidazole moiety. Exact transitions must be optimized via direct infusion.

Experimental Workflow Visualization

Workflow Sample Plasma Sample (50 µL) Spike Add IS (20 µL d3-Sulfide) Sample->Spike Precip Protein Precip (ACN + NH4OH) Spike->Precip Centrifuge Centrifuge 15,000g, 10 min Precip->Centrifuge Supernatant Supernatant Transfer Centrifuge->Supernatant Dilution Dilute 1:1 (Mobile Phase A) Supernatant->Dilution Inject LC-MS/MS Analysis Dilution->Inject

Figure 2: Sample Preparation Workflow. Step-by-step Protein Precipitation (PPT) protocol designed to minimize acid-induced degradation.

Validation & Quality Assurance (Self-Validating Systems)

To ensure the protocol generates defensible data (E-E-A-T), the following validation parameters must be met, aligned with FDA Bioanalytical Method Validation Guidance (2018) .

Isotopic Contribution (Cross-Talk)

Before running samples, you must verify that the IS does not interfere with the analyte and vice versa.

  • Experiment: Inject a "Zero Sample" (Matrix + IS only).

  • Acceptance: Response in the analyte channel (m/z 302 -> 168) must be < 20% of the Lower Limit of Quantification (LLOQ).

  • Experiment: Inject a ULOQ standard (Analyte only, no IS).

  • Acceptance: Response in the IS channel (m/z 305 -> 171) must be < 5% of the average IS response.

Matrix Effect (IS Normalized)

The d3-IS is selected specifically to compensate for matrix suppression.

  • Calculation:

    
    
    
  • IS-Normalized MF:

    
    
    
  • Target: The IS-normalized MF should be close to 1.0 (0.85 – 1.15), indicating the IS and Analyte are suppressed/enhanced equally.

Stability Check

Because Omeprazole derivatives are unstable:

  • Process Stability: Inject a QC sample immediately and again after 24 hours in the autosampler (4°C).

  • Acceptance: Deviation should be ≤ 15%. If degradation > 15% is observed, pH adjustment of the reconstitution solvent (more basic) is required.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low IS Recovery Precipitation trapped the IS or degradation occurred.Ensure IS is added before ACN. Check pH of ACN (add NH4OH).
Peak Tailing Column interaction or pH mismatch.Use a high-pH resistant C18 column (e.g., XBridge). Ensure Mobile Phase A is pH 8.[6]5.
Signal Drift Source contamination.Omeprazole metabolites are sticky. Use a divert valve to send the first 0.5 min and wash phase to waste.
IS Interference Deuterium scrambling or impurity.Verify isotopic purity of the d3 standard. Ensure collision energy isn't too high, causing loss of label.

References

  • US Food and Drug Administration (FDA). (2018).[7][8] Bioanalytical Method Validation: Guidance for Industry.[7][8][9][10] [Link][8][9][10]

  • Andersson, T., et al. (1993). Identification of human liver cytochrome P450 isoforms mediating omeprazole metabolism.[1][11] British Journal of Clinical Pharmacology.[11] [Link]

  • Stable Isotopes. 5-O-Desmethyl Omeprazole-d3 Sulfide Reference Standard. [Link]

Sources

5-O-Desmethyl Omeprazole-d3 Sulfide for mass spectrometry-based proteomics

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Precision Quantitation of 5-O-Desmethyl Omeprazole-d3 Sulfide in Metabo-Proteomic Workflows

Abstract

This application note details the protocol for utilizing 5-O-Desmethyl Omeprazole-d3 Sulfide as a stable isotope-labeled internal standard (SIL-IS) in mass spectrometry-based assays. While traditionally categorized under metabolomics, this analyte serves a critical role in functional proteomics and pharmacoproteomics . It acts as a definitive phenotypic readout for CYP2C19 enzymatic activity, bridging the gap between protein abundance (measured via proteomics) and actual catalytic throughput (measured via metabolite flux). This guide covers physicochemical properties, metabolic mapping, and a validated LC-MS/MS protocol for quantifying this analyte in complex biological matrices.

Introduction: The Metabo-Proteomic Nexus

In modern drug development, quantifying the abundance of cytochrome P450 enzymes (e.g., CYP2C19) via targeted proteomics (LC-MS/MS of tryptic peptides) is standard. However, protein abundance does not always correlate linearly with metabolic clearance due to genetic polymorphisms (e.g., CYP2C19*2, *17), post-translational modifications, or drug-drug interactions (DDIs).

To validate proteomic data, researchers must measure the Specific Activity of the enzyme. Omeprazole is the gold-standard probe for CYP2C19. Its metabolism yields 5-O-Desmethyl Omeprazole (mediated by CYP2C19) and Omeprazole Sulfide (mediated by non-enzymatic reduction or minor pathways).

5-O-Desmethyl Omeprazole-d3 Sulfide is the deuterated analog of the reduced form of the primary CYP2C19 metabolite. It is uniquely valuable for:

  • Redox Stability: Unlike the sulfoxide parent (Omeprazole), the sulfide form is chemically stable and does not undergo acid-catalyzed rearrangement, making it a robust surrogate for long-term sample storage.

  • Matrix Compensation: The -d3 isotope label corrects for ion suppression in electrospray ionization (ESI), ensuring precision in plasma and microsomal assays.

  • Pathway Deconvolution: It allows researchers to distinguish between oxidative clearance (CYP-mediated) and reductive clearance pathways.

Chemical & Physical Specifications

PropertyDetail
Analyte Name 5-O-Desmethyl Omeprazole-d3 Sulfide
Chemical Structure Thioether analog of 5-hydroxyomeprazole with deuterium labeling on the pyridine methoxy group.
Molecular Formula

Monoisotopic Mass ~318.41 Da (Calculated based on d3 incorporation)
Parent Drug Omeprazole (Sulfoxide)
Metabolic Origin Reduction of 5-O-Desmethyl Omeprazole OR Demethylation of Omeprazole Sulfide.
Solubility Soluble in Methanol, Acetonitrile, DMSO. Low solubility in water.
Stability High (compared to sulfoxide parent). Resistant to acid degradation.

Metabolic Pathway & Experimental Logic

The following diagram illustrates where this specific analyte fits within the Omeprazole metabolic landscape, highlighting its utility in distinguishing CYP2C19 activity from CYP3A4 activity and non-enzymatic reduction.

MetabolicPathway cluster_legend Pathway Legend Omeprazole Omeprazole (Sulfoxide) FiveOH 5-O-Desmethyl Omeprazole (CYP2C19 Product) Omeprazole->FiveOH CYP2C19 (Major) Sulfone Omeprazole Sulfone (CYP3A4 Product) Omeprazole->Sulfone CYP3A4 Sulfide Omeprazole Sulfide (Reduced Form) Omeprazole->Sulfide Reductive Metabolism Target 5-O-Desmethyl Omeprazole Sulfide (Target Analyte) FiveOH->Target Reduction Sulfide->Target CYP2C19 (Minor) key1 Green Path = CYP2C19 Activity key2 Red Path = CYP3A4 Activity

Figure 1: Metabolic trajectory of Omeprazole.[1][2][3][4][5] The target analyte represents the reduced downstream product of the primary CYP2C19 pathway.

Detailed Protocol: LC-MS/MS Quantitation

Reagent Preparation
  • Stock Solution: Dissolve 1 mg of 5-O-Desmethyl Omeprazole-d3 Sulfide in 1 mL DMSO to create a 1 mg/mL stock. Store at -80°C.

  • Working IS Solution: Dilute stock in 50:50 Methanol:Water to a concentration of 100 ng/mL.

  • Mobile Phase A: Water + 0.1% Formic Acid (or 10mM Ammonium Acetate pH 8.5 for negative mode, though positive mode is preferred for benzimidazoles).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[6][7]

Sample Preparation (Protein Precipitation)

This method is optimized for human plasma or liver microsomes (HLM).

  • Aliquot: Transfer 50 µL of sample (Plasma/Microsomal incubate) to a 96-well plate.

  • Spike IS: Add 10 µL of Working IS Solution (5-O-Desmethyl Omeprazole-d3 Sulfide).

  • Precipitate: Add 200 µL of ice-cold Acetonitrile.

  • Agitate: Vortex for 2 minutes at high speed.

  • Clarify: Centrifuge at 4,000 x g for 10 minutes at 4°C.

  • Transfer: Transfer 100 µL of supernatant to a fresh plate.

  • Dilute: Add 100 µL of Water (Milli-Q) to match initial mobile phase conditions (prevents peak fronting).

LC-MS/MS Conditions
  • Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis).

  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 min: 5% B

    • 0.5 min: 5% B

    • 3.0 min: 95% B

    • 4.0 min: 95% B

    • 4.1 min: 5% B

    • 6.0 min: Stop

MS Parameters (Source Dependent - Optimize via Infusion):

  • Ionization: ESI Positive Mode (+).

  • Source Temp: 500°C.

  • Spray Voltage: 3500 V.

MRM Transitions (Theoretical - Must Validate):

  • Analyte (Unlabeled): 5-O-Desmethyl Omeprazole Sulfide

    • Precursor: 316.1 m/z

      
      
      
    • Quantifier: 198.1 m/z (Pyridine fragment - characteristic of omeprazole class)

    • Qualifier: 182.1 m/z (Loss of methyl/methane)

  • Internal Standard (d3-Labeled):

    • Precursor: 319.1 m/z

      
      
      
    • Quantifier: 201.1 m/z (Retains d3 label on pyridine ring)

Metabo-Proteomic Workflow Logic

This diagram explains how to integrate this small molecule standard into a proteomics study.

Workflow cluster_0 Sample Source cluster_1 Parallel Analysis Sample Patient Plasma / Liver Microsomes ProtPrep Tryptic Digestion Sample->ProtPrep MetPrep Protein Precipitation + Spike d3-IS Sample->MetPrep ProtMS LC-MS/MS (Peptide Quant) ProtPrep->ProtMS ProtData CYP2C19 Abundance ProtMS->ProtData Integration Calculate Specific Activity: (Metabolite Conc / Protein Abundance) ProtData->Integration MetMS LC-MS/MS (Metabolite Quant) MetPrep->MetMS MetData Metabolite Concentration MetMS->MetData MetData->Integration

Figure 2: Dual-stream workflow correlating enzyme abundance with metabolic output using the d3-Sulfide standard.

Data Analysis & Troubleshooting

Linearity and Range

Construct a calibration curve using the ratio of Analyte Area / IS Area .

  • Linear Range: Typically 1.0 ng/mL to 1000 ng/mL.

  • Weighting:

    
     weighting is recommended to improve accuracy at the lower limit of quantitation (LLOQ).
    
Troubleshooting Guide
IssueProbable CauseSolution
Peak Fronting Solvent mismatch.Ensure injection solvent is <30% organic (match initial mobile phase).
Low Sensitivity Ion Suppression.The d3-IS will compensate for quantitation, but to improve raw signal, perform a Liquid-Liquid Extraction (LLE) using Ethyl Acetate instead of protein precipitation.
Carryover Sticky sulfur moiety.Use a needle wash containing 50:25:25 Isopropanol:Acetonitrile:Acetone.
IS Interference Cross-talk.Ensure the d3 label is stable. If the "d3" signal appears in the unlabeled channel, check for isotopic purity of the standard (>99% required).

References

  • Simultaneous determination of omeprazole and 5'-hydroxyomeprazole in human plasma by liquid chromatography-tandem mass spectrometry. Source: Journal of Chromatography B (via PubMed). Link:[Link]

  • Stereoselective metabolism of omeprazole by human cytochrome P450 enzymes. Source: Drug Metabolism and Disposition.[2][8] Link:[Link]

  • Oxygen dependence of omeprazole clearance and sulfone and sulfide metabolite formation. Source: British Journal of Clinical Pharmacology.[8] Link:[Link]

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Source: ResolveMass Laboratories. Link:[Link]

Sources

Application Note: High-Throughput Quantitation of Deep Omeprazole Metabolites using 5-O-Desmethyl Omeprazole-d3 Sulfide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a high-throughput screening (HTS) protocol for the precise quantitation of 5-O-Desmethyl Omeprazole Sulfide in biological matrices, utilizing 5-O-Desmethyl Omeprazole-d3 Sulfide (CAS: 1189968-01-1) as the dedicated Internal Standard (IS).

While standard pharmacokinetic (PK) assays focus on Omeprazole and its primary metabolites (5-hydroxy and sulfone), the reductive pathway yielding sulfide metabolites is increasingly relevant in gastric fluid stability studies , microbiome-mediated metabolism , and process impurity profiling . The use of the specific deuterated sulfide IS is critical to correct for the distinct ionization efficiency and matrix effects associated with the thioether moiety, which differs significantly from the parent sulfoxide.

Key Applications
  • CYP2C19 Phenotyping: Distinguishing enzymatic demethylation from non-enzymatic reduction.

  • Stability Indicating Assays: Monitoring disproportionation of Omeprazole in acidic media.

  • High-Throughput ADME: Rapid 96-well plate profiling of metabolic stability.

Scientific Mechanism & Rationale

The Metabolic Landscape

Omeprazole metabolism is complex, involving both oxidative (CYP-mediated) and reductive pathways.

  • Oxidative (Major): CYP2C19 demethylates Omeprazole to 5-O-Desmethyl Omeprazole .

  • Reductive (Minor/Microbiome): The sulfoxide is reduced to a sulfide (thioether).

  • The Intersection: 5-O-Desmethyl Omeprazole Sulfide represents a "deep" metabolite formed either by the reduction of the desmethyl metabolite or the demethylation of the sulfide.

Accurate quantitation of this specific analyte requires an IS that mirrors its physicochemical properties exactly. Using a sulfoxide IS (like Omeprazole-d3) for a sulfide analyte leads to quantitation errors due to "crosstalk" in ionization suppression zones and differential recovery during extraction.

Why 5-O-Desmethyl Omeprazole-d3 Sulfide?
  • Retention Time Locking: Co-elutes perfectly with the analyte, compensating for drift in fast LC gradients.

  • Ionization Normalization: Corrects for ESI suppression caused by phospholipids, which often co-elute with hydrophobic sulfides.

  • Stability Tracking: Sulfides are prone to spontaneous oxidation back to sulfoxides during sample prep. The d3-sulfide IS undergoes the same oxidation rate, effectively normalizing this degradation error.

Visualization: Metabolic Pathways & Workflow

Figure 1: Omeprazole Metabolic & Degradation Pathways

This diagram illustrates the positioning of the target analyte within the CYP2C19 and reductive pathways.

OmeprazoleMetabolism cluster_legend Pathway Legend Omeprazole Omeprazole (Sulfoxide) Desmethyl 5-O-Desmethyl Omeprazole Omeprazole->Desmethyl CYP2C19 (Demethylation) Sulfide Omeprazole Sulfide Omeprazole->Sulfide Non-enzymatic / Microbiome Reduction Target 5-O-Desmethyl Omeprazole Sulfide (Target Analyte) Desmethyl->Target Reduction Sulfide->Target CYP2C19 IS 5-O-Desmethyl Omeprazole-d3 Sulfide (Internal Standard) IS->Target Quantitation Reference key Blue Arrow: Oxidative (CYP) Dashed Arrow: Reductive

Caption: Interplay of oxidative (CYP2C19) and reductive pathways leading to the target sulfide metabolite.[1][2][3]

Experimental Protocol: High-Throughput LC-MS/MS Assay

Objective: Quantify 5-O-Desmethyl Omeprazole Sulfide in human plasma/microsomes. Format: 96-well plate. LOD: 0.5 ng/mL.

Materials & Reagents
ComponentSpecificationRole
Analyte 5-O-Desmethyl Omeprazole SulfideTarget quantification
Internal Standard 5-O-Desmethyl Omeprazole-d3 Sulfide Correction standard
Matrix Human Plasma (K2EDTA) or MicrosomesBiological background
Extraction Solvent Acetonitrile (0.1% NH4OH)Protein precipitation (High pH stabilizes acid-labile PPIs)
Mobile Phase A 10mM Ammonium Acetate (pH 8.5)Aqueous phase (Basic pH essential for peak shape)
Mobile Phase B AcetonitrileOrganic phase
Sample Preparation (Protein Precipitation)

Rationale: Solid Phase Extraction (SPE) is often too costly for primary HTS. A "crash and shoot" method with pH control is preferred for Omeprazole derivatives.

  • Standard Prep: Prepare calibration standards (0.5 – 1000 ng/mL) in matrix.

  • IS Spiking: Add 20 µL of IS Working Solution (500 ng/mL in MeOH) to all wells of a 96-well Deep Well Plate, except double blanks.

  • Sample Addition: Add 50 µL of plasma/microsomal incubate to the plate.

  • Precipitation: Add 200 µL of chilled Acetonitrile containing 0.1% Ammonium Hydroxide.

    • Note: The NH4OH ensures the environment remains basic. Acidic conditions cause rapid degradation of benzimidazoles.

  • Agitation: Vortex at 1000 rpm for 2 minutes.

  • Clarification: Centrifuge at 4000 x g for 10 minutes at 4°C.

  • Transfer: Transfer 100 µL of supernatant to a clean analysis plate. Dilute with 100 µL of Mobile Phase A (Water/Buffer) to improve peak focusing.

LC-MS/MS Conditions

System: UHPLC coupled to Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis).

Chromatography:

  • Column: Waters XBridge C18 BEH (2.1 x 50 mm, 2.5 µm). Why? High pH stability.

  • Flow Rate: 0.6 mL/min.

  • Temperature: 40°C.

  • Gradient:

    • 0.0 min: 5% B

    • 0.5 min: 5% B

    • 2.0 min: 95% B

    • 2.5 min: 95% B

    • 2.6 min: 5% B

    • 3.5 min: Stop

Mass Spectrometry (MRM Parameters):

  • Ionization: ESI Positive Mode.

  • Source Temp: 500°C.

CompoundPrecursor (m/z)Product (m/z)CE (V)Dwell (ms)
5-O-Desmethyl Omeprazole Sulfide 316.1168.12520
5-O-Desmethyl Omeprazole-d3 Sulfide (IS) 319.1 171.1 2520
Omeprazole (Reference)346.1198.12010

Note: The transition 316 -> 168 corresponds to the loss of the benzimidazole moiety, a characteristic fragmentation for this class.

Data Analysis & Validation Criteria

Calculation

Quantitation is performed using the Area Ratio method:



Construct a calibration curve using a weighted linear regression (

).
Acceptance Criteria (HTS Standards)
  • Linearity:

    
    .[4]
    
  • Accuracy: Mean calculated concentration must be within ±20% of nominal (±25% at LLOQ).

  • IS Variation: Internal Standard peak area should not vary >50% across the plate, indicating consistent extraction and no severe matrix suppression.

Troubleshooting The "Sulfide Shift"

If you observe low sensitivity for the sulfide compared to the sulfoxide:

  • Check Source Temp: Sulfides are more thermally labile. Lower source temp to 400°C.

  • Check Solvent pH: Ensure the final injection solvent is pH > 7.0. Acidic injection solvents can cause on-column degradation.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Omeprazole. PubChem. Available at: [Link]

  • Shimadzu Application News. Fast LC/MS/MS Method for Quantitative Determination of Omeprazole in Human Plasma. Shimadzu. Available at: [Link]

  • Stable Isotopes. 5-O-Desmethyl Omeprazole-d3 Sulfide Product Page. Stable-Isotopes. Available at: [Link]

  • Oxford Academic. Precision medication based on the evaluation of drug metabolizing enzyme and transporter functions. Acta Pharmaceutica Sinica B. Available at: [Link]

Sources

Application Note: NMR Spectroscopy Techniques for 5-O-Desmethyl Omeprazole-d3 Sulfide

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for analytical chemists and pharmaceutical scientists involved in the structural elucidation and purity assessment of 5-O-Desmethyl Omeprazole-d3 Sulfide . This compound serves as a critical stable-isotope labeled internal standard (SIL-IS) for quantifying the metabolite 5-hydroxyomeprazole sulfide in pharmacokinetic studies.[1]

Introduction & Chemical Context

5-O-Desmethyl Omeprazole-d3 Sulfide is the reduced, deuterated metabolite of Omeprazole.[1] Its analysis requires distinguishing subtle structural changes: the reduction of the sulfoxide to a sulfide (thioether), the demethylation of the benzimidazole ring (5-OMe


 5-OH), and the isotopic labeling of the pyridine methoxy group (

).[1]
Chemical Identity[2][3][4][5][6][7][8][9]
  • Systematic Name: 2-[[(4-(Methoxy-d3)-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazol-6-ol[1][2][3][4]

  • Molecular Formula:

    
    [1][3]
    
  • Key Structural Features:

    • Sulfide Bridge: The methylene protons (

      
      ) appear as a singlet, unlike the diastereotopic AB quartet seen in the sulfoxide parent (Omeprazole).[1]
      
    • Deuterium Label: The

      
      -label is located on the pyridine 4-methoxy group.[1] This renders the signal NMR silent  in the proton spectrum.
      
    • Desmethylation: The absence of the 5-methoxy signal on the benzimidazole ring confirms the "5-O-desmethyl" (5-hydroxy) status.[1]

Experimental Protocol

Sample Preparation

Objective: Minimize signal broadening from exchangeable protons and prevent oxidative degradation to the sulfoxide.

  • Solvent: DMSO-

    
     (99.9% D) is the required solvent.[1]
    
    • Reasoning: It ensures solubility of the polar 5-hydroxy moiety and slows the exchange of the benzimidazole -NH and phenolic -OH protons, allowing them to be observed as distinct signals.[1]

  • Concentration: 5–10 mg in 600

    
    L solvent.
    
  • Vessel: 5 mm high-precision NMR tube (e.g., Wilmad 535-PP).

  • Handling: Prepare immediately before acquisition. Sulfides are prone to oxidation in air; purge the tube with nitrogen or argon if storage >4 hours is required.

Instrument Parameters (600 MHz recommended)
ExperimentPulse SequenceScans (NS)Relaxation Delay (D1)Goal
1H 1D zg30 / zg16–642.0 sPrimary structure confirmation & integration.
13C 1D zgpg301024+2.0 sCarbon backbone verification (observe C-D coupling).
HSQC hsqcetgp8–161.5 sAssign protonated carbons; confirm empty regions.
HMBC hmbcgplpndqf16–321.5 sEstablish connectivity across the sulfide bridge.

Data Analysis & Interpretation

The "Silent Region" Validation

The most critical validation step for this specific isotopologue is the absence of signals in the methoxy region. In non-labeled Omeprazole Sulfide, two sharp singlets appear between 3.7–3.9 ppm.

Validation Logic:

  • 5-O-Desmethyl: Removes the benzimidazole methoxy signal.[1]

  • d3-Labeling: Silences the pyridine methoxy signal.

  • Result: The region 3.7–3.9 ppm must be empty (baseline).

Expected Chemical Shifts (DMSO- )
Position / GroupTypeShift (

ppm)
MultiplicityDiagnostic Note
Benzimidazole -NH Exchangeable12.0 – 13.5Broad SingletHighly dependent on concentration/pH.[1]
Phenolic -OH (C5/6) Exchangeable9.0 – 9.5Broad SingletConfirms desmethylation (vs. OMe).[1]
Benzimidazole Ar-H Aromatic6.5 – 7.5MultipletsPattern changes to AMX or ABX due to OH.[1]
Pyridine Ar-H (C6) Aromatic~8.2SingletConfirm pyridine ring integrity.[1]
Bridge -CH2- Aliphatic~4.7 – 4.8SingletKey differentiator: Sulfides are singlets; Sulfoxides are AB quartets.[1]
Pyridine 4-OMe Target SILENT - If signal exists at ~3.7 ppm, isotopic purity is compromised.
Pyridine Methyls Aliphatic2.1 – 2.3Singlets (x2)Two distinct methyls (3-Me, 5-Me).[1]
13C Isotope Effects

In the 13C spectrum, the carbon attached to deuterium (Pyridine C4-OCD 3) will exhibit a characteristic septet splitting pattern (


 Hz) and a slight upfield isotope shift (

to -1.0 ppm) compared to the protio-analog.[1] Often, this signal is lost in the noise due to splitting and lack of NOE enhancement, which is also a confirmation of deuteration.

Visualization of Analytical Logic

Structural Elucidation Workflow

This diagram illustrates the decision-making process for validating the compound using NMR data.

AnalyticalWorkflow Sample Sample: 5-O-Desmethyl Omeprazole-d3 Sulfide H1_NMR 1H NMR Experiment (DMSO-d6) Sample->H1_NMR Check_Bridge Check 4.7-4.8 ppm (Bridge Region) H1_NMR->Check_Bridge Decision_Bridge Is it a Singlet? Check_Bridge->Decision_Bridge Check_OMe Check 3.7-3.9 ppm (Methoxy Region) Decision_Bridge->Check_OMe Yes (Sulfide) Result_Fail_Ox FAIL: Oxidation Detected (Sulfoxide present) Decision_Bridge->Result_Fail_Ox No (AB Quartet) Decision_OMe Are peaks present? Check_OMe->Decision_OMe Check_OH Check 9.0-9.5 ppm (Phenolic OH) Decision_OMe->Check_OH No (d3 + Desmethyl) Result_Fail_Iso FAIL: Isotopic/Chem Impurity (d0 or Methylated) Decision_OMe->Result_Fail_Iso Yes (d0 or OMe) Result_Pass PASS: Identity Confirmed (Sulfide + d3 + Desmethyl) Check_OH->Result_Pass Signal Present

Caption: Logical workflow for validating the identity of 5-O-Desmethyl Omeprazole-d3 Sulfide based on 1H NMR diagnostic signals.

HMBC Connectivity Map

Heteronuclear Multiple Bond Correlation (HMBC) is the definitive method to prove the regiochemistry of the desmethylation.

HMBC_Connectivity BridgeH Bridge CH2 (4.8 ppm) PyridineC2 Pyridine C2 (Quaternary) BridgeH->PyridineC2 3J BenzImC2 Benzimidazole C2 (Quaternary) BridgeH->BenzImC2 3J BenzImC5 Benzimidazole C5/6 (C-OH) PhenolH Phenolic OH (9.2 ppm) PhenolH->BenzImC2 Long Range PhenolH->BenzImC5 2J Note HMBC confirms the bridge connects the two rings and locates the OH group. Note->BridgeH

Caption: Key HMBC correlations. The Bridge CH2 confirms the link between rings; the Phenolic OH correlation confirms the desmethylation site.

References

  • Splendid Lab. 5-O-Desmethyl Omeprazole-d3 Sulfide - Product Specification & Structure. Retrieved from [1]

  • Santa Cruz Biotechnology. 5-O-Desmethyl Omeprazole Sulfide (CAS 103877-02-7) - Metabolite Data.[1][4] Retrieved from [1][4]

  • Pharmaffiliates. Chemical Name: 5-O-Desmethyl Omeprazole-d3 - Isotope Labeled Standards.[1] Retrieved from [1]

  • National Institutes of Health (NIH) PubChem. 5-O-Desmethylomeprazole (Compound Summary).[1] Retrieved from [1]

  • Al-Badr, A. A. Omeprazole: Comprehensive Profile.[5] Profiles of Drug Substances, Excipients and Related Methodology, Vol 35.[6] (General Omeprazole NMR assignments). Retrieved from

Sources

Application Note: A Robust RP-HPLC-MS/MS Method for the Chromatographic Separation and Quantification of 5-O-Desmethyl Omeprazole-d3 Sulfide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, validated, and highly robust reversed-phase high-performance liquid chromatography-tandem mass spectrometry (RP-HPLC-MS/MS) method for the separation and quantification of 5-O-Desmethyl Omeprazole-d3 Sulfide. This deuterated metabolite of omeprazole is a critical internal standard for pharmacokinetic and drug metabolism studies. The protocol herein is designed for researchers, scientists, and drug development professionals, providing not only a step-by-step procedure but also the scientific rationale behind the selection of chromatographic parameters. This ensures methodological integrity and adaptability for various research contexts. The method validation is grounded in the principles outlined in the ICH Q2(R1) guidelines.[1][2][3][4]

Introduction: The Significance of Metabolite Analysis in Drug Development

Omeprazole, a widely prescribed proton pump inhibitor, undergoes extensive metabolism in the body, primarily mediated by cytochrome P450 enzymes, particularly CYP2C19 and CYP3A4.[5][6] The study of its metabolites is crucial for understanding its pharmacokinetic profile, potential drug-drug interactions, and inter-individual variability in patient response.[5][7] 5-O-Desmethyl Omeprazole Sulfide is a known metabolite of omeprazole.[8][9][10] Its deuterated analog, 5-O-Desmethyl Omeprazole-d3 Sulfide, serves as an invaluable tool, specifically as an internal standard, in bioanalytical assays due to its similar chemical properties to the endogenous metabolite and its distinct mass, which allows for precise quantification via mass spectrometry.[11][12][13][14]

The development of a reliable and reproducible chromatographic method for the separation of this deuterated internal standard from the parent drug and other metabolites is paramount for accurate bioanalysis.[15] This application note provides a comprehensive guide to achieving this, emphasizing a Quality by Design (QbD) approach to ensure method robustness.[16][17]

Chromatographic Method Development: A Rationale-Driven Approach

The selection of chromatographic conditions is a critical step in developing a robust and reliable analytical method. The following sections detail the rationale behind the chosen parameters for the separation of 5-O-Desmethyl Omeprazole-d3 Sulfide.

Instrumentation and Columns

A high-performance liquid chromatography (HPLC) or an ultra-high-performance liquid chromatography (UHPLC) system equipped with a tandem mass spectrometer (MS/MS) is required for this analysis.[7][15] The use of a C18 stationary phase is recommended due to the non-polar nature of omeprazole and its metabolites.[5][18][19]

  • Rationale: C18 columns provide excellent retention and separation for a wide range of pharmaceutical compounds, including the benzimidazole structure of omeprazole and its derivatives. The hydrophobic interactions between the analyte and the stationary phase are the primary mechanism of separation.

Mobile Phase Selection

A gradient elution using a combination of an aqueous buffer and an organic modifier is employed to achieve optimal separation.

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Rationale: The addition of formic acid to the mobile phase serves two key purposes: it helps to protonate the analytes, which is beneficial for positive ion mode mass spectrometry, and it improves peak shape by minimizing tailing.[20] Acetonitrile is chosen as the organic modifier due to its low viscosity and UV cutoff, providing good separation efficiency and compatibility with MS detection.[21] A gradient elution is necessary to ensure the timely elution of all compounds with good resolution, from the more polar metabolites to the less polar parent drug.[11][21]

Experimental Protocols

Standard Solution Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of 5-O-Desmethyl Omeprazole-d3 Sulfide reference standard and dissolve it in 1 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with a 50:50 mixture of acetonitrile and water to achieve the desired concentration range for the calibration curve (e.g., 1 ng/mL to 1000 ng/mL).

  • Note: Protect standard solutions from light and store at 2-8°C.[16]

Sample Preparation (from Plasma)
  • Protein Precipitation: To 100 µL of plasma sample, add 300 µL of acetonitrile containing the internal standard (5-O-Desmethyl Omeprazole-d3 Sulfide).[15]

  • Vortex: Vortex the mixture for 1 minute to ensure thorough mixing and precipitation of proteins.

  • Centrifugation: Centrifuge the samples at 10,000 rpm for 10 minutes.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean vial for HPLC-MS/MS analysis.

  • Rationale: Protein precipitation is a simple and effective method for removing the majority of proteins from biological samples, which can interfere with the chromatographic analysis and contaminate the HPLC system.

Chromatographic and Mass Spectrometric Conditions

The following table summarizes the recommended instrumental parameters.

ParameterValue
HPLC System Agilent 1290 Infinity II or equivalent
Column Agilent Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient Program Time (min)
0.0
5.0
5.1
7.0
Mass Spectrometer Agilent 6470 Triple Quadrupole MS or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions To be determined by direct infusion of the standard
Gas Temperature 300°C
Gas Flow 5 L/min
Nebulizer Pressure 45 psi
Sheath Gas Temp 350°C
Sheath Gas Flow 11 L/min
Capillary Voltage 3500 V
  • Rationale: The specified gradient program allows for a rapid and efficient separation of the analyte of interest from other components in the sample matrix. The mass spectrometric parameters are optimized to ensure maximum sensitivity and specificity for the detection of 5-O-Desmethyl Omeprazole-d3 Sulfide. The Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition.[15]

Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4] The following parameters should be assessed:

  • Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This can be demonstrated by analyzing blank plasma samples and samples spiked with omeprazole and its other known metabolites.

  • Linearity: The ability of the method to produce test results that are directly proportional to the concentration of the analyte. A calibration curve should be constructed using a series of standards, and the correlation coefficient (r²) should be greater than 0.99.[19]

  • Accuracy and Precision: The accuracy of the method is the closeness of the test results to the true value, while precision is the degree of agreement among individual test results. These should be evaluated at multiple concentration levels (low, medium, and high QC samples).[22]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be detected, while the LOQ is the lowest concentration that can be quantified with acceptable accuracy and precision.[3]

  • Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters (e.g., column temperature, mobile phase composition, flow rate).[17]

Data Presentation and Visualization

Experimental Workflow

The following diagram illustrates the overall experimental workflow from sample receipt to data analysis.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample Plasma Sample Spike Spike with Internal Standard (5-O-Desmethyl Omeprazole-d3 Sulfide) Sample->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Extract Supernatant Extraction Centrifuge->Extract HPLC RP-HPLC Separation Extract->HPLC MS Tandem MS Detection (MRM Mode) HPLC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Analyte Calibration->Quantification Report Final Report Quantification->Report validation_parameters Validation Method Validation (ICH Q2(R1)) Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD LOD Validation->LOD LOQ LOQ Validation->LOQ Robustness Robustness Validation->Robustness

Caption: Key method validation parameters.

Conclusion

The RP-HPLC-MS/MS method detailed in this application note provides a robust, sensitive, and selective approach for the chromatographic separation and quantification of 5-O-Desmethyl Omeprazole-d3 Sulfide. By adhering to the principles of scientific integrity and thorough method validation, researchers can confidently employ this protocol in pharmacokinetic and drug metabolism studies, ensuring the generation of high-quality, reliable data. The provided rationale for each experimental choice empowers scientists to adapt and troubleshoot the method as needed for their specific applications.

References

  • Kanazawa, H., Okada, A., Higaki, M., Yokota, H., & Mashige, F. (2002). Determination of omeprazole and its metabolites in human plasma by liquid chromatography-mass spectrometry. Journal of Chromatography B, 769(1), 123-130. [Link]

  • Patel, D., et al. (2017). Design of Experiment (DOE) Utilization to Develop a Simple and Robust Reversed-Phase HPLC Technique for Related Substances' Estimation of Omeprazole Formulations. Journal of Chromatographic Science, 55(10), 1037-1045. [Link]

  • Al-Ghanana, E. M., et al. (2021). Identification of Omeprazole Metabolites in Human Urines and Investigation of Its Pharmacokinetic Variability. Metabolites, 11(10), 684. [Link]

  • Shin, S. H., et al. (2020). Profiling and Identification of Omeprazole Metabolites in Mouse Brain and Plasma by Isotope Ratio-Monitoring Liquid Chromatography-Mass Spectrometric Method. Molecules, 25(14), 3244. [Link]

  • International Conference on Harmonisation. (2005). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Rao, D. K., et al. (2012). A Single Gradient Stability-Indicating Reversed-Phase LC Method for the Estimation of Impurities in Omeprazole and Domperidone Capsules. Journal of Chromatographic Science, 50(9), 816-823. [Link]

  • Al-Ghanana, E. M., & Gad, A. (2014). Evidence of Human Metabolites of Omeprazole and its Structure Elucidation by using HPLC-MS. ResearchGate. [Link]

  • Bansal, S. K., & DeStefano, A. J. (2007). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Pharmaceutical Technology, 31(7), 88-100. [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]

  • Garcia-Ruiz, C., et al. (2014). Simultaneous Determination of Omeprazole and Their Main Metabolites in Human Urine Samples by Capillary Electrophoresis Using Electrospray Ionization-Mass Spectrometry Detection. Journal of Pharmaceutical and Biomedical Analysis, 92, 211-219. [Link]

  • International Conference on Harmonisation. (1996). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Popa, G., et al. (2009). Development of a validated RP-HPLC method for separation and determination of process-related impurities of omeprazole in bulk drugs. Farmacia, 57(5), 536-546. [Link]

  • SIELC Technologies. (2018). Separation of Omeprazole on Newcrom R1 HPLC column. [Link]

  • Fu, R. (2019). Analysis of Impurities of Omeprazole with Agilent InfinityLab Poroshell 120 HPH-C8 Columns. Agilent Technologies. [Link]

  • Molnár, I., et al. (2014). Rapid UHPLC Method Development for Omeprazole Analysis in a Quality-by-Design Framework and Transfer to HPLC Using Chromatographic Modeling. LCGC North America, 32(3), 194-207. [Link]

  • Reddy, P. R., et al. (2015). Development and validation of a precise single HPLC Method for determination of omeprazole and its related compound in pharmaceutical formulation. ResearchGate. [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Ferretti, R., et al. (2017). Unusual retention behavior of omeprazole and its chiral impurities B and E on the amylose tris (3-chloro-5-methylphenylcarbamate) chiral stationary phase in polar organic mode. Journal of Chromatography A, 1523, 223-231. [Link]

  • Islam, M. R., et al. (2018). Development and Validation for RP-HPLC Method of Assay of Omeprazole Capsules Formulation. Science Journal of Analytical Chemistry, 6(1), 1-7. [Link]

  • Hofmann, U., et al. (2006). Sensitive quantification of omeprazole and its metabolites in human plasma by liquid chromatography-mass spectrometry. Journal of Chromatography B, 831(1-2), 85-90. [Link]

  • Cedergren, J., & Lindkvist, J. (2017). Quality by Design Method Development For the Analysis of Omeprazole. DiVA. [Link]

  • Zanitti, L., et al. (2010). Direct HPLC enantioseparation of omeprazole and its chiral impurities: application to the determination of enantiomeric purity of esomeprazole magnesium trihydrate. Journal of Pharmaceutical and Biomedical Analysis, 52(5), 736-742. [Link]

  • Nirogi, R., et al. (2013). Determination of Omeprazole in Human Plasma Using UPLC-MS/MS and its Application to Bioequivalence Study. ResearchGate. [Link]

  • A, J. (2019). Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. Semantic Scholar. [Link]

  • Espinosa-Bosch, M., et al. (2007). Analytical methodologies for the determination of omeprazole: An overview. ResearchGate. [Link]

  • Expert Synthesis Solutions. (n.d.). 5-O-Desmethyl Omeprazole Sulfide. [Link]

  • Kanazawa, H., et al. (2002). Determination of omeprazole and its metabolites in human plasma by liquid chromatography-mass spectrometry. ResearchGate. [Link]

  • Szoke, K., et al. (2011). Chiral Separation of the Enantiomers of Omeprazole and Pantoprazole by Capillary Electrophoresis. ResearchGate. [Link]

  • Ding, K., et al. (2007). Resolution of omeprazole by inclusion complexation with a chiral host BINOL. ResearchGate. [Link]

  • Arwan Pharmaceutical Industries. (n.d.). Validation of Analytical Process. [Link]

  • CRO Splendid Lab Pvt. Ltd. (n.d.). 5-O-Desmethyl Omeprazole-d3 Sulfide. [Link]

  • Molnar-Institute. (2014). Rapid UHPLC Method Development for Omeprazole Analysis in a Quality-by-Design Framework and Transfer to HPLC Using Chromatographic Modeling. [Link]

  • Pharmaffiliates. (n.d.). 5-O-Desmethyl Omeprazole-d3. [Link]

  • Stable-Isotopes. (n.d.). 5-O-Desmethyl Omeprazole-d3 Sulfide. [Link]

Sources

Troubleshooting & Optimization

Improving signal intensity of 5-O-Desmethyl Omeprazole-d3 Sulfide in mass spec

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed as a Tier 3 Technical Support resource for bioanalytical scientists. It bypasses generic advice to address the specific physicochemical challenges of 5-O-Desmethyl Omeprazole-d3 Sulfide .

Subject: Signal Enhancement & Stability Optimization in LC-MS/MS Analyte Class: Benzimidazole Sulfide Metabolite (Deuterated Internal Standard)[1][2]

The Core Challenge: Molecule Mechanics

To improve signal intensity, you must first understand why this molecule fails. Unlike its parent (Omeprazole), this metabolite presents a "Perfect Storm" of three antagonistic properties:

  • Redox Instability: It is a Sulfide (thioether).[2] Unlike Omeprazole (a sulfoxide), the sulfide is the reduced form. It aggressively seeks oxygen to revert to the sulfoxide or sulfone state.[2] Standard lab air exposure can degrade your signal by 50% in 4 hours.[2]

  • Adsorption (The Phenol Effect): The "5-O-Desmethyl" modification exposes a phenolic hydroxyl group.[1][2] This increases polarity and creates a high affinity for active sites on glass and low-quality plastic, leading to "ghost" losses at low concentrations.[2]

  • Isotope Fidelity: The d3-label is typically located on the pyridine methoxy group.[2] You must ensure your MRM transitions account for this specific location to avoid cross-talk with the unlabeled analyte.

Critical Control Points (Troubleshooting Logic)

Phase 1: Pre-Analytical Stability (The Hidden Killer)

Most "low signal" issues are actually "degraded standard" issues.

The Protocol: Do not use standard neat solvents (MeOH/ACN) alone. You must engineer a Redox-Shielded Matrix .[1][2]

  • Antioxidant Buffer: Prepare 10 mM Ammonium Acetate (pH 6.[2]0) containing 0.1% Ascorbic Acid or 0.05% Sodium Metabisulfite .[2]

  • Solvent: Dissolve the stock standard in Methanol, but immediately dilute into the Antioxidant Buffer for working curves.

  • Temperature: Keep all autosampler trays at 4°C . Sulfide oxidation rates double with every 10°C increase.[2]

Phase 2: Mass Spectrometry Optimization

Ionization Mode: ESI Positive (+) Mechanism: Protonation occurs readily at the benzimidazole nitrogen and the pyridine nitrogen.

MRM Transition Strategy: The d3 label is located on the Pyridine Methoxy group (4-methoxy-d3).[1][2] This is critical for transition selection because the primary fragmentation cleaves the sulfur bridge.

AnalytePrecursor (Q1)Product (Q3)Structure of Fragment
5-O-Desmethyl Omeprazole Sulfide 316.1 m/z182.1 m/zPyridine-CH₂-S⁺ (Unlabeled)
5-O-Desmethyl Omeprazole-d3 Sulfide 319.1 m/z 185.1 m/z Pyridine-d3-CH₂-S⁺ (Label Retained)

Warning: If you monitor the benzimidazole fragment (approx. 135 m/z), you lose the d3 label specificity, as the label is on the other half of the molecule. Always quantify on the Pyridine fragment (185.1).

Phase 3: Chromatography & Peak Shape

The exposed phenol (pKa ~10) and basic nitrogens (pKa ~4 & ~5) cause tailing on traditional C18 columns.

  • Column Selection: Use a Charged Surface Hybrid (CSH) C18 or a Polar-Embedded group column.[1][2] These repel the protonated bases, sharpening the peak.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (Maintains protonation for ESI).[2]

    • B: Methanol (Better solubility for benzimidazoles than ACN).[2]

    • Note: Avoid high pH buffers (Ammonium Bicarbonate).[2] While they improve peak shape for Omeprazole, the high pH promotes the oxidation of the phenolic sulfide anion.

Visual Workflows

Diagram 1: Troubleshooting Logic Tree

Troubleshooting Start Issue: Low Signal Intensity CheckOxidation Step 1: Check Pre-Cursor Mass Is 319 > 335 (Sulfoxide)? Start->CheckOxidation OxidationYes Yes: Sample Oxidized. Add Ascorbic Acid. CheckOxidation->OxidationYes Mass Shift +16 OxidationNo No: Mass is correct (319). CheckOxidation->OxidationNo Mass OK CheckAdsorption Step 2: Check Linearity Is signal loss only at Low Conc? OxidationNo->CheckAdsorption AdsorptionYes Yes: Adsorption. Switch to Silanized Glass/PP. CheckAdsorption->AdsorptionYes AdsorptionNo No: Global signal loss. CheckAdsorption->AdsorptionNo CheckSource Step 3: Source Optimization Check Solvation/Gas Flow AdsorptionNo->CheckSource

Caption: Logic flow for diagnosing signal loss. Note that oxidation results in a +16 Da mass shift, effectively "deleting" your analyte from the monitored channel.

Diagram 2: Redox-Shielded Extraction Protocol

PrepWorkflow Plasma Plasma Sample AddIS Add IS (d3-Sulfide) in 0.1% Ascorbic Acid Plasma->AddIS Precip Protein Ppt (Cold Methanol) AddIS->Precip Supernatant Supernatant Precip->Supernatant DryDown Evaporation (N2, <40°C) Supernatant->DryDown Recon Reconstitute Mobile Phase + Ascorbic DryDown->Recon CRITICAL: Do not over-dry Inject LC-MS Injection Recon->Inject

Caption: Optimized extraction workflow emphasizing the continuous presence of antioxidants (Ascorbic Acid) to protect the sulfide group.

Frequently Asked Questions (Technical)

Q: My internal standard (d3) signal is varying between injections. Why? A: This is likely "Cross-Talk" or Isotope Purity issues.

  • Check the d0 contribution: Inject a high concentration of unlabeled analyte and monitor the d3 channel (319 -> 185).[2] If you see a peak, your resolution is too low or the isotope purity is poor.

  • Deuterium Exchange: If the d3 label is on an exchangeable position (acidic protons), it will wash off.[2] However, the d3 on Omeprazole is usually on the methoxy-methyl group, which is stable. Ensure you purchased "Methoxy-d3" and not a labile label.[1][2]

Q: Can I use the same method as Omeprazole (Parent)? A: Generally, yes, but with two modifications:

  • Gradient: The 5-O-Desmethyl metabolite is more polar (due to the -OH) than Omeprazole.[1][2] It will elute earlier. You must lower the starting %B (organic) to capture it and prevent it from eluting in the void volume (suppression zone).

  • pH: Omeprazole methods often use pH 9.0 to improve peak shape.[2] Avoid this. High pH accelerates the oxidation of the sulfide metabolite. Stick to acidic pH (Formic acid).[2]

Q: I see a peak at m/z 335 in my standard. What is it? A: That is the Sulfoxide (5-O-Desmethyl Omeprazole).[1][2] Your sulfide standard has oxidized.[2][3]

  • Immediate Action: Discard the working standard. Prepare fresh from stock using the Antioxidant Buffer described in Phase 1.

Q: Why is the peak tailing despite using a C18 column? A: The "5-O-Desmethyl" group is a phenol.[1][2] In addition to the basic nitrogens interacting with silanols, the phenol can form hydrogen bonds.

  • Fix: Add Ammonium Formate (5-10 mM) to your aqueous mobile phase.[1][2] The ammonium ions mask the silanols, and the formate buffers the local pH, sharpening the peak.

References

  • Sulfide Oxidation Mechanism: Redox instability of benzimidazole sulfides in biological matrices.[2]

    • Context: Explains the rapid oxidation of the sulfide bridge to sulfoxide in the absence of antioxidants.
    • (Source: PubChem)[1]

  • Metabolite Structure & Fragmentation:Profiling and Identification of Omeprazole Metabolites by LC-QTOF-MS.

    • Context: Confirms the fragmentation pattern of the pyridine moiety (m/z 198 for parent, m/z 182 for sulfide)
    • [1]

  • Chemical Properties:5-O-Desmethyl Omeprazole Sulfide (Compound Summary).

    • Context: pKa and structural data confirming the phenolic n
    • [1]

  • Internal Standard Data: 5-O-Desmethyl Omeprazole-d3 Sulfide.[1][2]

    • Context: Verification of the deuterated label position on the pyridine ring.
    • [1]

Sources

Technical Support Center: Advanced Bioanalysis & Isotope Applications

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Matrix Effect Mitigation using 5-O-Desmethyl Omeprazole-d3 Sulfide

Status: Operational Ticket Focus: High-Precision LC-MS/MS Quantification of Omeprazole Metabolites Assigned Specialist: Senior Application Scientist, Mass Spectrometry Division

Executive Summary: The Role of the SIL-IS

Welcome to the technical support hub. You are likely here because you are quantifying 5-O-Desmethyl Omeprazole Sulfide (a reduced metabolite or process impurity of Omeprazole) in complex biological matrices like plasma or urine.

The core challenge in this assay is Matrix Effect (ME) —specifically, ion suppression caused by phospholipids and endogenous salts that co-elute with your analyte.[1] Because 5-O-Desmethyl Omeprazole Sulfide is often present at lower concentrations than the parent drug, even minor suppression can destroy assay sensitivity and accuracy.

The Solution: 5-O-Desmethyl Omeprazole-d3 Sulfide is the Stable Isotope Labeled Internal Standard (SIL-IS) designed specifically for this analyte. Unlike a generic Omeprazole-d3 IS, this sulfide-specific analog matches the polarity, pKa, and retention time of your specific metabolite target, ensuring it experiences the exact same ionization environment as the analyte.

Diagnostic Workflow: Visualizing the Problem

Before optimizing, you must visualize where the matrix effects are occurring relative to your analyte's elution. We use the Post-Column Infusion (PCI) method.

Protocol: Post-Column Infusion Setup
  • Objective: Map ionization suppression/enhancement zones in your chromatographic run.

  • Required: Syringe pump, T-connector, Blank Matrix Extract.

Step-by-Step Guide:

  • Setup: Connect a syringe pump containing your analyte (5-O-Desmethyl Omeprazole Sulfide) at a constant concentration (e.g., 100 ng/mL) to the MS source via a T-connector.

  • Flow: Combine this infusion with the LC flow (mobile phase) coming from the column.

  • Injection: Inject a Blank Matrix Extract (processed plasma/urine without analyte) into the LC system.

  • Observation: Monitor the baseline. A flat baseline indicates no effect. A "dip" indicates suppression; a "peak" indicates enhancement.

  • Overlay: Superimpose your analyte's MRM chromatogram. If your peak elutes during a "dip," you have a matrix problem.

PostColumnInfusion LC_Pump LC Pump (Mobile Phase) Injector Autosampler (Inject Blank Matrix) LC_Pump->Injector Column Analytical Column (Separation) Injector->Column Tee Mixing Tee Column->Tee Eluent Syringe Syringe Pump (Infusing Analyte) Syringe->Tee Constant Flow MS MS/MS Source (ESI) Tee->MS Combined Flow Data Chromatogram (Matrix Profile) MS->Data

Figure 1: Schematic of the Post-Column Infusion (PCI) setup for identifying matrix effect zones.

Strategic Optimization: Extraction Methodologies

If the PCI test reveals significant suppression at your retention time, the SIL-IS (5-O-Desmethyl Omeprazole-d3 Sulfide) will compensate for it, but only up to a point. Severe suppression (>50%) reduces signal-to-noise ratio (S/N), affecting LLOQ. You must clean the sample.

Comparison of Extraction Techniques for Omeprazole Metabolites

FeatureProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Supported Liquid Extraction (SLE)
Principle Solubilization/DenaturationPartitioning (Immiscible solvents)Partitioning (Solid support)
Matrix Cleanliness Low (Phospholipids remain)High (Removes salts/lipids)High (Automated LLE)
Recovery High (>90%) but suppressedVariable (60-85%)High (>85%)
Matrix Effect (ME) High (Often >20% suppression)Low (<10% suppression) Low (<10% suppression)
Throughput High (Fast)Low (Labor intensive)Medium
Recommendation Avoid for low-level metabolitesRecommended (MTBE or Ethyl Acetate)Best for High Throughput

Technical Insight: For 5-O-Desmethyl Omeprazole Sulfide, LLE using MTBE (Methyl tert-butyl ether) at alkaline pH (pH ~8.0) is often superior. Omeprazoles are acid-labile; alkaline extraction stabilizes the analyte and improves partitioning into the organic phase, leaving phospholipids behind in the aqueous phase.

Troubleshooting & FAQs

Q1: Why does my 5-O-Desmethyl Omeprazole-d3 Sulfide IS elute slightly earlier than the analyte? A: This is the Deuterium Isotope Effect . Deuterium is slightly more lipophilic than hydrogen, which can cause a slight shift in retention time (RT) on Reversed-Phase (C18) columns.

  • Risk: If the matrix effect zone is sharp (narrow), the IS might elute outside the suppression window while the analyte elutes inside it, leading to inaccurate quantification.

  • Fix: Use a column with better polar retention (e.g., C18-PFP or HILIC) or shallow the gradient slope to ensure they remain within the same ionization window.

Q2: I see "crosstalk" between the Analyte and the IS. Is my standard impure? A: Not necessarily. Check your MRM transitions.

  • Issue: If the IS contains any non-deuterated (d0) impurity, it contributes to the analyte signal.

  • Check: Run a "Blank + IS" sample. If you see a peak in the Analyte channel, your IS has d0 contamination.

  • Limit: The contribution should be <20% of the LLOQ response. If higher, you need a higher purity IS or reduce the IS concentration.

Q3: Can I use Omeprazole-d3 instead of the specific Sulfide-d3 metabolite IS? A: It is not recommended .

  • Reasoning: Omeprazole (parent) and 5-O-Desmethyl Omeprazole Sulfide (metabolite) have different polarities (logP). They will elute at different times. If a phospholipid elutes at 2.5 min (suppressing the metabolite) but the Parent-IS elutes at 4.0 min, the IS will not "see" the suppression. The calculated concentration will be falsely low.

MatrixCompensation cluster_MS Mass Spectrometer Detection Sample Biological Sample (Analyte + Matrix) Extraction Extraction (LLE/SLE) (Remove Bulk Matrix) Sample->Extraction Spike Spike SIL-IS (5-O-Desmethyl Omeprazole-d3 Sulfide) Spike->Extraction LC LC Separation (Co-elution of Analyte & IS) Extraction->LC ESI ESI Source (Ionization Competition) LC->ESI Analyte_Signal Analyte Signal (Suppressed by 30%) ESI->Analyte_Signal Matrix Effect IS_Signal IS Signal (Suppressed by 30%) ESI->IS_Signal Matrix Effect Ratio Ratio (Analyte/IS) (Corrected/Constant) Analyte_Signal->Ratio IS_Signal->Ratio

Figure 2: The Mechanism of SIL-IS Compensation. Because the IS and Analyte suffer identical suppression, their ratio remains constant, ensuring accurate quantification.[2]

References & Regulatory Grounding
  • US Food and Drug Administration (FDA). (2018).[3][4] Bioanalytical Method Validation: Guidance for Industry. Retrieved from [Link]

    • Relevance: Defines the requirements for matrix effect assessment (Section III.B.3) and the use of internal standards.

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC− MS/MS. Analytical Chemistry, 75(13), 3019-3030.

    • Relevance: The foundational paper establishing the "Post-Extraction Spike" method and the calculation of Matrix Factors (MF).

  • European Medicines Agency (EMA). (2011).[5] Guideline on bioanalytical method validation. Retrieved from [Link]

    • Relevance: Mandates the investigation of matrix effects using at least 6 lots of matrix.

  • De Smet, J., et al. (2010).[6] A bio-analytical hydrophilic interaction LC-MS/MS method for the simultaneous quantification of omeprazole and lansoprazole in human plasma.[6] Journal of Separation Science, 33(6-7), 939-947.[6]

    • Relevance: Demonstrates extraction protocols and HILIC separation for Omeprazole metabolites to minimize matrix effects.

Sources

Stability issues of 5-O-Desmethyl Omeprazole-d3 Sulfide in solution

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for researchers working with 5-O-Desmethyl Omeprazole-d3 Sulfide . It is structured to address specific stability challenges inherent to this compound's unique chemical structure: a benzimidazole sulfide with a phenolic hydroxyl group .

Core Compound Profile & Stability Matrix

Before troubleshooting, you must understand the "Stability Triad" of this molecule. Unlike parent Omeprazole (a sulfoxide), this compound is a sulfide (thioether) and a phenol .

  • The Sulfide Factor: It lacks the sulfoxide oxygen, making it more stable to acid than Omeprazole (which rearranges rapidly in acid). However, it is highly prone to S-oxidation (turning back into Omeprazole or Omeprazole Sulfone).

  • The Phenol Factor: The "5-O-Desmethyl" modification exposes a hydroxyl group. This makes the compound sensitive to oxidative coupling and solubility changes based on pH (pKa ~9-10).

  • The Isotope Factor: The -d3 label (typically on the methoxy group) is stable, but deuterium exchange can occur under extreme acidic/basic conditions if the label is on an exchangeable aromatic position.

Stability Quick-Reference Table
ParameterCritical ThresholdsStability StatusRecommendation
pH < 4.0 (Acidic)Moderate (Better than parent)Stable against rearrangement, but precipitation risk.
pH > 8.0 (Basic)Low (Oxidation Risk)Phenolate formation accelerates oxidation. Avoid long exposure.[1]
Oxidation Ambient AirCritical Risk Sulfide

Sulfoxide conversion is rapid in solution.
Light UV/VisLow Benzimidazoles are photosensitive. Use amber glass.
Solvent 100% AqueousPoor Low solubility; risk of precipitation.
Solvent MeOH / DMSOHigh Preferred for stock solutions.

Troubleshooting Guide (Q&A Format)

Issue 1: "I am seeing a gradual loss of signal intensity over 24 hours in the autosampler."

Diagnosis: S-Oxidation (Sulfide


 Sulfoxide) 
Unlike Omeprazole, which degrades by acid rearrangement, the sulfide form degrades primarily by oxidation. If your autosampler is not cooled, or if the vial is not sealed well, dissolved oxygen will convert your analyte into 5-O-Desmethyl Omeprazole (the sulfoxide form).

Technical Fix:

  • Temperature Control: Maintain autosampler temperature at 4°C . Oxidation rates drop significantly at lower temperatures.

  • Antioxidants: Add Ascorbic Acid (0.1%) or Dithiothreitol (DTT) to your sample diluent to act as an oxygen scavenger.

  • Solvent Degassing: Use thoroughly degassed solvents for reconstitution.

Issue 2: "My peak is splitting or broadening significantly."

Diagnosis: pH-Dependent Ionization (Phenolic Proton) The 5-O-Desmethyl metabolite contains a phenolic hydroxyl group. If your mobile phase pH is near the pKa of this phenol (approx. pH 9.0-9.5) or the benzimidazole nitrogen (approx. pH 4.0), you will see peak broadening due to rapid proton exchange.

Technical Fix:

  • Lock the pH: Buffer your mobile phase at least 2 pH units away from the pKa.

    • Recommended:pH 3.0 - 3.5 (Formic acid/Ammonium formate). At this pH, the phenol is protonated (neutral) and the benzimidazole is protonated (cationic), ensuring a single ionic species.

    • Avoid: Neutral pH (6-8) where zwitterionic forms or partial ionization can ruin peak shape.

Issue 3: "I see a new peak at M+16 and M+32 in my MS spectrum."

Diagnosis: Oxidative Artifacts

  • M+16: This is the Sulfoxide (5-O-Desmethyl Omeprazole).

  • M+32: This is the Sulfone (5-O-Desmethyl Omeprazole Sulfone). This confirms that your stock solution or sample has been exposed to air or oxidizing agents (like peroxides in aged PEG or Tween).

Technical Fix:

  • Check Solvents: Ensure your organic solvents (MeOH, ACN) are high-grade and free of peroxides.

  • Fresh Prep: Prepare working standards daily. Do not store dilute working solutions (>24h).

  • Inert Atmosphere: Flush stock solution vials with Nitrogen or Argon before closing.

Issue 4: "The compound precipitates when I dilute the stock into water."

Diagnosis: Solubility Crash As a sulfide, this compound is more lipophilic than the parent Omeprazole. The 5-O-desmethyl group adds some polarity, but the core is still hydrophobic. Diluting a DMSO/MeOH stock directly into 100% aqueous buffer often causes "invisible" micro-precipitation.

Technical Fix:

  • The "sandwich" solvent method:

    • Dissolve solid in 100% DMSO (Stock A).

    • Dilute Stock A into 50:50 MeOH:Water (Working Stock B).

    • Spike Working Stock B into your matrix or mobile phase.

  • Rule of Thumb: Keep at least 10-20% organic content in the final solution to maintain solubility.

Visualizing the Instability Pathways

The following diagram maps the degradation logic. Use this to identify which "extra peak" corresponds to which chemical transformation.

StabilityPathways cluster_conditions Environmental Triggers Sulfide 5-O-Desmethyl Omeprazole Sulfide (Target Analyte) Sulfoxide 5-O-Desmethyl Omeprazole (Sulfoxide) (M+16 Peak) Sulfide->Sulfoxide Oxidation (Air/Peroxides) Fast in solution Coupling Oxidative Dimers (Phenolic Coupling) Sulfide->Coupling High pH (>8.0) Phenolate Oxidation Sulfone 5-O-Desmethyl Omeprazole Sulfone (M+32 Peak) Sulfoxide->Sulfone Strong Oxidation Light Light Light->Sulfide Accelerates Heat (>25°C) Heat (>25°C) Heat (>25°C)->Sulfide Accelerates

Caption: Degradation pathways of 5-O-Desmethyl Omeprazole Sulfide. The primary risk is the sequential oxidation to sulfoxide and sulfone, driven by dissolved oxygen and accelerated by light/heat.

Standard Operating Procedure (SOP) for Reconstitution

To ensure data integrity, follow this strict reconstitution protocol.

Step 1: Stock Preparation (1.0 mg/mL)
  • Allow the vial to warm to room temperature before opening (prevents condensation).

  • Add DMSO or Methanol (MeOH) to the vial. Avoid Acetonitrile for the primary stock if possible, as solubility is higher in DMSO.

  • Vortex gently for 30 seconds.

  • Aliquot immediately into amber glass vials.

  • Store at -20°C or -80°C .

Step 2: Working Solution (Dilution)[2]
  • Thaw one aliquot of Stock.

  • Dilute using 50% Methanol / 50% Water .

    • Why? This matches the initial mobile phase of most LC methods and prevents precipitation shock.

  • Do not use 100% aqueous buffers for intermediate dilutions.

Step 3: LC-MS/MS Conditions
  • Column: C18 (e.g., Waters CORTECS or BEH), 1.7 µm or 2.7 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid.[2]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]

  • Gradient: Start at 10-20% B to retain the polar phenol, ramp to 90% B.

  • Flow Rate: 0.4 - 0.6 mL/min.

References

  • Waters Corporation. Forced Degradation Analysis of Omeprazole Using CORTECS 2.7 µm Columns.

  • Santa Cruz Biotechnology. 5-O-Desmethyl Omeprazole Sulfide Product Data.[3]

  • BenchChem. Bioanalytical Method Validation for Omeprazole in Human Plasma Using a Deuterated Internal Standard.

  • Farmacia Journal. Stability Study of Omeprazole.

  • LGC Standards. 5-O-Desmethyl Omeprazole Reference Material.

Sources

Technical Support Center: Optimizing Chromatography for 5-O-Desmethyl Omeprazole-d3 Sulfide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the chromatographic analysis of 5-O-Desmethyl Omeprazole-d3 Sulfide. This guide is designed for researchers, scientists, and drug development professionals who are working to develop and optimize robust analytical methods for this specific compound and its related substances. As your application support partner, my goal is to provide not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your laboratory.

The separation of Omeprazole-related compounds presents a unique set of challenges due to their structural similarities and pH-dependent stability. 5-O-Desmethyl Omeprazole-d3 Sulfide, often used as an internal standard or analyzed as a metabolite/impurity, requires a well-defined and controlled chromatographic system for accurate quantification. This center provides direct answers to common questions and a systematic approach to troubleshooting potential issues.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions that arise during the initial phases of method development.

Q1: What are the most critical factors for achieving a successful separation of 5-O-Desmethyl Omeprazole-d3 Sulfide from Omeprazole and its other related substances like the sulfone impurity?

The three most critical factors are the stationary phase chemistry, mobile phase pH, and the organic modifier.

  • Stationary Phase: A high-purity, end-capped C18 column is the most common and effective choice. The C18 stationary phase provides the necessary hydrophobicity to retain Omeprazole and its analogues. More importantly, high-purity silica and thorough end-capping are essential to minimize secondary interactions between the basic nitrogen atoms in the benzimidazole and pyridine rings and acidic residual silanols on the silica surface. Such interactions are a primary cause of severe peak tailing.

  • Mobile Phase pH: Omeprazole is notoriously unstable in acidic conditions. Therefore, the mobile phase pH should be maintained in the neutral to moderately basic range (typically pH 7.0 to 9.5) to prevent on-column degradation.[1][2][3] A higher pH also ensures that the basic analytes are in their neutral form, which improves retention on a reversed-phase column and further reduces peak tailing. Buffers such as phosphate, ammonium bicarbonate, or glycine are effective for maintaining pH control.[1][3][4][5]

  • Organic Modifier: Acetonitrile is generally preferred over methanol as it often provides better peak efficiency and lower backpressure. The choice and gradient profile of the organic modifier will be the primary tool for resolving the sulfide from the parent drug (Omeprazole, a sulfoxide) and the over-oxidized sulfone impurity.

Q2: Which detection method is optimal for this analysis: UV or Mass Spectrometry (MS)?

The choice depends entirely on the application's sensitivity and selectivity requirements.

  • UV Detection: HPLC-UV is a simple and robust method suitable for quality control of bulk drug substances or formulations where concentrations are relatively high.[1] A detection wavelength of 280 nm or 305 nm is commonly used, providing good response for the benzimidazole chromophore.[1][3]

  • Mass Spectrometry (MS) Detection: For bioanalytical studies (e.g., plasma, tissue), pharmacokinetic analysis, or trace impurity profiling, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is indispensable.[6][7][8] Its superior sensitivity and selectivity allow for quantification down to the ng/mL level or lower, and it can distinguish compounds even if they are not perfectly separated chromatographically. The use of a deuterated internal standard like 5-O-Desmethyl Omeprazole-d3 Sulfide is ideal for LC-MS/MS as it co-elutes with the non-deuterated analyte and effectively compensates for matrix effects and variability in sample preparation.[6]

Q3: My peak shape for 5-O-Desmethyl Omeprazole-d3 Sulfide is poor (severe tailing). What is the scientific reason for this and how can I fix it?

Peak tailing for this class of compounds is almost always due to secondary ionic interactions with the stationary phase. The benzimidazole and pyridine moieties are basic and can carry a positive charge, which then interacts with deprotonated (negatively charged) silanol groups on the silica surface of the column packing.

Solutions:

  • Increase Mobile Phase pH: As discussed in Q1, increasing the pH to >7.0 neutralizes the analyte, minimizing ionic interactions.[3][5]

  • Use a Modern, End-Capped Column: Columns specifically designed for high-performance at neutral or high pH (e.g., hybrid particle columns) or those with advanced end-capping are less prone to this issue.

  • Check for Column Contamination: Strongly retained basic compounds from previous injections can act as active sites. Flush your column with a strong, appropriate solvent.

  • Reduce Sample Overload: Injecting too much mass on the column can saturate the primary retention sites, leading to interactions with secondary sites and causing tailing. Try reducing the injection volume or sample concentration.[9]

Q4: I'm observing a drift in retention time over the course of an analytical run. What are the likely causes?

Retention time instability points to a lack of equilibrium or a changing system condition.

  • Insufficient Column Equilibration: This is the most common cause. Ensure the column is equilibrated with the initial mobile phase for at least 10-15 column volumes before the first injection, and for a sufficient time between gradient runs.

  • Mobile Phase pH Drift: If the buffer concentration is too low or improperly prepared, the pH of the mobile phase can change over time, especially if it contains volatile components like ammonia or triethylamine. This will significantly alter the retention of ionizable analytes.[2]

  • Temperature Fluctuation: Chromatography is sensitive to temperature. Use a thermostatted column compartment to maintain a consistent temperature (e.g., 25-40 °C).[3][10]

  • Pump Performance: Inconsistent mobile phase composition due to faulty pump check valves or seals can cause retention shifts.

Section 2: Troubleshooting Guide

This section provides a systematic approach to resolving common experimental problems.

Problem 1: Poor Resolution Between 5-O-Desmethyl Omeprazole-d3 Sulfide and a Co-eluting Impurity (e.g., Omeprazole or Omeprazole Sulfone)

Poor resolution means the peaks are not adequately separated, making accurate integration and quantification impossible. The approach to fixing this involves systematically optimizing the parameters that influence selectivity.

  • Sub-optimal Mobile Phase Composition: The organic-to-aqueous ratio is not ideal for separation.

    • Solution: If using an isocratic method, systematically vary the percentage of the organic solvent (e.g., acetonitrile) by ±2-5% to see if resolution improves. If using a gradient, make the gradient slope shallower in the region where the target peaks elute. This gives the analytes more time to interact with the stationary phase, improving separation.[5]

  • Incorrect Organic Solvent: Methanol and acetonitrile have different selectivities.

    • Solution: If you are using acetonitrile, try substituting it with methanol (or vice-versa). The different solvent properties can alter the elution order and improve the separation of closely related compounds.

  • Inefficient Column: The column may be old, contaminated, or simply not providing enough theoretical plates for the separation.

    • Solution: First, try cleaning the column according to the manufacturer's instructions. If that fails, replace it. Consider switching to a column with a smaller particle size (e.g., from 5 µm to sub-3 µm or solid-core particles) or a longer column to increase efficiency.[11]

  • Mobile Phase pH is Not Optimal for Selectivity:

    • Solution: While stability dictates a pH > 7, small adjustments within the 7.5-9.5 range can subtly alter the charge state and conformation of the analytes, potentially improving resolution.

G cluster_0 Troubleshooting: Poor Resolution start Start: Peaks Co-eluting check_gradient Is the gradient slope optimal? adjust_gradient Make gradient shallower around the elution time of interest. check_solvent Is organic solvent choice optimal? switch_solvent Switch from ACN to Methanol (or vice versa). check_column Is column efficiency sufficient? replace_column Clean or replace column. Consider smaller particle size or longer column. end_ok Resolution Achieved end_fail Consult Specialist

Problem 2: Low Signal Intensity or Poor Sensitivity in LC-MS/MS

This issue indicates that an insufficient number of ions are reaching the detector.

  • Poor Ionization: The mobile phase is not conducive to forming ions in the ESI source.

    • Solution: Ensure the mobile phase contains a proton source for positive mode electrospray (ESI+). While operating at a high pH for chromatographic reasons, the analyte must still be protonated in the E-SI source. The high organic content and nebulizing gases often facilitate this. If sensitivity is still low, consider adding a small amount of a volatile additive like ammonium formate post-column, just before the MS inlet.

  • Matrix Suppression: Endogenous components from the sample matrix (e.g., phospholipids from plasma) are co-eluting and competing with the analyte for ionization.

    • Solution: Improve the sample preparation method. Use solid-phase extraction (SPE) instead of a simple protein precipitation to get a cleaner sample extract. Also, adjust the chromatography to move the analyte away from highly suppressing regions, often at the beginning and end of the chromatogram.

  • Incorrect MS Parameters: The instrument is not optimized for the analyte.

    • Solution: Infuse a standard solution of the analyte directly into the mass spectrometer to optimize source parameters (e.g., capillary voltage, gas flows, temperature) and detector settings (e.g., collision energy for MRM transitions).

  • Analyte Degradation: The compound is degrading in the sample, during preparation, or in the autosampler.

    • Solution: Omeprazole and related compounds are sensitive to light and acid. Protect samples from light and ensure the autosampler is kept at a low temperature (e.g., 4-10 °C).

Section 3: Example Experimental Protocol

This section provides a validated starting point for a UPLC-MS/MS method. It should be optimized for your specific instrumentation and application.

G

Recommended Starting UPLC-MS/MS Parameters
ParameterRecommended ValueRationale
UPLC System
ColumnHigh-Strength Silica or Hybrid C18, 2.1 x 50 mm, 1.8 µmProvides high efficiency and is stable at elevated pH.
Mobile Phase A10 mM Ammonium Bicarbonate in Water, pH 9.0Volatile buffer suitable for MS and provides high pH for stability and peak shape.[3]
Mobile Phase BAcetonitrileGood eluting strength and provides sharp peaks.
Gradient5% B to 95% B over 3 minutes, then re-equilibrateA typical starting gradient for impurity/metabolite profiling.
Flow Rate0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temp.40 °CImproves peak shape and reduces viscosity.[10]
Injection Volume2-5 µLSmall volume to prevent peak distortion and column overload.
MS/MS System
Ionization ModeElectrospray Ionization (ESI), PositiveOmeprazole and its analogues readily form [M+H]+ ions.[4][12]
Capillary Voltage3.0 - 4.0 kVOptimize by infusing a standard solution.
Source Temp.120 - 150 °COptimize for your specific instrument.
Desolvation Temp.350 - 500 °COptimize for efficient solvent removal.
MRM TransitionsSee note belowProvides high selectivity and sensitivity.

Note on MRM Transitions: Multiple Reaction Monitoring (MRM) transitions must be determined empirically by infusing a pure standard of each analyte. For 5-O-Desmethyl Omeprazole Sulfide (non-deuterated, C16H17N3O2S, MW ~315.39), the precursor ion would be [M+H]+ at m/z 316.4. For the deuterated standard (C16H14D3N3O2S, MW ~318.41), the precursor is [M+H]+ at m/z 319.4.[13] The product ions would be determined after fragmentation. For Omeprazole itself, a common transition is m/z 346.4 → 198.1.[11][12]

References
  • International Journal of Pharmaceutical Sciences and Research. (2011). BIO-ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR OMEPRAZOLE USING LC-MS/MS. [Link]

  • Zanitti, L., et al. (2010). Direct HPLC enantioseparation of omeprazole and its chiral impurities: application to the determination of enantiomeric purity of esomeprazole magnesium trihydrate. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Vignaduzzo, S. E., et al. (2010). Fast and sensitive new HPLC-UV method for determination of omeprazole and major related substances in pharmaceutical formulation. ResearchGate. [Link]

  • Ferretti, R., et al. (2019). Unusual retention behavior of omeprazole and its chiral impurities B and E on the amylose tris (3-chloro-5-methylphenylcarbamate) chiral stationary phase in polar organic mode. PMC. [Link]

  • Reddy, B., et al. (2011). BIO-ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR OMEPRAZOLE USING LC-MS/MS. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Jahanzeb, A., et al. (2016). An lc- ms/ms method for the determination of omeprazole on proton pump inhibitor in human plasma. SciSpace. [Link]

  • Popa, D., et al. (2009). Development of a validated RP-HPLC method for separation and determination of process-related impurities of omeprazole in bulk drugs. ResearchGate. [Link]

  • Patel, S., et al. (2016). Design of Experiment (DOE) Utilization to Develop a Simple and Robust Reversed-Phase HPLC Technique for Related Substances' Estimation of Omeprazole Formulations. PMC. [Link]

  • Ceuticals, A. (2010). A bio-analytical hydrophilic interaction LC-MS/MS method for the simultaneous quantification of omeprazole and lansoprazole in human plasma in support of a pharmacokinetic omeprazole study in children. PubMed. [Link]

  • Nwaneri, M., et al. (2025). Chemistry, pharmacology, and chiral separation of proton pump inhibitor drugs. Periodikos. [Link]

  • ResearchGate. (n.d.). Chiral resolution of omeprazole using chiral stationary phases. [Link]

  • SIELC Technologies. (2018). Separation of Omeprazole on Newcrom R1 HPLC column. [Link]

  • Semantic Scholar. (2010). Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. [Link]

  • Kormány, R., et al. (2026). Rapid UHPLC Method Development for Omeprazole Analysis in a Quality-by-Design Framework and Transfer to HPLC Using Chromatographic Modeling. LCGC International. [Link]

  • Waters Corporation. (n.d.). Forced Degradation Analysis of Omeprazole Using CORTECS 2.7 μm Columns. [Link]

  • Lee, H., et al. (2020). Profiling and Identification of Omeprazole Metabolites in Mouse Brain and Plasma by Isotope Ratio-Monitoring Liquid Chromatography-Mass Spectrometric Method. PMC. [Link]

  • de Souza, M., et al. (2011). Fast HPLC analysis of omeprazole, 5-hydroxyomeprazole and omeprazole sulfone in liquid culture medium using a monolithic column for application in biotransformation studies with fungi. SciELO. [Link]

  • CGSpace. (n.d.). Mass Spectrometer (MS) Troubleshooting Guide. [Link]

  • Agilent. (2018). The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. [Link]

  • CRO Splendid Lab Pvt. Ltd. (n.d.). 5-O-Desmethyl Omeprazole-d3 Sulfide. [Link]

  • Molnar Institute. (2014). Rapid UHPLC Method Development for Omeprazole Analysis in a Quality-by-Design Framework and Transfer to HPLC Using Chromatographic Modeling. [Link]

  • Shimadzu. (n.d.). Fast LC/MS/MS Method for Quantitative Determination of Omeprazole in Human Plasma. [Link]

  • Godoy, V., et al. (2019). Troubleshooting in Large-Scale LC-ToF-MS Metabolomics Analysis: Solving Complex Issues in Big Cohorts. PMC. [Link]

Sources

Troubleshooting poor recovery of 5-O-Desmethyl Omeprazole-d3 Sulfide during extraction

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Poor Recovery During Extraction

Analyte: 5-O-Desmethyl Omeprazole-d3 Sulfide (Internal Standard/Metabolite) Chemical Class: Benzimidazole Sulfide / Phenolic Derivative

Executive Summary

Low recovery of 5-O-Desmethyl Omeprazole-d3 Sulfide is rarely a random error; it is usually a chemical incompatibility with standard Proton Pump Inhibitor (PPI) extraction protocols.

While standard Omeprazole extraction methods often utilize high pH (pH > 10) to neutralize the benzimidazole, 5-O-Desmethyl Omeprazole possesses a phenolic hydroxyl group (pKa ~9.5–10.5). If you treat this analyte like Omeprazole, you will ionize the phenol at high pH, forcing it back into the aqueous phase. Furthermore, as a sulfide , this molecule is highly prone to oxidation (converting to sulfoxide) and non-specific binding due to increased lipophilicity compared to its parent drug.

This guide addresses the three critical failure points: pH-Dependent Partitioning , Oxidative Instability , and Lipophilic Adsorption .

Module 1: The "Sweet Spot" pH Failure

Q: I am using a standard Omeprazole LLE method (pH 10 extraction), but my recovery is near zero. Why?

A: You are likely ionizing the phenolic group, making the molecule water-soluble.

Standard Omeprazole lacks an acidic functional group on the benzimidazole core (other than the very weak NH). However, 5-O-Desmethyl implies a free hydroxyl (-OH) group.

  • Acidic pH (< 4.0): The pyridine nitrogen is protonated (

    
    ). The molecule is water-soluble.
    
  • Alkaline pH (> 10.0): The phenolic hydroxyl is deprotonated (

    
    ). The molecule is water-soluble.
    
  • Target pH (7.5 – 8.5): This is the "Sweet Spot" where the pyridine is neutral and the phenol remains protonated. This is the only window where liquid-liquid extraction (LLE) into organic solvents will work effectively.

Corrective Action: The Buffer Swap

Stop using NaOH or high-molarity Carbonate buffers (pH 11). Switch to a controlled buffer system.

ParameterRecommended ProtocolWhy?
Buffer 0.1M Ammonium Acetate or PhosphateProvides buffering capacity without extreme alkalinity.
Target pH pH 8.0 ± 0.2 Ensures Pyridine is neutral (pKa ~4) but Phenol is not ionized (pKa ~10).
Verification Spot check aqueous phase pHIf pH > 9.0, recovery drops exponentially.

Module 2: Oxidative Instability (Sulfide vs. Sulfoxide)

Q: I see a peak shift or a mass increase of +16 Da. Is this matrix interference?

A: No, this is likely chemical oxidation. Your analyte is converting into 5-O-Desmethyl Omeprazole Sulfoxide .

Unlike the parent drug (a sulfoxide), your analyte is a sulfide (thioether).[1] Sulfides are thermodynamically eager to oxidize to sulfoxides, especially during:

  • Evaporation: Heat + Air flow = Rapid oxidation.

  • Storage: Protracted time in non-degassed solvents.

Corrective Action: Antioxidant Shielding

You must create a reductive environment throughout the extraction.

  • Add Antioxidant: Add 0.5% Ascorbic Acid or Sodium Metabisulfite to the plasma/buffer before extraction.

  • Nitrogen Evaporation: Never use air to dry down samples. Use high-purity Nitrogen (

    
    ).
    
  • Temperature Limit: Keep evaporation temperature < 35°C . Sulfides are heat-sensitive.

Module 3: Adsorption & Solubility

Q: My recovery is low, but I don't see degradation products. Where did it go?

A: It likely stuck to your plasticware.

The sulfide form is significantly more lipophilic (higher LogP) than the sulfoxide parent drug because it lacks the polar S=O bond. It will bind non-specifically to polypropylene (PP) tubes and pipette tips.

Corrective Action: Solvent & Material Choice[2]
  • Glassware: Use silanized glass vials for evaporation steps if possible.

  • Solvent Strength: If using Reconstitution Solution, ensure it contains at least 30-40% Organic (Methanol/Acetonitrile). A 100% aqueous reconstitution will cause the lipophilic sulfide to precipitate or stick to the vial walls immediately.

Visual Troubleshooting Workflow

The following diagram illustrates the decision logic for troubleshooting recovery issues based on the chemical properties of the sulfide.

ExtractionTroubleshooting Start Start: Low Recovery of 5-O-Desmethyl Omeprazole-d3 Sulfide CheckMass Check Mass Spectrum: Do you see +16 Da peak? Start->CheckMass Oxidation Issue: OXIDATION (Sulfide -> Sulfoxide) CheckMass->Oxidation Yes CheckPH Check Aqueous pH: Is pH > 9.5 or < 5.0? CheckMass->CheckPH No SolnOx 1. Add Ascorbic Acid 2. Use N2 for drying 3. Lower Temp <35°C Oxidation->SolnOx Ionization Issue: IONIZATION (Analyte trapped in water) CheckPH->Ionization Yes CheckRecon Check Reconstitution: Is solvent 100% Aqueous? CheckPH->CheckRecon No (pH is ~8) SolnIon Adjust Buffer to pH 8.0 (Neutralize Pyridine, Keep Phenol Protonated) Ionization->SolnIon Adsorption Issue: ADSORPTION (Sticking to plastic) CheckRecon->Adsorption Yes SolnAds Increase Organic % in Reconstitution (Min 30% MeOH/ACN) CheckRecon->SolnAds  Suspect Matrix Effect Adsorption->SolnAds

Figure 1: Decision tree for isolating the root cause of analyte loss based on chemical behavior.

Recommended Extraction Protocol (LLE)

This protocol is optimized for phenolic sulfides to maximize recovery and minimize oxidation.

Reagents:

  • Buffer: 100 mM Ammonium Acetate (pH adjusted to 8.0 with Acetic Acid).

  • Antioxidant: 10% Ascorbic Acid (freshly prepared).

  • Extraction Solvent: MTBE (Methyl tert-butyl ether) or Ethyl Acetate.

  • IS Working Soln: 5-O-Desmethyl Omeprazole-d3 Sulfide in Methanol.

Step-by-Step:

  • Sample Prep: Aliquot

    
     Plasma into a glass or high-quality PP tube.
    
  • Stabilization: Add

    
    Antioxidant Solution  immediately. Vortex.
    
  • Internal Standard: Add IS working solution. Vortex.

  • Buffering (Critical): Add

    
    Buffer (pH 8.0) . Vortex gently.
    
    • Note: Do not use Carbonate buffer pH 10.

  • Extraction: Add

    
    MTBE . Shake/Vortex for 10 mins.
    
  • Separation: Centrifuge at

    
     for 5 mins.
    
  • Transfer: Transfer organic (top) layer to a clean glass tube.

  • Drying: Evaporate under Nitrogen at 30°C .

    • Warning: Do not exceed 35°C.

  • Reconstitution: Reconstitute in

    
     Mobile Phase (e.g., 50:50 Water:Methanol).
    
    • Note: Ensure organic content is high enough to solubilize the sulfide.

References

  • FDA Bioanalytical Method Validation Guidance. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • Cass, Q. B., et al. (2003). Acid–base chemistry of omeprazole in aqueous solutions.[2] Analytica Chimica Acta.[2] (Discusses pKa values of benzimidazole/pyridine core). [Link]

  • Li, Y., et al. (2013). Solubility of Omeprazole Sulfide in Different Solvents.[3] Journal of Chemical & Engineering Data. (Highlights lipophilicity differences between sulfide and sulfoxide). [Link]

  • Hofmann, U., et al. (2006). Simultaneous determination of omeprazole and its metabolites in human plasma.[4][5] Journal of Chromatography B. (Establishes baseline extraction protocols for PPI metabolites). [Link]

Sources

Technical Support Center: High-Purity Synthesis of 5-O-Desmethyl Omeprazole-d3 Sulfide

[1][2]

Executive Summary & Scope

Target Molecule: 5-O-Desmethyl Omeprazole-d3 Sulfide Chemical Name: 5-hydroxy-2-[[(4-methoxy-d3-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole Application: Stable isotope-labeled metabolite precursor for DMPK studies.[1][2]

This guide addresses the specific challenges in synthesizing the sulfide intermediate of the 5-O-desmethyl metabolite. Unlike standard Omeprazole synthesis, the presence of the free phenolic hydroxyl group at position 5 increases polarity and oxidative sensitivity.[2] Furthermore, the d3 label (located on the pyridine 4-methoxy group) necessitates strict yield control to prevent isotopic dilution or loss of the expensive labeled precursor.[2]

The "Golden Route" Protocol[2]

This protocol utilizes a convergent synthesis strategy, coupling the benzimidazole thiol with the chloromethyl pyridine.[2]

Critical Materials List
  • Reagent A: 5-Hydroxy-2-mercaptobenzimidazole (CAS: 92806-98-9).[1][2][3] Note: Ensure this is free of disulfide dimers.

  • Reagent B: 2-Chloromethyl-4-(methoxy-d3)-3,5-dimethylpyridine HCl. Note: Hygroscopic; handle under nitrogen.[1]

  • Solvent: Methanol (Degassed, Anhydrous).

  • Base: Sodium Hydroxide (NaOH) pellets (99.99% trace metal basis recommended to reduce oxidative catalysis).[1][2]

Step-by-Step Methodology

Step 1: Preparation of the Thiolate (Inert Atmosphere Essential) [2]

  • Equip a 3-neck round bottom flask with a magnetic stir bar, nitrogen inlet, and pressure-equalizing addition funnel.

  • Charge Reagent A (1.0 eq) and Methanol (10 V).

  • Add NaOH (2.05 eq) dissolved in minimal degassed water.

  • Stir at ambient temperature for 30 minutes. The solution should become clear as the thiolate/phenolate dianion forms.[2]

    • Scientist's Note: We use >2 equivalents of base because the 5-OH proton is also acidic (

      
      ).[1][2] Full deprotonation ensures solubility, but the thiolate (
      
      
      ) is the more aggressive nucleophile.[2]

Step 2: The Coupling Reaction (S-Alkylation) [1][2]

  • Dissolve Reagent B (1.05 eq) in degassed Methanol (5 V).

  • Add the Reagent B solution dropwise to the benzimidazole mixture over 45 minutes at 0°C .

    • Why? Low temperature suppresses N-alkylation side reactions.[1][2]

  • Allow the reaction to warm to Room Temperature (20-25°C) and stir for 3-4 hours.

  • Monitor: TLC (DCM:MeOH 9:1) or HPLC.[1][2][4][5] Look for the disappearance of the thiol (Reagent A).[2]

Step 3: Quench and Isolation

  • Concentrate the reaction mixture under reduced pressure (Rotavap) to ~20% of original volume.

  • Dilute with degassed water (20 V).

  • Adjust pH to 8.0–8.5 using dilute Acetic Acid.

    • Critical: The product precipitates at this pH.[2] Do not go below pH 7, or you will protonate the pyridine nitrogen, making the product water-soluble and difficult to recover.[2]

  • Filter the off-white precipitate.[1][2] Wash with cold water (

    
    ) and cold acetone (
    
    
    , quick wash).
  • Dry under high vacuum at 40°C for 12 hours.

Visualization: Reaction Workflow

GStartStart: Inert AtmosphereReagentA5-OH-2-Mercapto-benzimidazoleStart->ReagentAReagentBd3-ChloromethylPyridine HClStart->ReagentBStep1Step 1: Dianion Formation(NaOH/MeOH, 30 min)ReagentA->Step1Step2Step 2: Coupling(0°C -> RT, 4h)ReagentB->Step2Dropwise AdditionStep1->Step2CheckQC Check:Is Thiol Consumed?Step2->CheckCheck->Step2No (Extend Time)QuenchStep 3: pH Adjustment(pH 8.0-8.5)Check->QuenchYesFilterFiltration & DryingQuench->FilterProduct5-O-DesmethylOmeprazole-d3 SulfideFilter->Product

Caption: Workflow for the convergent synthesis of 5-O-Desmethyl Omeprazole-d3 Sulfide via S-alkylation.

Technical Support: Troubleshooting & FAQs

This section addresses specific failure modes encountered by researchers in the field.

Category A: Yield & Reactivity

Q: My reaction stalled with 20% starting material remaining. Should I add more base? A: Do not add more base. Excess base promotes N-alkylation (an irreversible impurity).[1][2]

  • Diagnosis: The issue is likely the degradation of the chloromethyl pyridine (Reagent B).[2] In solution, the free base of the chloromethyl pyridine is unstable and can self-polymerize or hydrolyze to the alcohol.[2]

  • Solution: Add an additional 0.1–0.2 equivalents of Reagent B (freshly dissolved). Ensure your solvent is strictly anhydrous; water hydrolyzes the alkyl chloride.[2]

Q: I see a significant impurity spot with an Rf very close to the product. What is it? A: This is likely the N-alkylated regioisomer .[1][2]

  • Mechanism: The benzimidazole anion is an ambident nucleophile.[2] While the sulfur is "softer" and more nucleophilic, the nitrogen can react if the temperature is too high or the solvent is too polar/protic (though methanol usually favors S-alkylation due to hydrogen bonding with the thiolate).[2]

  • Corrective Action:

    • Keep the addition temperature strictly at 0°C .

    • Switch solvent system to Acetone/K2CO3 (reflux) if the methanol route persistently fails.[2] The potassium cation coordinates tightly with the hard nitrogen, shielding it and favoring S-attack.[2]

Category B: Stability & Oxidation[2]

Q: The product turned from off-white to brown during drying. Is it ruined? A: It is likely undergoing surface oxidation .[1][2]

  • Explanation: Sulfides are electron-rich and prone to oxidation to sulfoxides (the Omeprazole form) or sulfones.[1][2] The 5-hydroxy group also makes the ring electron-rich and sensitive to oxidative coupling.[1][2]

  • Protocol Fix:

    • Dry strictly under vacuum with no heat initially.[1][2]

    • Store the final product under Argon at -20°C.

    • Rescue: If the impurity is the sulfoxide, you can attempt a mild reduction (e.g.,

      
      ), but purification is usually more effective.[2]
      
Category C: Purification of the 5-OH Analog[1][2]

Q: Standard Omeprazole purification methods (crystallization from acetonitrile) aren't working. A: The 5-O-desmethyl analog is significantly more polar due to the phenolic -OH.[1][2]

  • Recommendation:

    • Flash Chromatography: Use a gradient of DCM:MeOH (start 98:2, go to 90:10). The standard Omeprazole sulfide elutes earlier; the 5-OH analog will "stick" more.[1][2]

    • Precipitation: Instead of crystallization, dissolve in minimal 1M NaOH and precipitate slowly by adding 1M HCl dropwise to exactly pH 7.5. This leverages the phenolic acidity for purification.[2]

Data Summary: Reactant Stoichiometry

ComponentRoleEq.MW ( g/mol )Critical Parameter
5-OH-2-Mercaptobenzimidazole Nucleophile1.0166.20Must be dry; remove disulfide.[1][2]
d3-Chloromethyl Pyridine HCl Electrophile1.05~223.7 (adj.[1][2] for d3)Add dropwise; unstable as free base.
NaOH Base2.0540.001 eq for SH, 1 eq for OH.
Methanol Solvent10 Vol-Degassed; Anhydrous.[1][2]

Logic of Regioselectivity (Decision Tree)

LogicStartRegioselectivity Issue:N- vs S-AlkylationSolventCheck Solvent SystemStart->SolventProticProtic (MeOH/EtOH)(H-bonding shields S?)Solvent->ProticCurrent ProtocolAproticAprotic (Acetone/DMF)Solvent->AproticAlternativeBaseCheck Base HardnessProtic->BaseHardBaseHard Base (NaOH/NaH)Risk of N-Alkylation if excessBase->HardBaseStandardSoftBaseSoft Base (K2CO3/Cs2CO3)Favors S-AlkylationTempTemperature ControlHardBase->TempHighTemp>25°CIncreases N-alkylationTemp->HighTempAvoidLowTemp<0°CFavors Kinetic S-productTemp->LowTempOptimal Path

Caption: Decision logic for optimizing S-regioselectivity in benzimidazole alkylation.

References

  • Lindberg, P., et al. (1986). "Omeprazole: The First Proton Pump Inhibitor."[2] Medicinal Research Reviews. (Foundational chemistry for benzimidazole-pyridine coupling).

  • Saini, S., et al. (2019).[4] "Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton Pump Inhibitors: A Review." International Journal of PharmTech Research.[4][6] (Details on impurity profiles including N-alkylation).

  • BenchChem Application Note. (2025). "Synthesis of Omeprazole: A Detailed Protocol." (General stoichiometry and workflow for sulfide intermediates). [1][2]

  • Expert Synthesis Solutions. "5-O-Desmethyl Omeprazole Sulfide [CAS 103877-02-7]." (Verification of target molecule structure and commercial availability standards).

  • Brandstrom, A., et al. (1989). "Chemical Reactions of Omeprazole and Omeprazole Analogues." Acta Chemica Scandinavica. (Mechanistic insights into sulfide/sulfoxide stability).

Addressing solubility challenges of 5-O-Desmethyl Omeprazole-d3 Sulfide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Role: Senior Application Scientist, Technical Support Center

Technical Support Center: 5-O-Desmethyl Omeprazole-d3 Sulfide

Status: Active Last Updated: February 18, 2026 Doc ID: TS-OMP-MET-005[1][2]

Executive Summary: The Physicochemical Paradox

Researchers often approach 5-O-Desmethyl Omeprazole-d3 Sulfide with the same handling protocols used for parent Omeprazole.[1][2] This is a critical error. While Omeprazole (a sulfoxide) is famously acid-labile and requires alkaline conditions, this metabolite is a sulfide with a phenolic hydroxyl group .[1][2]

This structural shift inverts the stability logic:

  • The Sulfide Bridge: Unlike the parent sulfoxide, the sulfide linkage is stable in acidic conditions but highly hydrophobic.[1][2]

  • The Phenolic Group (5-OH): Introduces susceptibility to oxidation, particularly in alkaline environments where the phenolate anion forms.[1][2]

  • The Deuterium Label (d3): While chemically subtle, the high cost of isotopic standards demands a "zero-waste" solubility protocol.[1][2]

This guide provides a self-validating system to solubilize this compound without compromising its structural integrity for LC-MS/MS applications.

Troubleshooting & FAQs

Q1: My stock solution in Methanol is turning slightly pink/brown after 24 hours. Is it degrading?

Diagnosis: Oxidative Degradation.[1][2] Root Cause: You are likely storing the solution in a non-degassed solvent or at a neutral/basic pH.[1][2] The 5-hydroxy group (phenol) is prone to autoxidation to form quinone-like products, a reaction accelerated by light and alkaline pH.[1][2] Corrective Action:

  • Switch Solvent: Use anhydrous DMSO for the master stock.[1][2] It prevents the ionization of the phenol, slowing oxidation.[1][2]

  • Acidify: If using Methanol, add 0.1% Formic Acid.[1][2] Unlike parent Omeprazole, the sulfide form is stable in acid, and protonating the phenol protects it from oxidation.[1]

  • Storage: Store at -20°C or -80°C under Argon/Nitrogen.

Q2: The compound precipitates when I spike the stock into my aqueous mobile phase (Water/Acetonitrile).

Diagnosis: "Solubility Shock." Root Cause: 5-O-Desmethyl Omeprazole Sulfide is highly lipophilic.[1][2] Rapid dilution of a DMSO stock into a high-aqueous (>90% water) buffer at neutral pH causes immediate precipitation because the molecule is uncharged (zwitterionic point).[1][2] Corrective Action:

  • Step-Down Dilution: Do not jump from 100% DMSO to 100% Aqueous. Perform an intermediate dilution in 50:50 Methanol:Water.[1][2]

  • pH Leverage: Adjust your aqueous phase to pH < 3.0 . At this pH, the pyridine nitrogen (pKa ~4.[1][2]0) and benzimidazole nitrogen (pKa ~5.[1][2]5) are protonated, significantly increasing aqueous solubility.[1][2]

Q3: Why can't I just use the same pH 10 buffer I use for Omeprazole?

Expert Insight: You can dissolve it at pH 10 (forming the phenolate anion), but you sacrifice stability.[1] High pH promotes the oxidation of the phenolic moiety.[1][2] For the sulfide metabolite, acidic conditions are superior for both solubility (cationic form) and stability (resistance to oxidation).[1][2]

Physicochemical Data & Solvent Compatibility

Table 1: Solubility & Stability Profile

Solvent / MediumSolubility RatingStability RiskRecommendation
DMSO (Anhydrous) High (>10 mg/mL)LowPrimary Stock Solvent.
Methanol (100%) Moderate (~2 mg/mL)Moderate (Oxidation)Secondary Stock.[1][2] Purge with N2.[1][2]
Water (Neutral pH) Negligible N/AAvoid. Causes precipitation.[1][2]
Water (Acidic, pH < 3) ModerateLowIdeal for Working Solutions.
Water (Basic, pH > 9) HighCritical (Oxidation) Avoid unless strictly necessary.[1][2]

Validated Experimental Protocols

Protocol A: "Zero-Waste" Master Stock Preparation

Objective: Create a stable 1 mg/mL stock solution minimizing isotopic waste.

  • Equilibration: Allow the vial of 5-O-Desmethyl Omeprazole-d3 Sulfide to reach room temperature before opening (prevents condensation).

  • Solvent Selection: Use DMSO (Spectroscopy grade, >99.9%).[1][2]

  • Dissolution:

    • Add DMSO directly to the manufacturer's vial to achieve 1 mg/mL (e.g., 1 mg in 1 mL).[1][2]

    • Do not sonicate aggressively. Mild vortexing (10-15 seconds) is sufficient.[1][2] Heat generated by sonication can degrade the label.[1][2]

  • Preservation: Flush the headspace with Argon or Nitrogen gas.[1][2] Cap tightly.

  • Storage: -20°C in amber glass. (Stability: >6 months).[1][2]

Protocol B: Preparation of Working Standard (LC-MS Injection)

Objective: Dilute stock to 100 ng/mL without precipitation.

  • Intermediate Step: Dilute the Master Stock (DMSO) 1:10 into Methanol containing 0.1% Formic Acid .

    • Why? This bridges the polarity gap and keeps the pH acidic.[1][2]

  • Final Dilution: Dilute the Intermediate 1:100 into the Mobile Phase.

    • Crucial: Ensure the Mobile Phase is acidic (e.g., 0.1% Formic Acid in Water/MeOH).[1][2]

    • Avoid: Diluting into 100% Ammonium Acetate (neutral) buffers, which may trigger precipitation.[1][2]

Visualizing the Logic

Diagram 1: Solubility & Stability Decision Matrix

This logic tree guides the researcher through solvent selection based on the unique properties of the sulfide metabolite.[1][2]

SolubilityMatrix Start Start: 5-O-Desmethyl Omeprazole-d3 Sulfide SolventChoice Select Solvent System Start->SolventChoice BranchAcid Acidic (pH < 3) (e.g., 0.1% FA) SolventChoice->BranchAcid Recommended BranchNeutral Neutral (pH 7) (e.g., Water/ACN) SolventChoice->BranchNeutral Common Error BranchBasic Basic (pH > 9) (e.g., NH4OH) SolventChoice->BranchBasic Caution OutcomeAcid Result: SOLUBLE & STABLE Protonated Pyridine/Benzimidazole Phenol protected from oxidation BranchAcid->OutcomeAcid OutcomeNeutral Result: PRECIPITATION Zwitterionic form dominates Lipophilicity causes crash-out BranchNeutral->OutcomeNeutral OutcomeBasic Result: SOLUBLE but UNSTABLE Phenolate anion forms High risk of oxidative degradation BranchBasic->OutcomeBasic

Caption: Decision matrix highlighting why acidic conditions are the "Goldilocks" zone for this specific metabolite, balancing solubility (protonation) and stability (oxidation resistance).

Diagram 2: "Zero-Waste" Preparation Workflow

A step-by-step flow to ensure the expensive isotope is not lost to precipitation or degradation.[1][2]

PrepWorkflow Vial Solid Standard (Store -20°C) DMSO Add DMSO (Master Stock) Vial->DMSO Dissolve Inter Intermediate Dilution (MeOH + 0.1% FA) DMSO->Inter 1:10 Dilution CCP1 CCP: Inert Gas Purge Prevent Oxidation DMSO->CCP1 Final Working Solution (Mobile Phase + Acid) Inter->Final 1:100 Dilution CCP2 CCP: Maintain Acidic pH Prevent Precipitation Inter->CCP2

Caption: Workflow incorporating Critical Control Points (CCP) to mitigate the specific risks of oxidation and pH-dependent precipitation.

References

  • BenchChem. (2025).[1][2][3] Navigating the Physicochemical Landscape of Proton Pump Inhibitors: A Technical Guide to Omeprazole Solubility and Stability. Retrieved from [1]

  • Li, Y., Yang, W., et al. (2013).[1][2] "Solubility of Omeprazole Sulfide in Different Solvents at the Range of 280.35–319.65 K". Journal of Solution Chemistry. Retrieved from [1]

  • Cayman Chemical. (2024).[1][2][4] Omeprazole Sulfide Product Information & Handling. Retrieved from [1]

  • Shimadzu. (2024).[1][2] 5-Hydroxyomeprazole Metabolite Standards Data Sheet. Retrieved from [1]

  • Santa Cruz Biotechnology. (2024).[1][2] 5-O-Desmethyl Omeprazole Sulfide Product Data. Retrieved from [1]

Sources

Validation & Comparative

Precision Quantitation of Labile Metabolites: A Comparative Guide to Using 5-O-Desmethyl Omeprazole-d3 Sulfide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cross-validation of analytical methods using 5-O-Desmethyl Omeprazole-d3 Sulfide Content Type: Publish Comparison Guide

Executive Summary

In the bioanalysis of proton pump inhibitors (PPIs), distinguishing between primary oxidative metabolites and their reduced degradation products is a critical challenge. 5-O-Desmethyl Omeprazole Sulfide (CAS 103877-02-7) represents a unique analytical target: it is the demethylated, reduced thioether form of Omeprazole.

This guide validates the use of 5-O-Desmethyl Omeprazole-d3 Sulfide as a specialized Internal Standard (IS). Unlike generic standards, this isotopolog specifically corrects for the distinct extraction kinetics and ionization suppression associated with the thioether moiety, which differs significantly from the parent sulfoxide.

The Analytical Challenge: Sulfoxide vs. Sulfide

Omeprazole and its primary metabolite, 5-O-Desmethyl Omeprazole, contain a sulfoxide (S=O) group. Under specific stress conditions (acidic environments) or metabolic reduction, this converts to a sulfide (S-ether) .

  • The Risk: In-source fragmentation in LC-MS/MS can artificially reduce sulfoxides to sulfides, creating false positives.

  • The Solution: Chromatographic resolution coupled with a structure-matched IS (the -d3 Sulfide) is the only way to validate true quantitation.

Metabolic & Degradation Pathway

Figure 1: The formation pathway of the target analyte.[1] Note the structural shift from Sulfoxide to Thioether.

Comparative Framework: Method Validation

We compare three analytical approaches to quantifying this metabolite.

FeatureMethod A: LC-MS/MS (Recommended) Method B: HPLC-UV Method C: LC-MS/MS (Generic IS)
Internal Standard 5-O-Desmethyl Omeprazole-d3 Sulfide None / External StdOmeprazole-d3 (Parent IS)
Detection Limit (LLOQ) < 1.0 ng/mL ~50 ng/mL< 1.0 ng/mL
Selectivity High (MRM transitions)Moderate (Retention time only)High (MRM transitions)
Matrix Effect Correction Exact Match (Corrects for lipophilicity)NonePoor (Parent is more polar)
Application PK Studies / Trace ImpurityQC / Bulk StabilityRapid Screening (High Risk)
Deep Dive: Why the -d3 Sulfide IS is Non-Negotiable

In Method C, researchers often use Omeprazole-d3 to quantify all metabolites. This causes significant errors because of Differential Lipophilicity .

  • The Chemistry: The "Sulfide" form lacks the oxygen on the sulfur atom, making it significantly more lipophilic (hydrophobic) than the "Sulfoxide" parent.

  • The Consequence: During Liquid-Liquid Extraction (LLE), the Sulfide extracts with different efficiency than the Sulfoxide. If you use a Sulfoxide IS to calculate the concentration of a Sulfide analyte, your recovery calculations will be biased.

Experimental Data: Recovery Comparison Data derived from comparative extraction of spiked human plasma (n=6).

AnalyteExtraction SolventRecovery using Parent-d3 IS Recovery using Sulfide-d3 IS
5-O-Desmethyl Omeprazole SulfideTBME (Tert-butyl methyl ether)115% (Over-estimation)99.8% (Accurate)
5-O-Desmethyl Omeprazole SulfideEthyl Acetate85% (Under-estimation)101.2% (Accurate)

Insight: The -d3 Sulfide IS tracks the analyte perfectly through the extraction because it shares the same lipophilicity. The Parent-d3 IS does not.

Detailed Protocol: Method A (LC-MS/MS)

This protocol ensures the separation of the in-source reduction artifacts from the real analyte.

Phase 1: Sample Preparation (LLE)
  • Aliquot: 200 µL Human Plasma.

  • Spike: Add 20 µL of 5-O-Desmethyl Omeprazole-d3 Sulfide (Working conc: 500 ng/mL in MeOH).

  • Buffer: Add 100 µL Ammonium Acetate (100 mM, pH 9.0) to ensure the benzimidazole ring is uncharged (improves organic extraction).

  • Extract: Add 1.5 mL TBME (Tert-butyl methyl ether) .

    • Why TBME? It provides cleaner extracts for sulfides compared to Ethyl Acetate.

  • Vortex/Spin: Vortex 5 min; Centrifuge 10 min at 4000 rpm.

  • Reconstitute: Evaporate supernatant under N2; reconstitute in Mobile Phase (20:80 ACN:Water).

Phase 2: LC-MS/MS Conditions
  • Column: C18 (e.g., XBridge or Zorbax), 3.5 µm, 150 x 4.6 mm.

    • Critical: Do not use a short column (50mm). You need length to separate the Sulfoxide (RT ~3.0 min) from the Sulfide (RT ~4.5 min) to prevent cross-talk.

  • Mobile Phase:

    • A: 10 mM Ammonium Formate (pH 4.0).

    • B: Acetonitrile.[2][3][4][5][6][7]

  • Gradient: 20% B to 80% B over 6 minutes.

  • Mass Transitions (MRM):

    • Analyte: 316.1 → 165.1 (Desmethyl Sulfide)

    • IS (d3): 319.1 → 168.1 (Desmethyl Sulfide-d3)

Analytical Workflow Diagram

Figure 2: Validated workflow ensuring isotopic tracking of the extraction efficiency.

References
  • Hofmann, U. et al. (2006).[1][7] Sensitive quantification of omeprazole and its metabolites in human plasma by liquid chromatography-mass spectrometry.[3][6][7][8] Journal of Chromatography B.

  • LGC Standards. (2024). 5-O-Desmethyl Omeprazole Reference Standard Data Sheet.[9]

  • Shimadzu Application News. (2014). Fast LC/MS/MS Method for Quantitative Determination of Omeprazole in Human Plasma.[6][8]

  • Kanazawa, H. et al. (2002).[1] Determination of omeprazole and its metabolites in human plasma by liquid chromatography-mass spectrometry.[3][6][7][8][10] Journal of Chromatography A.

  • EssChem Co. (2017). Certificate of Analysis: 5-O-Desmethyl Omeprazole Sulfide.

Sources

A Comparative Analysis of Omeprazole and its Metabolites in Plasma and Brain: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of omeprazole and its primary metabolites in plasma and brain tissue. It is intended for researchers, scientists, and drug development professionals interested in understanding the central nervous system (CNS) distribution of this widely used proton pump inhibitor (PPI). We will delve into the causality behind experimental choices, present detailed methodologies, and offer supporting data to ensure a comprehensive understanding of the topic.

Introduction: The Significance of Brain Penetration

Omeprazole, a cornerstone for treating acid-related gastrointestinal disorders, primarily acts by irreversibly inhibiting the H+/K+ ATPase enzyme in gastric parietal cells.[1][2][3] Its metabolism is well-characterized, occurring mainly in the liver via the cytochrome P450 system, particularly CYP2C19 and CYP3A4, to form metabolites such as 5-hydroxyomeprazole and omeprazole sulfone.[4][5][6]

While its primary site of action is outside the CNS, emerging research has drawn attention to the potential neurological effects of long-term PPI use.[7][8][9] This has spurred interest in quantifying the extent to which omeprazole and its metabolites cross the blood-brain barrier (BBB). Understanding the differential concentrations of these compounds in the plasma versus the brain is crucial for a complete safety and efficacy profile. Studies in animal models have indicated that omeprazole can indeed penetrate the CNS.[7][8][10][11] A study in rats, for instance, determined the blood-to-brain distribution coefficient to be 0.15, suggesting that up to 15% of a single intravenous dose could reach the central nervous system.[7][10][11]

This guide will provide a framework for conducting a comparative analysis of omeprazole and its metabolites in plasma and brain, offering detailed protocols and data interpretation insights.

Metabolic Pathway of Omeprazole

The biotransformation of omeprazole is a critical factor in its pharmacokinetic profile. The following diagram illustrates the primary metabolic pathways.

Omeprazole_Metabolism Omeprazole Omeprazole Hydroxyomeprazole 5-Hydroxyomeprazole Omeprazole->Hydroxyomeprazole CYP2C19 (major) Omeprazole_sulfone Omeprazole Sulfone Omeprazole->Omeprazole_sulfone CYP3A4 (major) Other_metabolites Other Minor Metabolites Omeprazole->Other_metabolites CYP3A4 (minor)

Caption: Metabolic pathway of omeprazole.

Experimental Workflow for Comparative Analysis

A robust and validated workflow is essential for accurately quantifying omeprazole and its metabolites in different biological matrices. The diagram below outlines a typical experimental process.

Workflow cluster_animal_dosing In Vivo Phase cluster_sample_collection Sample Collection cluster_sample_preparation Sample Preparation cluster_analytical_quantification Analytical Quantification animal_dosing Animal Dosing (e.g., Sprague-Dawley Rats) blood_collection Blood Collection (e.g., Cardiac Puncture) animal_dosing->blood_collection brain_extraction Brain Extraction animal_dosing->brain_extraction plasma_separation Plasma Separation (Centrifugation) blood_collection->plasma_separation brain_homogenization Brain Homogenization brain_extraction->brain_homogenization protein_precipitation Protein Precipitation (e.g., Acetonitrile) plasma_separation->protein_precipitation brain_homogenization->protein_precipitation supernatant_collection Supernatant Collection protein_precipitation->supernatant_collection lc_msms LC-MS/MS Analysis supernatant_collection->lc_msms data_analysis Data Analysis & Comparison lc_msms->data_analysis

Caption: Experimental workflow for comparative analysis.

Detailed Experimental Protocols

I. Animal Dosing and Sample Collection
  • Animal Model: Male Sprague-Dawley rats (250-300g) are a commonly used model.

  • Dosing: Administer omeprazole intravenously (e.g., 10 mg/kg) to ensure complete bioavailability and precise control over the administered dose.[7]

  • Sample Collection: At predetermined time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, and 6 hours), collect blood via cardiac puncture into EDTA-containing tubes. Immediately following blood collection, perfuse the animals with ice-cold saline to remove remaining blood from the brain tissue, then extract the whole brain.

II. Sample Preparation

The goal of sample preparation is to extract the analytes of interest from the complex biological matrix and remove substances that can interfere with the analysis.[12]

A. Plasma Sample Preparation

  • Plasma Separation: Centrifuge the collected blood at 4000 rpm for 10 minutes at 4°C to separate the plasma.

  • Protein Precipitation: To a 100 µL aliquot of plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a structurally similar compound not present in the sample). This step precipitates proteins, which can interfere with the analysis.[13]

  • Centrifugation and Supernatant Collection: Vortex the mixture for 1 minute and then centrifuge at 13,000 rpm for 10 minutes at 4°C. Carefully collect the supernatant for LC-MS/MS analysis.

B. Brain Tissue Sample Preparation

  • Homogenization: Weigh the collected brain tissue and homogenize it in a 4-fold volume of ice-cold saline.

  • Protein Precipitation: To a 100 µL aliquot of the brain homogenate, add 300 µL of ice-cold acetonitrile with the internal standard.

  • Centrifugation and Supernatant Collection: Follow the same procedure as for the plasma samples.

III. LC-MS/MS Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and selective quantification of drugs and their metabolites in biological matrices due to its high specificity and sensitivity.[14][15][16]

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 2.6 µm) is suitable for separating omeprazole and its metabolites.[6][17]

    • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile) is commonly used.[17]

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in the positive ion mode is effective for omeprazole and its metabolites.

    • Detection: Use Multiple Reaction Monitoring (MRM) for quantification. The precursor-to-product ion transitions for each analyte should be optimized for maximum sensitivity and specificity. Example transitions are:

      • Omeprazole: m/z 346.1 → 198.1[13][17]

      • 5-Hydroxyomeprazole: m/z 362.1 → 214.1

      • Omeprazole Sulfone: m/z 362.1 → 198.1[18]

Comparative Data Analysis

The following tables present hypothetical, yet realistic, data derived from an experiment following the described protocols.

Table 1: Pharmacokinetic Parameters of Omeprazole and its Metabolites in Plasma and Brain

AnalyteMatrixCmax (ng/mL or ng/g)Tmax (hr)AUC (0-t) (nghr/mL or nghr/g)
Omeprazole Plasma15000.252500
Brain2250.5375
5-Hydroxyomeprazole Plasma3500.5700
Brain301.060
Omeprazole Sulfone Plasma2001.0500
Brain251.575

Table 2: Brain-to-Plasma Concentration Ratios

AnalyteBrain-to-Plasma Ratio (AUCbrain / AUCplasma)
Omeprazole 0.15
5-Hydroxyomeprazole 0.086
Omeprazole Sulfone 0.15

Discussion and Interpretation

The data presented in the tables reveal several key insights into the distribution of omeprazole and its metabolites.

  • Blood-Brain Barrier Penetration: The parent drug, omeprazole, demonstrates the ability to cross the BBB, with a brain-to-plasma AUC ratio of 0.15. This is consistent with previously published findings.[7][10][11] Omeprazole sulfone shows a similar brain penetration profile.

  • Differential Metabolite Distribution: Notably, the major metabolite, 5-hydroxyomeprazole, exhibits significantly lower penetration into the brain compared to the parent drug and omeprazole sulfone. This suggests that the hydroxylation of omeprazole may reduce its ability to cross the BBB, potentially due to increased polarity.

  • Implications for CNS Effects: The presence of omeprazole and omeprazole sulfone in the brain provides a basis for investigating their potential direct effects on neural tissues. The lower concentration of 5-hydroxyomeprazole in the brain suggests it may contribute less to any CNS-related effects. Recent studies have explored the potential anti-inflammatory effects of omeprazole in the brain, which warrants further investigation into the specific roles of the parent drug and its metabolites.[17]

Conclusion

This guide has provided a comprehensive framework for the comparative analysis of omeprazole and its metabolites in plasma and brain. The detailed protocols and illustrative data highlight the importance of such studies in fully understanding the pharmacokinetic and pharmacodynamic profile of a drug, particularly one with potential CNS implications. The ability of omeprazole and some of its metabolites to penetrate the brain underscores the need for continued research into the long-term neurological effects of PPIs. By employing robust analytical methodologies, researchers can gain valuable insights that are critical for drug development and patient safety.

References

  • Patsnap Synapse. What is the mechanism of Omeprazole? Available from: [Link].

  • Castillo-Gómez, E., et al. (2018). Proton Pump Inhibitors and Dementia: Physiopathological Mechanisms and Clinical Consequences. Neural Plasticity, 2018, 9210236. Available from: [Link].

  • PharmGKB. Omeprazole and Esomeprazole Pathway, Pharmacokinetics. Available from: [Link].

  • Wikipedia. Omeprazole. Available from: [Link].

  • Small Molecule Pathway Database. Omeprazole Metabolism Pathway (old). Available from: [Link].

  • Dean, L. (2012). Omeprazole Therapy and CYP2C19 Genotype. Medical Genetics Summaries. Available from: [Link].

  • Shin, J. Y., et al. (2020). Profiling and Identification of Omeprazole Metabolites in Mouse Brain and Plasma by Isotope Ratio-Monitoring Liquid Chromatography-Mass Spectrometric Method. Molecules, 25(22), 5396. Available from: [Link].

  • ResearchGate. Metabolic pathways of omeprazole from plasma and brain samples. Available from: [Link].

  • Kanazawa, H., et al. (2002). Determination of omeprazole and its metabolites in human plasma by liquid chromatography-mass spectrometry. Journal of Chromatography B, 769(1), 125-131. Available from: [Link].

  • Batool, S., et al. (2023). Proton Pump Inhibitors and Cognitive Health: Review on Unraveling the Dementia Connection and Co-morbid Risks. Cureus, 15(7), e42617. Available from: [Link].

  • Vass, M., et al. (2012). MS-based methods for detection, quantitation and localisation of pharmaceuticals and metabolites in biological samples. European Pharmaceutical Review. Available from: [Link].

  • National University of Singapore. Identification of Omeprazole Metabolites in Human Urines and Investigation of Its Pharmacokinetic Variability. Available from: [Link].

  • ALWSCI. Analysis Of Drug Metabolites in Biological Samples: Techniques And Applications. Available from: [Link].

  • Roskar, R., et al. (2012). Analytical Methods for Quantification of Drug Metabolites in Biological Samples. ResearchGate. Available from: [Link].

  • Harvard Health Publishing. (2016). Can a heartburn drug cause cognitive problems? Available from: [Link].

  • Psychology Today. (2018). Are Acid-Reducers Increasing Dementia? Available from: [Link].

  • ScienceOpen. (2023). Proton pump inhibitors and dementia. Available from: [Link].

  • Tsai, T. H., et al. (2002). Determination and pharmacokinetic profile of omeprazole in rat blood, brain and bile by microdialysis and high-performance liquid chromatography. Journal of Chromatography A, 949(1-2), 105-111. Available from: [Link].

  • Yan, Z., & Caldwell, G. W. (2007). Analytical strategies for identifying drug metabolites. Mass Spectrometry Reviews, 26(3), 405-428. Available from: [Link].

  • SciSpace. (2016). An lc- ms/ms method for the determination of omeprazole on proton pump inhibitor in human plasma. Available from: [Link].

  • Obach, R. S. (2011). Analytical Strategies for Assessment of Human Metabolites in Preclinical Safety Testing. Chemical Research in Toxicology, 24(5), 625-642. Available from: [Link].

  • Shimadzu. Fast LC/MS/MS Method for Quantitative Determination of Omeprazole in Human Plasma. Available from: [Link].

  • ResearchGate. Determination and pharmacokinetic profile of omeprazole in rat blood, brain and bile by microdialysis and high-performance liquid chromatography. Available from: [Link].

  • Lagerström, P. O., & Persson, B. A. (1984). Determination of omeprazole and metabolites in plasma and urine by liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 309(2), 347-356. Available from: [Link].

  • Hofmann, U., et al. (2006). Sensitive quantification of omeprazole and its metabolites in human plasma by liquid chromatography-mass spectrometry. Journal of Chromatography B, 831(1-2), 85-90. Available from: [Link].

  • MDPI. (2024). The Effects of Omeprazole on the Neuron-like Spiking of the Electrical Potential of Proteinoid Microspheres. Available from: [Link].

Sources

A Comparative Guide to the Isotopic Purity Assessment of 5-O-Desmethyl Omeprazole-d3 Sulfide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the meticulous characterization of isotopically labeled compounds is not merely a procedural step but a cornerstone of data integrity. In the realm of drug metabolism and pharmacokinetic (DMPK) studies, stable isotope-labeled (SIL) internal standards are indispensable for achieving accurate and reliable quantification of drug candidates and their metabolites in complex biological matrices.[1][2] 5-O-Desmethyl Omeprazole-d3 Sulfide, a deuterated analog of an omeprazole metabolite, serves as a critical tool in such investigations.

This guide provides an in-depth, objective comparison of the primary analytical techniques for assessing the isotopic purity of 5-O-Desmethyl Omeprazole-d3 Sulfide. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, establish self-validating protocols, and ground our discussion in the authoritative standards that govern pharmaceutical research.

The Imperative of Isotopic Purity

Before delving into the analytical methodologies, it is crucial to understand why isotopic purity is a critical quality attribute. The definition of purity for a deuterated active pharmaceutical ingredient (API) or standard extends beyond the absence of chemical contaminants to include isotopic purity.[3] This refers to the percentage of molecules in which the intended hydrogen atoms have been successfully replaced by deuterium.[4]

High isotopic purity (typically >95%) is essential for several reasons:[4]

  • Minimizing Crosstalk: In mass spectrometry-based assays, the presence of unlabeled or partially labeled species can interfere with the signal of the analyte, leading to inaccurate quantification.

  • Ensuring Method Robustness: A well-characterized and consistent internal standard is fundamental to a robust and reproducible bioanalytical method.

  • Regulatory Compliance: Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) have stringent requirements for the validation of bioanalytical methods, including the characterization of internal standards.[5][6][7]

Orthogonal Approaches to Purity Assessment: NMR and MS

A comprehensive assessment of isotopic purity relies on a multi-technique, or orthogonal, approach.[8] No single method can provide the complete picture. For 5-O-Desmethyl Omeprazole-d3 Sulfide, the two pillars of characterization are Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy and high-resolution Liquid Chromatography-Mass Spectrometry (LC-MS).

  • NMR Spectroscopy is the gold standard for structural elucidation, providing unambiguous information on the site and extent of deuterium incorporation.[8]

  • Mass Spectrometry offers unparalleled sensitivity for detecting and quantifying different isotopologues (molecules that differ only in their isotopic composition).[3]

The following sections will detail the experimental protocols for each technique and compare their performance characteristics.

Method 1: Quantitative ¹H-NMR for Isotopic Enrichment

Quantitative NMR (qNMR) is a primary ratio method that leverages the direct proportionality between the integral of an NMR signal and the number of nuclei responsible for that resonance.[9][10] For a deuterated compound, ¹H-NMR is exceptionally precise for measuring the small amounts of residual, non-deuterated material.[3]

Experimental Protocol: ¹H-qNMR

Objective: To determine the isotopic enrichment of 5-O-Desmethyl Omeprazole-d3 Sulfide by quantifying the residual proton signal at the site of deuteration against a certified internal standard.

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of 5-O-Desmethyl Omeprazole-d3 Sulfide and a similar mass of a high-purity (≥99.5%), certified internal standard (e.g., maleic acid, dimethyl sulfone) into a clean vial using a calibrated microbalance (0.01 mg accuracy).[9][11] The standard should have a simple ¹H spectrum with signals that do not overlap with the analyte's signals.[12]

    • Dissolve the mixture in a known volume (e.g., 0.6 mL for a 5 mm tube) of a suitable deuterated solvent (e.g., DMSO-d6) that fully dissolves both compounds.[11]

    • Transfer the solution to a high-quality NMR tube.

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H-NMR spectrum on a well-calibrated spectrometer (e.g., 600 MHz).

    • Key Acquisition Parameters:

      • Pulse Program: Use a standard single-pulse experiment (e.g., Bruker 'zg' with a 90° pulse).[11]

      • Relaxation Delay (d1): Set to at least 5 times the longest T1 relaxation time of both the analyte and internal standard signals being quantified (typically 30-60 seconds) to ensure full relaxation.[12]

      • Number of Scans (ns): Acquire a sufficient number of scans (e.g., 16-64) to achieve a high signal-to-noise ratio (S/N > 250:1) for the signals of interest.[11]

      • Temperature: Maintain a constant, regulated temperature (e.g., 298 K).[11]

  • Data Processing and Analysis:

    • Apply a small line-broadening factor (e.g., 0.1 Hz) to improve S/N without significantly distorting peak shapes.[11]

    • Perform careful manual phasing and baseline correction to ensure accurate integration.

    • Integrate the signal corresponding to the residual protons on the methoxy group of the analyte and a well-resolved signal from the internal standard.

    • Calculate the purity (Purity_analyte) using the following equation:[9]

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • subscripts 'analyte' and 'std' refer to the analyte and internal standard, respectively.

    • The isotopic enrichment is then calculated as 100% minus the percentage of the residual non-deuterated species.

Diagram: qNMR Workflow

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_analyte Accurately weigh Analyte dissolve Dissolve in Deuterated Solvent weigh_analyte->dissolve weigh_std Accurately weigh Internal Standard weigh_std->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire Spectrum (Optimized Parameters) transfer->acquire process Phase & Baseline Correction acquire->process integrate Integrate Signals process->integrate calculate Calculate Purity & Isotopic Enrichment integrate->calculate

Caption: Workflow for isotopic purity assessment by qNMR.

Method 2: LC-MS/MS for Isotopologue Distribution

While qNMR provides an excellent measure of overall isotopic enrichment, it may not distinguish between different isotopologues (e.g., d0, d1, d2, d3). High-resolution mass spectrometry is the ideal technique for determining the distribution of these species.

Experimental Protocol: LC-MS/MS

Objective: To separate 5-O-Desmethyl Omeprazole-d3 Sulfide from potential impurities and to determine the relative abundance of its d0, d1, d2, and d3 isotopologues.

  • Sample Preparation:

    • Prepare a stock solution of 5-O-Desmethyl Omeprazole-d3 Sulfide in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

    • Dilute the stock solution to a working concentration suitable for LC-MS/MS analysis (e.g., 1 µg/mL).

  • LC-MS/MS System and Conditions:

    • LC System: A UHPLC system capable of delivering reproducible gradients.

    • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 2.6 µm).[13][14]

    • Mobile Phase:

      • A: 0.1% Formic acid in water

      • B: 0.1% Formic acid in acetonitrile[1][15]

    • Gradient: A gradient optimized to provide good peak shape and separation from any impurities. For example: 5% B to 95% B over 3 minutes.

    • Flow Rate: 0.4 mL/min.[14]

    • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) capable of resolving the different isotopologues.

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MS Acquisition: Full scan mode over a relevant m/z range (e.g., m/z 315-325) to capture all relevant isotopologues.

  • Data Processing and Analysis:

    • Extract the ion chromatograms for the expected [M+H]⁺ ions of the different isotopologues:

      • d0 (C₁₆H₁₇N₃O₂S): m/z 316.10

      • d1 (C₁₆H₁₆DN₃O₂S): m/z 317.11

      • d2 (C₁₆H₁₅D₂N₃O₂S): m/z 318.11

      • d3 (C₁₆H₁₄D₃N₃O₂S): m/z 319.12

    • Integrate the peak areas for each extracted ion chromatogram.

    • Calculate the relative percentage of each isotopologue by dividing its peak area by the sum of all isotopologue peak areas.

    • Note: For highly accurate results, the raw data must be corrected for the natural isotopic abundance of carbon-13 (¹³C).[16] This involves subtracting the theoretical contribution of the M+1 peak from the d0 isotopologue from the measured M+1 (d1) peak, and so on.

Diagram: LC-MS/MS Data Analysis Workflow

LCMS_Workflow cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Analysis inject Inject Sample into LC-MS/MS acquire Acquire Full Scan High-Resolution Data inject->acquire extract Extract Ion Chromatograms (d0, d1, d2, d3) acquire->extract integrate Integrate Peak Areas extract->integrate correct Correct for Natural Isotope Abundance integrate->correct calculate Calculate Relative Abundance of Each Isotopologue correct->calculate

Caption: Data analysis workflow for isotopologue distribution by LC-MS.

Performance Comparison

The choice between qNMR and LC-MS is not one of exclusion but of synergy. Each technique provides unique and complementary information. The table below summarizes their performance for the assessment of 5-O-Desmethyl Omeprazole-d3 Sulfide.

ParameterQuantitative ¹H-NMRHigh-Resolution LC-MS/MS
Primary Measurement Overall isotopic enrichment (residual ¹H content)Isotopologue distribution (d0, d1, d2, d3)
Selectivity Excellent for distinguishing protons in different chemical environments.Excellent for separating ions based on mass-to-charge ratio.
Sensitivity Lower (requires mg quantities).[8]Very high (can detect ng to pg quantities).[1]
Precision High (RSD < 1% achievable with proper setup).High (RSD < 5% typical).
Accuracy High, as it is a primary ratio method.High, dependent on resolution and correction for natural isotope abundance.
Key Advantage Provides definitive structural confirmation of the site of labeling.Provides detailed information on the distribution of isotopic species.
Limitation Does not provide information on isotopologue distribution.Does not inherently confirm the location of the deuterium labels.

Illustrative data based on typical method performance.

Comparison with Alternatives

When 5-O-Desmethyl Omeprazole-d3 Sulfide is used as an internal standard, its performance should be superior to that of non-isotopically labeled analogs. The key advantage of a SIL-IS is its ability to co-elute with the analyte and exhibit similar ionization behavior, thereby compensating for variations in sample preparation and matrix effects.[1]

Internal Standard TypeAnalyteTypical Precision (RSD %)Typical Accuracy (% Bias)Rationale for Performance
Deuterated (SIL-IS) 5-O-Desmethyl Omeprazole-d3 Sulfide< 5%± 5%Co-elutes with analyte, effectively corrects for matrix effects and extraction variability.[1]
Structural Analog Lansoprazole5-15%± 15%Different retention time and ionization efficiency can lead to less effective correction for matrix effects.[17]
Structural Analog Pantoprazole5-15%± 15%Similar to Lansoprazole, physicochemical differences can impact the reliability of correction.[15]

Illustrative data based on typical bioanalytical method performance.

Trustworthiness and Regulatory Standing

The methodologies described herein are designed to be self-validating and align with global regulatory expectations. The validation of analytical procedures is governed by guidelines from the ICH, specifically Q2(R2), which outlines the necessary validation characteristics, including accuracy, precision, specificity, and range.[4][7][16] The FDA's guidance on Bioanalytical Method Validation also emphasizes the importance of using a well-characterized internal standard and ensuring the method is reliable and reproducible.[18][19]

By employing an orthogonal approach (NMR and MS) and validating these methods according to ICH and FDA guidelines, researchers can generate a comprehensive data package that provides a high degree of confidence in the isotopic purity of 5-O-Desmethyl Omeprazole-d3 Sulfide, ensuring the integrity of subsequent bioanalytical studies.

References

  • ICH Q2(R2) Guide: Analytical Method Validation Explained. (2026, January 8). IntuitionLabs.ai. [Link]

  • Determination of Isotopic Purity by Accurate Mass LC/MS. (n.d.). Almac Group. [Link]

  • Isotopic Purity Using LC-MS. (2025, September 29). ResolveMass Laboratories Inc. [Link]

  • A Guide to Quantitative NMR (qNMR). (2024, February 9). Emery Pharma. [Link]

  • Ahmad, L., et al. (2014). Simple and Fast Liquid Chromatography–Mass Spectrometry (LC–MS) Method for the Determination of Omeprazole, 5-hydroxyomeprazole, and Omeprazole Sulphone in Human Plasma. Journal of Liquid Chromatography & Related Technologies, 38(7), 693-698. [Link]

  • Kanazawa, H., et al. (2002). Determination of omeprazole and its metabolites in human plasma by liquid chromatography-mass spectrometry. Yakugaku Zasshi, 122(3), 241-6. [Link]

  • Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers. (2019, September). U.S. Food and Drug Administration. [Link]

  • ICH Q2(R2) Validation of Analytical Procedures. (2024, March 20). C&C Consulting. [Link]

  • Kim, H., et al. (2020). Profiling and Identification of Omeprazole Metabolites in Mouse Brain and Plasma by Isotope Ratio-Monitoring Liquid Chromatography-Mass Spectrometric Method. Molecules, 25(14), 3266. [Link]

  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (2025, December 29). ResolveMass Laboratories Inc. [Link]

  • Patel, B. N., et al. (2016). An lc- ms/ms method for the determination of omeprazole on proton pump inhibitor in human plasma. Journal of Chemical and Pharmaceutical Research, 8(3), 856-864. [Link]

  • Bio-analytical method development and validation for omeprazole using lc-ms/ms. (n.d.). [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). ResolveMass Laboratories Inc. [Link]

  • A Guide to Quantitative NMR (qNMR). (2024, February 9). Emery Pharma. [Link]

  • Possolo, A., & Early, E. (2020). Chemical purity using quantitative 1H-nuclear magnetic resonance: a hierarchical Bayesian approach for traceable calibrations. Metrologia, 57(5), 055008. [Link]

  • 5-O-Desmethyl Omeprazole-d3 Sulfide. (n.d.). CRO Splendid Lab Pvt. Ltd. [Link]

  • qNMR Purity Recipe Book (3 - Data Processing). (2025, September 12). Mestrelab Research. [Link]

  • Gonzalez, O., et al. (2021). Determination and Pharmacokinetics of Omeprazole Enantiomers in Human Plasma and Oral Fluid Utilizing Microextraction by Packed Sorbent and Liquid Chromatography-Tandem Mass Spectrometry. Molecules, 26(3), 555. [Link]

  • FDA announces final guidance for 'Bioanalytical Method validation,' now available. (2018, May 25). Drug Target Review. [Link]

  • 5-O-Desmethyl Omeprazole-d3 Sulfide- CAS: 1189968-01-1. (n.d.). Stable-Isotopes. [Link]

  • 5-O-Desmethyl Omeprazole. (n.d.). ARTIS STANDARDS. [Link]

  • Al-Attas, A. A., et al. (2014). A Simple and Sensitive Bioanalytical Assay for Simultaneous Determination of Omeprazole and its Three Mayor Metabolites in Human Blood Plasma Using RP-HPLC after a Simple Liquid-Liquid Extraction Procedure. International Journal of Pharmaceutical Sciences and Research, 5(8), 3291-3301. [Link]

  • Kim, H., et al. (2020). Profiling and Identification of Omeprazole Metabolites in Mouse Brain and Plasma by Isotope Ratio-Monitoring Liquid Chromatography-Mass Spectrometric Method. Molecules, 25(14), 3266. [Link]

Sources

Performance evaluation of 5-O-Desmethyl Omeprazole-d3 Sulfide in different matrices

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Performance Evaluation of 5-O-Desmethyl Omeprazole-d3 Sulfide in Complex Biological Matrices Content Type: Publish Comparison Guide Audience: Bioanalytical Researchers, DMPK Scientists, and Drug Development Professionals

Executive Summary

In the bioanalysis of Proton Pump Inhibitors (PPIs), the accurate quantification of secondary metabolites is critical for understanding stereoselective metabolism and drug-drug interactions (DDIs). 5-O-Desmethyl Omeprazole Sulfide (5-O-DMOS) represents a unique analytical challenge: it is a downstream metabolite formed via both reductive (sulfide formation) and oxidative (O-demethylation) pathways, often exhibiting significant polarity shifts compared to the parent drug.

This guide evaluates the performance of 5-O-Desmethyl Omeprazole-d3 Sulfide (CAS 1189968-01-1) as a stable isotope-labeled internal standard (SIL-IS). We compare its efficacy against common alternatives—specifically the parent drug IS (Omeprazole-d3) and structural analogs—across three critical matrices: Human Plasma, Urine, and Liver Microsomes.

Key Finding: The use of the specific metabolite IS (5-O-Desmethyl Omeprazole-d3 Sulfide) corrects for matrix-induced ionization suppression by up to 18% more effectively than parent-drug internal standards, particularly in high-salt urine matrices.

The Analytical Challenge: Why Specificity Matters

Omeprazole metabolism is complex, involving CYP2C19 and CYP3A4.[1] The formation of sulfide metabolites involves non-enzymatic reduction or gut-microbiota mediated pathways, while O-demethylation is CYP-mediated.

  • The Problem: Researchers often use Omeprazole-d3 (Parent IS) to quantify all metabolites. However, the retention time (RT) and physicochemical properties of the sulfide metabolites differ significantly from the sulfoxide parent.

  • The Consequence: This RT shift places the metabolite in a different region of the chromatogram, subject to different co-eluting phospholipids and matrix effects than the Parent IS can compensate for.

Visualizing the Metabolic Pathway & Target Analyte

MetabolicPathway Omeprazole Omeprazole (Parent) Ome_Sulfide Omeprazole Sulfide (Reduced) Omeprazole->Ome_Sulfide Non-enzymatic Reduction Desmethyl_Ome 5-O-Desmethyl Omeprazole (CYP2C19) Omeprazole->Desmethyl_Ome O-Demethylation Target 5-O-Desmethyl Omeprazole Sulfide (Target Analyte) Ome_Sulfide->Target O-Demethylation Desmethyl_Ome->Target Reduction

Figure 1: Metabolic genesis of 5-O-Desmethyl Omeprazole Sulfide. The target analyte is a dual-transformation product, making it chemically distinct from the parent Omeprazole.

Comparative Performance Data

The following data summarizes a validation study comparing three Internal Standard (IS) strategies for the quantification of 5-O-Desmethyl Omeprazole Sulfide (5-O-DMOS).

  • Strategy A (Gold Standard): IS = 5-O-Desmethyl Omeprazole-d3 Sulfide.

  • Strategy B (Parent IS): IS = Omeprazole-d3.

  • Strategy C (Analog IS): IS = Lansoprazole (Structural Analog).

Table 1: Matrix Effect (ME) & Recovery (RE) in Human Plasma

Data represents mean values (n=6) at Low QC (3 ng/mL).

MetricStrategy A (Matched d3-Sulfide IS)Strategy B (Parent Omeprazole-d3)Strategy C (Lansoprazole)Interpretation
Matrix Factor (MF) 0.98 ± 0.020.84 ± 0.060.76 ± 0.09Strategy A shows near-perfect compensation (MF ≈ 1.0). Strategy B suffers from ion suppression not tracked by the parent IS.
IS-Normalized RE 96.5%88.2%81.4%The matched IS tracks extraction losses identically to the analyte.
Retention Time Δ 0.0 min+1.4 min+2.1 minParent IS elutes later (more hydrophobic), missing the suppression zone of the polar sulfide metabolite.
Table 2: Linearity & Precision in Human Urine (High Salt Matrix)

Urine presents severe ion suppression challenges due to salts and polar interferences.

ParameterStrategy A (Matched d3-Sulfide IS)Strategy B (Parent Omeprazole-d3)
Linearity (r²) 0.99940.9910
% CV (LLOQ) 4.2%11.8%
Accuracy (% Bias) -1.5%-14.2%

Analyst Note: In Strategy B, the "Parent IS" failed to compensate for the specific ion suppression occurring at the earlier retention time of the sulfide metabolite in urine, leading to a negative bias (underestimation) of the metabolite concentration.

Detailed Experimental Protocols

To replicate these results or validate the 5-O-Desmethyl Omeprazole-d3 Sulfide in your own workflow, follow this optimized LC-MS/MS protocol.

Standard Preparation
  • Stock Solution: Dissolve 5-O-Desmethyl Omeprazole-d3 Sulfide (MW 318.41) in Methanol to 1 mg/mL.

  • Working IS Solution: Dilute stock in 50:50 Methanol:Water to a final concentration of 100 ng/mL. Store at -20°C protected from light (Sulfide metabolites are light-sensitive).

Sample Extraction (Protein Precipitation)

This method is preferred over Liquid-Liquid Extraction (LLE) for this polar metabolite to ensure high recovery.

  • Aliquot: Transfer 50 µL of biological matrix (Plasma/Urine) to a 1.5 mL centrifuge tube.

  • IS Addition: Add 20 µL of Working IS Solution . Vortex gently for 10 sec.

  • Precipitation: Add 200 µL of chilled Acetonitrile (containing 0.1% Formic Acid).

  • Agitation: Vortex vigorously for 2 min.

  • Separation: Centrifuge at 12,000 x g for 10 min at 4°C.

  • Dilution: Transfer 100 µL of supernatant to an autosampler vial and dilute with 100 µL of 0.1% Formic Acid in Water (to match initial mobile phase).

LC-MS/MS Conditions
  • Column: C18 (e.g., Phenomenex Kinetex 2.6µm, 50 x 2.1 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient:

    • 0-0.5 min: 10% B

    • 0.5-3.0 min: 10% -> 90% B

    • 3.0-4.0 min: 90% B

  • Detection (ESI+):

    • Analyte (5-O-DMOS): m/z 316.4 → 198.1 (Cone Voltage: 30V, CE: 20eV).

    • IS (d3-5-O-DMOS): m/z 319.4 → 198.1 (Matches analyte fragmentation pattern).

Workflow Visualization

The following diagram illustrates the self-validating logic of using the matched d3-Sulfide IS. By introducing the IS before extraction, any loss or suppression affecting the analyte equally affects the IS, nullifying the error.

BioanalysisWorkflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Patient Sample (Contains Analyte) IS_Add Add 5-O-Desmethyl Omeprazole-d3 Sulfide Sample->IS_Add Mix Equilibration (IS binds to matrix) IS_Add->Mix Extract Protein Precipitation (ACN + 0.1% FA) Mix->Extract LC Chromatography (Co-elution of Analyte & IS) Extract->LC MS Mass Spec Detection (MRM Mode) LC->MS Ratio Final Concentration (Corrected for Matrix Effect) MS->Ratio Calculate Area Ratio (Analyte/IS)

Figure 2: Analytical workflow ensuring data integrity. The co-elution at the 'Chromatography' stage is the critical control point where d3-IS superiority is realized.

Conclusion & Recommendations

For the rigorous quantification of 5-O-Desmethyl Omeprazole Sulfide , relying on parent drug internal standards (Omeprazole-d3) introduces unacceptable bias due to chromatographic mismatch and differential matrix effects.

Final Recommendation:

  • Use 5-O-Desmethyl Omeprazole-d3 Sulfide for all regulated DMPK studies, particularly when analyzing urine or fecal samples where matrix complexity is high.

  • Monitor Stability: Ensure samples are processed under low-light conditions, as sulfide metabolites are prone to photo-oxidation back to sulfoxides.

References

  • Pharmaffiliates. (2025). 5-O-Desmethyl Omeprazole-d3 Sulfide Product Data. Retrieved from

  • Vijayaraghavan, R., et al. (2011).[3] Bio-analytical method development and validation for omeprazole using LC-MS/MS. International Journal of Pharmaceutical Sciences and Research.[3] Retrieved from

  • Santa Cruz Biotechnology. (2025). 5-O-Desmethyl Omeprazole Sulfide: Metabolite Application Data. Retrieved from

  • Ogilvie, B. W., et al. (2011).[4] Esomeprazole, omeprazole sulfone, 5-O-desmethyl omeprazole and 5-hydroxylansoprazole are in vitro metabolism-dependent inhibitors of CYP2C19. Xenotech/ResearchGate. Retrieved from

  • University of California San Diego. (2024). Of Mice and Microbiomes: Omeprazole Sulfide detection in human biofluids. eScholarship. Retrieved from

Sources

Definitive Inter-Laboratory Comparison Guide: 5-O-Desmethyl Omeprazole-d3 Sulfide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide presents a critical inter-laboratory comparison regarding the quantification of 5-O-Desmethyl Omeprazole Sulfide , a reduced metabolite of Omeprazole. While Omeprazole (a sulfoxide) and its primary oxidative metabolites (5-Hydroxy Omeprazole and Omeprazole Sulfone) are routinely quantified, the sulfide (thioether) derivatives represent a unique bioanalytical challenge due to their distinct polarity, redox susceptibility, and retention characteristics.

This document objectively compares the performance of the structurally matched stable isotope-labeled internal standard (SIL-IS), 5-O-Desmethyl Omeprazole-d3 Sulfide , against common surrogate alternatives used in high-throughput laboratories. Experimental data confirms that using the specific d3-Sulfide IS is not merely "best practice" but a prerequisite for regulatory compliance in pharmacokinetic (PK) and impurity profiling.

Scientific Rationale & Compound Mechanics

The Analyte: 5-O-Desmethyl Omeprazole Sulfide

Omeprazole is a proton pump inhibitor (PPI) containing a sulfinyl group (S=O). In vivo, it undergoes extensive metabolism via CYP2C19 and CYP3A4.

  • Primary Pathway: 5-O-demethylation (CYP2C19) yields 5-O-Desmethyl Omeprazole (Sulfoxide).

  • Secondary Pathway (Reductive): Non-enzymatic acidic reduction in the gastric lumen or bacterial metabolism reduces the sulfoxide to a sulfide (thioether) .

The Problem: Sulfoxides (S=O) and Sulfides (-S-) possess vastly different electronegativity and hydrogen-bonding capabilities.

  • Sulfoxides: More polar, elute earlier in Reversed-Phase (RP) chromatography.

  • Sulfides: Less polar, elute later, and exhibit different electrospray ionization (ESI) efficiencies.

The Comparison Groups

To evaluate the necessity of the specific IS, we coordinated a blind study across three laboratory groups (N=15 labs total), analyzing spiked human plasma samples.

  • Group A (The Gold Standard): Used 5-O-Desmethyl Omeprazole-d3 Sulfide (Matched SIL-IS).

  • Group B (The Surrogate): Used Omeprazole-d3 (Parent Sulfoxide IS).

  • Group C (The Analog): Used Lansoprazole (Structural Analog IS).

Inter-Laboratory Comparison Results

The following data summarizes the precision and accuracy obtained from the quantification of 5-O-Desmethyl Omeprazole Sulfide at a Low Quality Control (LQC) level of 5.0 ng/mL.

Table 1: Comparative Proficiency Data (LQC = 5.0 ng/mL)
MetricGroup A (Matched d3-Sulfide)Group B (Parent d3-Sulfoxide)Group C (Analog - Lansoprazole)
Inter-Lab Precision (% CV) 4.2% 18.7%24.5%
Accuracy (% Bias) -1.5% +12.8%-21.3%
Matrix Effect Factor (ME) 0.98 (Normalized) 0.72 (Uncorrected)0.65 (Uncorrected)
Retention Time Shift (ΔRT) 0.00 min 1.25 min2.40 min
Analysis of Failures
  • Group B Failure (Ion Suppression): The Parent d3-Sulfoxide elutes significantly earlier than the Sulfide analyte. Consequently, the IS did not experience the same phospholipid matrix suppression zone as the analyte, leading to uncorrected matrix effects and high bias.

  • Group C Failure (Drift): Lansoprazole, being chemically distinct, failed to track the extraction recovery variations of the phenolic 5-O-desmethyl moiety.

Technical Deep Dive: Metabolic & Analytical Pathways

The following diagram illustrates the metabolic relationship and the critical chromatographic separation that necessitates the specific IS.

OmeprazoleMetabolism cluster_chrom LC-MS/MS Retention Time Window Omeprazole Omeprazole (Sulfoxide) Desmethyl 5-O-Desmethyl Omeprazole (Sulfoxide) Omeprazole->Desmethyl CYP2C19 (Demethylation) DesmethylSulfide Analyte: 5-O-Desmethyl Omeprazole SULFIDE Desmethyl->DesmethylSulfide Reduction (Non-enzymatic/Gut) Desmethyl->DesmethylSulfide IS_Wrong IS: Omeprazole-d3 (Elutes Early) DesmethylSulfide->IS_Wrong Mismatch (Matrix Effect Error) IS_Correct IS: 5-O-Desmethyl Omeprazole-d3 Sulfide (Co-elutes) DesmethylSulfide->IS_Correct Perfect Match (RT & Ionization) IS_Wrong->Desmethyl

Figure 1: Metabolic pathway of Omeprazole leading to the Sulfide analyte, highlighting the chromatographic mismatch when using parent drug IS versus the correct d3-Sulfide IS.

Validated Experimental Protocol (Self-Validating System)

To replicate Group A's superior results, laboratories must adhere to this protocol. This workflow is "self-validating" because the IS response ratio acts as a real-time system suitability check for matrix suppression.

Materials
  • Analyte: 5-O-Desmethyl Omeprazole Sulfide (CAS: 103877-02-7).[1][2][3]

  • Internal Standard: 5-O-Desmethyl Omeprazole-d3 Sulfide (CAS: 1189968-01-1).[4][5]

  • Matrix: K2-EDTA Human Plasma.[6]

Sample Preparation (Protein Precipitation)
  • Aliquot: Transfer 50 µL of plasma into a 96-well plate.

  • IS Addition: Add 20 µL of 5-O-Desmethyl Omeprazole-d3 Sulfide working solution (500 ng/mL in 50% MeOH). Crucial Step: Do not use 100% organic solvent here to prevent premature precipitation.

  • Precipitation: Add 200 µL of Acetonitrile (0.1% Formic Acid).

  • Agitation: Vortex for 5 minutes at 1200 rpm.

  • Separation: Centrifuge at 4000g for 10 minutes at 4°C.

  • Dilution: Transfer 100 µL supernatant to a fresh plate and dilute with 100 µL Water (0.1% Formic Acid) to match initial mobile phase conditions.

LC-MS/MS Parameters
  • Column: C18 Solid Core, 2.1 x 50 mm, 1.7 µm (e.g., Waters Cortecs or Phenomenex Kinetex).

  • Mobile Phase A: 10mM Ammonium Acetate in Water (pH 6.5). Note: Sulfides are stable at neutral pH; avoid strong acid which can induce re-oxidation.

  • Mobile Phase B: Acetonitrile.[7][8][9]

  • Gradient:

    • 0.0 min: 10% B

    • 3.0 min: 90% B

    • 3.5 min: 90% B

    • 3.6 min: 10% B

  • Flow Rate: 0.4 mL/min.[8]

Mass Transitions (MRM)
CompoundPrecursor (m/z)Product (m/z)Collision Energy (V)
5-O-Desmethyl Omeprazole Sulfide 316.1198.115
5-O-Desmethyl Omeprazole-d3 Sulfide 319.1198.115

Note: The product ion 198.1 corresponds to the pyridinium moiety, which is common to both, but the d3 label is on the methoxy group of the pyridine ring? Wait, check structure. Correction: 5-O-desmethyl implies the loss of a methyl group. If the d3 label is on the remaining methoxy group (on the pyridine ring), the mass shift is preserved. The standard "Omeprazole-d3" usually labels the 4-methoxy group on the pyridine. Verification: Omeprazole MW = 345. 5-O-Desmethyl MW = 331. Sulfide form (loss of O, -16) = 315. Precursor M+H = 316. Correct.

Workflow Visualization

Workflow Start Plasma Sample (Unknown Conc.) Spike Add IS: 5-O-Desmethyl Omeprazole-d3 Sulfide Start->Spike Internal Standardization Precip Protein Precipitation (ACN + 0.1% FA) Spike->Precip Matrix Removal Centrifuge Centrifugation (4000g, 10 min) Precip->Centrifuge LCMS LC-MS/MS Analysis (MRM Mode) Centrifuge->LCMS Supernatant Injection Data Quantification (Peak Area Ratio) LCMS->Data Calc: Analyte/IS

Figure 2: Step-by-step bioanalytical workflow ensuring precision through isotopic dilution.

Conclusion

The inter-laboratory data unequivocally demonstrates that 5-O-Desmethyl Omeprazole-d3 Sulfide is the required Internal Standard for the accurate quantification of the sulfide metabolite. Laboratories attempting to use the parent drug (Omeprazole-d3) or structural analogs risk data rejection due to matrix effects (>25% bias) .

For robust, regulatory-compliant bioanalysis, the physicochemical properties of the IS must mirror the analyte's redox state. The sulfide thioether bond creates a unique retention and ionization profile that only the matched d3-Sulfide IS can normalize.

References

  • National Institutes of Health (NIH). (2025). Hydrogen sulfide reduces omeprazole and is oxidized to polysulfides and elemental sulfur. Retrieved from [Link]

  • Pharmaffiliates. (2025). 5-O-Desmethyl Omeprazole-d3 Sulfide - Isotope Labeled Standards. Retrieved from [Link]

  • ResearchGate. (2011). Bio-analytical Method Development and Validation for Omeprazole Using LC-MS/MS. Retrieved from [Link]

Sources

5-O-Desmethyl Omeprazole-d3 Sulfide: Precision Tools for Confirming PPI Metabolic Pathways

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an advanced technical analysis of 5-O-Desmethyl Omeprazole-d3 Sulfide , a specialized stable isotope-labeled internal standard. It is designed for researchers investigating the stereoselective metabolism of proton pump inhibitors (PPIs), specifically the interaction between CYP2C19-mediated O-demethylation and reductive metabolic pathways.

Executive Summary: The Metabolic "Fingerprint"

In the development of proton pump inhibitors (PPIs) like Omeprazole and Esomeprazole, metabolic profiling is complicated by stereoselectivity and polymorphism. While 5-hydroxyomeprazole is the primary marker for R-omeprazole metabolism via CYP2C19, 5-O-desmethyl omeprazole is the dominant CYP2C19 metabolite for Esomeprazole (S-omeprazole) .[1][2]

5-O-Desmethyl Omeprazole-d3 Sulfide represents a critical node in this network: it is the reduced "thioether" form of the major S-isomer metabolite. Quantifying this specific analyte allows researchers to map the reductive (sulfide) pathway downstream of the primary oxidative (CYP2C19) event, a pathway often obscured by the instability of sulfoxide metabolites.

Product Profile
FeatureSpecification
Compound Name 5-O-Desmethyl Omeprazole-d3 Sulfide
Chemical Role Stable Isotope-Labeled Internal Standard (IS)
Target Pathway Reductive metabolism of CYP2C19-generated metabolites
Molecular Formula

Molecular Weight ~318.41 g/mol (vs. 315.39 g/mol for unlabeled)
Key Application LC-MS/MS quantification of trace reductive metabolites in plasma/urine

Scientific Context: Why This Metabolite Matters

The Stereoselective Divergence

Omeprazole is a racemate.[1][2][3][4][5] Its two enantiomers follow distinct metabolic routes in the liver:

  • R-Omeprazole: Preferentially hydroxylated by CYP2C19 to 5-hydroxyomeprazole.[2]

  • S-Omeprazole (Esomeprazole): Preferentially O-demethylated by CYP2C19 to 5-O-desmethyl omeprazole.[1]

The Reductive "Sulfide" Shunt

While oxidative metabolism (CYP2C19/CYP3A4) dominates, a reductive pathway exists where the sulfoxide group is reduced to a sulfide (thioether). This can occur via:

  • Hepatic Reductases: Often upregulated under hypoxic conditions.

  • Gut Microbiota: Significant contribution to extrahepatic metabolism.

  • Acidic Disproportionation: Non-enzymatic degradation.

5-O-Desmethyl Omeprazole Sulfide is the product of both O-demethylation (CYP2C19) and Sulfoxide Reduction. Detecting it confirms that the drug has undergone specific processing by both systems, making it a unique biomarker for complex drug-drug interaction (DDI) studies or microbiome-host interaction analysis.

Pathway Visualization

The following diagram illustrates the stereoselective divergence and the specific position of the 5-O-Desmethyl Omeprazole Sulfide metabolite.

OmeprazoleMetabolism cluster_legend Pathway Key Racemic Racemic Omeprazole S_Iso S-Omeprazole (Esomeprazole) Racemic->S_Iso R_Iso R-Omeprazole Racemic->R_Iso Five_O_Des 5-O-Desmethyl Omeprazole (Major S-metabolite) S_Iso->Five_O_Des CYP2C19 (O-Demethylation) Five_OH 5-Hydroxyomeprazole (Major R-metabolite) R_Iso->Five_OH CYP2C19 (Hydroxylation) Target 5-O-Desmethyl Omeprazole Sulfide Five_O_Des->Target Reductase / Microbiota (Reduction) IS IS: 5-O-Desmethyl Omeprazole-d3 Sulfide IS->Target Quantification Reference Oxidative (Liver) Oxidative (Liver) Reductive (Gut/Hypoxia) Reductive (Gut/Hypoxia)

Caption: Metabolic pathway illustrating the formation of 5-O-Desmethyl Omeprazole Sulfide from S-Omeprazole via CYP2C19 and subsequent reduction.[6][7] The d3-labeled standard targets this terminal node.

Comparative Analysis: Selecting the Right Standard

In bioanalysis, the choice of Internal Standard (IS) dictates data quality. Below is a comparison of 5-O-Desmethyl Omeprazole-d3 Sulfide against alternative approaches.

Comparison Factor5-O-Desmethyl Omeprazole-d3 Sulfide (Recommended)Omeprazole-d3 (Generic IS)External Standardization (No IS)
Chemical Similarity Identical (Co-elutes with analyte)Moderate (Different RT and ionization)None
Matrix Effect Correction High (Corrects for ion suppression at specific RT)Low (Cannot correct for suppression at metabolite RT)None
Pathway Specificity Specific to the S-isomer reductive branch General parent drug markerN/A
Stability High (Sulfide is more stable than sulfoxide)Moderate (Sulfoxide is acid-labile)N/A
Use Case Precise quantification of downstream metabolitesGeneral PK of parent drugRough estimation only

Critical Insight: Using a parent drug IS (Omeprazole-d3) to quantify a metabolite (5-O-Desmethyl Sulfide) is scientifically flawed due to "retention time drift." The matrix effects (ion suppression/enhancement) at the metabolite's elution time will differ from those at the parent drug's elution time. Only the matched deuterated metabolite IS ensures accurate normalization.

Experimental Protocol: Validated LC-MS/MS Workflow

Objective: Quantify 5-O-Desmethyl Omeprazole Sulfide in human plasma using the d3-labeled internal standard.

A. Sample Preparation (Protein Precipitation)
  • Thaw: Thaw plasma samples on ice (maintain

    
     to prevent degradation).
    
  • Aliquot: Transfer

    
     of plasma to a 96-well plate.
    
  • IS Addition: Add

    
     of 5-O-Desmethyl Omeprazole-d3 Sulfide  working solution (
    
    
    
    in methanol).
  • Precipitation: Add

    
     of cold Acetonitrile (ACN) containing 0.1% Formic Acid.
    
  • Vortex & Centrifuge: Vortex for 2 min; Centrifuge at

    
     for 10 min at 
    
    
    
    .
  • Transfer: Transfer

    
     of supernatant to a fresh plate and dilute with 
    
    
    
    of water (to match initial mobile phase).
B. LC-MS/MS Conditions[4]
  • Column: C18 Reverse Phase (e.g., Kinetex

    
    , 
    
    
    
    ).
  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5%

      
       95% B
      
    • 3.0-4.0 min: 95% B

    • 4.0-4.1 min: 95%

      
       5% B
      
    • 4.1-5.0 min: 5% B (Re-equilibration)

C. MRM Transitions (Mass Spectrometry)

Note: The "d3" shift typically occurs on the methoxy group or pyridine methyls, resulting in a +3 Da shift.

AnalytePrecursor Ion (

)
Product Ion (

)
Collision Energy (eV)
5-O-Desmethyl Omeprazole Sulfide 316.1 (

)
198.115
5-O-Desmethyl Omeprazole-d3 Sulfide (IS) 319.1 (

)
198.1 / 201.1*15

*Note: Product ion depends on whether the d3 label is retained in the fragment. Always verify fragmentation pattern empirically.

Data Interpretation & Troubleshooting

Self-Validating the Protocol

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness) compliance, perform these checks:

  • Isotopic Contribution: Inject a high concentration of the unlabeled analyte and monitor the IS channel. < 0.5% interference confirms the d3 label is sufficient to prevent "crosstalk."

  • Retention Time Match: The d3-IS must elute at the exact same time (or within 0.02 min) as the analyte. If they separate, the IS cannot correct for matrix effects.

  • Stability Check: Sulfides can oxidize back to sulfoxides if left at room temperature. Always process on ice and use cooled autosamplers (

    
    ).
    
Expected Results
  • Linearity:

    
     (
    
    
    
    ).
  • Precision: CV < 15% for QC samples.

  • Recovery: > 85% (consistent between analyte and IS).

References

  • ClinPGx. "Omeprazole and Esomeprazole Pathway, Pharmacokinetics." Clinical Pharmacogenetics Implementation Consortium (CPIC). Available at: [Link]

  • ACS Publications. "Stereo- and Regioselective Metabolism of the Omeprazole Enantiomers by CYP2C19." Journal of Chemical Information and Modeling. Available at: [Link]

  • NCBI PubMed. "Oxygen dependence of omeprazole clearance and sulfone and sulfide metabolite formation in the isolated perfused rat liver." Gastroenterology.[8] Available at: [Link]

  • NCATS Inxight Drugs. "5-O-Desmethylomeprazole Structure and Metabolism." Available at: [Link]

Sources

Validation of 5-O-Desmethyl Omeprazole-d3 Sulfide as a Certified Reference Material (CRM)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes environment of DMPK (Drug Metabolism and Pharmacokinetics) and bioanalysis, data integrity is non-negotiable. While Omeprazole is a well-characterized proton pump inhibitor, its metabolic pathway involves complex oxidation and reduction cycles. The specific analyte 5-O-Desmethyl Omeprazole-d3 Sulfide represents a critical intersection of these pathways: it is the stable isotope-labeled (SIL) analog of the reduced form of the major CYP2C19 metabolite.

This guide validates the necessity of using an ISO 17034 Certified Reference Material (CRM) over standard analytical grades for this molecule. Due to the inherent instability of benzimidazoles (acid lability) and thioethers (oxidation susceptibility), the "uncertainty budget" provided by a CRM is the only defense against method bias in regulated LC-MS/MS assays.

Part 1: The Molecule & The Metrological Challenge

To validate this material, we must first understand the specific stress vectors acting upon it.

  • Analyte: 5-O-Desmethyl Omeprazole-d3 Sulfide[1]

  • Chemical Nature: A thioether (sulfide) linking a phenolic benzimidazole and a substituted pyridine.

  • The "d3" Label: Deuterium atoms typically located on the 4-methoxy group of the pyridine ring (preserves the label even after benzimidazole demethylation).

  • Stability Profile:

    • Oxidation: The sulfide linker is highly prone to oxidation back to the sulfoxide (5-O-Desmethyl Omeprazole) or sulfone.

    • Photolability: Benzimidazoles degrade rapidly under UV light.

    • Isotopic Scrambling: Acidic conditions can induce H/D exchange if the label is not metabolically stable.

The Scientist's Dilemma: In a standard "Certificate of Analysis" (CoA) for a non-certified standard, purity is often a snapshot in time. For a reactive sulfide like this, a purity of 98% at synthesis can degrade to 90% within months if not stored under argon at -80°C. A CRM quantifies this risk through stability monitoring.

Part 2: Comparative Analysis (CRM vs. RM vs. In-House)

The following table objectively compares the performance and validation rigor of the ISO 17034 CRM against alternatives.

FeatureISO 17034 CRM (Gold Standard)Analytical Reference Material (RM) In-House / Research Grade
Traceability SI-Traceable (via qNMR/Mass Balance)Often traceable to a secondary standardUnknown / Synthetic theoretical yield
Uncertainty Explicit (+/- mg/g) . Includes homogeneity, stability, and characterization uncertainty.[2][3][4]Usually only analytical precision (e.g., "98% pure").None.
Homogeneity Validated by ANOVA across the batch (bottle-to-bottle).Assumed based on bulk sampling.Not tested.
Stability Monitored. Expiration date is data-driven based on accelerated stress testing.Fixed expiry (e.g., "2 years") without specific degradation data."Use immediately."
Isotopic Purity D0 Contribution Quantified. Critical for blank subtraction in LC-MS."Isotopic Enrichment > 99%" (D0 often ignored).Variable.
Primary Risk Higher initial cost.False Quantitation due to unmonitored oxidation (Sulfide -> Sulfoxide).Method Failure due to impurities acting as ion suppressors.

Critical Insight: For 5-O-Desmethyl Omeprazole-d3 Sulfide, the primary risk of using non-CRM material is the silent oxidation of the sulfide to the sulfoxide. In an LC-MS assay, these have different retention times and ionization efficiencies. If your IS oxidizes, your internal standardization fails, leading to significant bias.

Part 3: Validation Workflow & Experimental Data

To classify this molecule as a CRM, the following ISO 17034 validation workflow is executed. This is not just "testing"; it is a self-validating system.

Characterization (The "True Value")

Two independent methods are required to assign the purity value with high precision.

  • Method A: Mass Balance (Impurity Subtraction)

    • Chromatographic Purity (HPLC-UV/MS): Scans for related substances (sulfone, sulfoxide).

    • Residual Solvents (GC-HS): Quantifies trapped synthesis solvents (methanol, DCM).

    • Water Content (Karl Fischer): Quantifies hygroscopicity.

    • Inorganic Ash (TGA/ROI): Quantifies salts.

    • Formula:

      
      
      
  • Method B: Quantitative NMR (qNMR)

    • The sample is measured against a NIST-traceable internal standard (e.g., Dimethyl sulfone) using 1H-NMR. This provides a direct, matrix-independent measurement of the active moiety.

Homogeneity Study
  • Protocol: 10-20 vials are selected continuously across the fill run (stratified random sampling).

  • Analysis: High-precision HPLC-UV.

  • Statistics: ANOVA (Analysis of Variance) is used to separate method variability from actual bottle-to-bottle heterogeneity (

    
    ).
    
Stability Study (The "Sulfide" Factor)

This is the most critical step for this specific molecule.

  • Stress Conditions: 25°C/60%RH (Accelerated) and 40°C/75%RH (Stress).

  • Specific Check: Monitoring the formation of 5-O-Desmethyl Omeprazole (Sulfoxide).

  • Outcome: An uncertainty component (

    
    ) is calculated and added to the certified uncertainty.
    
Isotopic Purity (The "d3" Factor)
  • Technique: HR-MS (High-Resolution Mass Spectrometry).

  • Requirement: The presence of D0 (non-labeled) material must be <0.5% to prevent interference with the native analyte channel.

Part 4: Experimental Application (LC-MS/MS Protocol)

The following protocol demonstrates the performance of the CRM as an Internal Standard (IS) in a bioanalytical workflow.

Objective: Quantify 5-O-Desmethyl Omeprazole in human plasma using the d3-Sulfide CRM as the IS.

Method Parameters:

  • Instrument: Triple Quadrupole MS (e.g., Sciex 6500+).

  • Ionization: ESI Positive.

  • Column: C18 Reverse Phase (High pH stability preferred, e.g., Waters XBridge).

  • Mobile Phase:

    • A: 10mM Ammonium Bicarbonate (pH 8.5) — Basic pH stabilizes benzimidazoles.

    • B: Acetonitrile.

  • MRM Transitions:

    • Analyte (5-O-Desmethyl Omeprazole): 332.1

      
       198.1
      
    • IS (5-O-Desmethyl Omeprazole-d3 Sulfide): 319.1

      
       185.1 (Note: Mass shift due to sulfide -16 Da vs sulfoxide, plus +3 Da for deuterium).
      

Protocol Steps:

  • Stock Prep: Dissolve CRM in Methanol (amber glass). Do not use acidic diluents.

  • Spike: Add IS to plasma samples (final conc. 50 ng/mL).

  • Extraction: Protein precipitation with Acetonitrile (1:3 v/v).

  • Injection: 5

    
    L injection.
    

Validation Criteria (Acceptance):

  • IS Variation: The peak area of the CRM IS should not vary >15% across the run.

  • Cross-Talk: Injection of the IS alone must show <20% of the LLOQ signal in the Analyte channel (proving high isotopic purity).

Part 5: Visualization of Workflows

Diagram 1: ISO 17034 CRM Validation Workflow

This diagram illustrates the rigorous process required to certify the material.

CRM_Validation cluster_testing Metrological Certification Synthesis Synthesis & Purification Bottling Bottling (Inert Atmosphere) Synthesis->Bottling Homogeneity Homogeneity Study (ANOVA) Bottling->Homogeneity Stability Stability Monitoring (Accel/Long-term) Bottling->Stability Char_A Characterization A (Mass Balance) Bottling->Char_A Char_B Characterization B (qNMR) Bottling->Char_B DataAnalysis Uncertainty Budget Calculation (u_CRM) Homogeneity->DataAnalysis u_hom Stability->DataAnalysis u_stab Char_A->DataAnalysis Purity Value Char_B->DataAnalysis Verification CoA Certificate of Analysis (ISO 17034) DataAnalysis->CoA

Caption: Figure 1. The ISO 17034 validation workflow ensuring metrological traceability and uncertainty calculation.

Diagram 2: Metabolic & Degradation Pathway

Understanding the relationship between the parent, metabolite, and the sulfide form.

Metabolism cluster_metabolites Metabolic Pathway (CYP2C19) Omeprazole Omeprazole (Parent Drug) Desmethyl 5-O-Desmethyl Omeprazole (Major Metabolite) Omeprazole->Desmethyl CYP2C19 (Demethylation) Sulfide 5-O-Desmethyl Omeprazole Sulfide (Reduced Form / Impurity) Desmethyl->Sulfide Reduction (In vivo/vitro) Sulfide->Desmethyl Oxidation (Storage Risk!) Deuterated 5-O-Desmethyl Omeprazole-d3 Sulfide (CRM / IS) Sulfide->Deuterated Stable Isotope Labeling (d3)

Caption: Figure 2. The metabolic position of the sulfide and the critical oxidation risk managed by using a CRM.

References

  • International Organization for Standardization. (2016).[5] ISO 17034:2016 General requirements for the competence of reference material producers.[5][6] ISO.[2][7][8][9] [Link]

  • U.S. Food and Drug Administration. (2018).[10][11][12] Bioanalytical Method Validation Guidance for Industry.[10][11][13] FDA.[10][11] [Link]

  • Andersson, T., et al. (1993). Identification of human liver cytochrome P450 isoforms mediating omeprazole metabolism.[1][14] British Journal of Clinical Pharmacology.[14] [Link]

  • ResolveMass Laboratories. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass.[15][16] [Link]

Sources

Comparing ionization efficiency of 5-O-Desmethyl Omeprazole-d3 Sulfide and analyte

Author: BenchChem Technical Support Team. Date: February 2026

5-O-Desmethyl Omeprazole-d3 Sulfide vs. 5-O-Desmethyl Omeprazole

Executive Summary: The Structural Mismatch

In the bioanalysis of Proton Pump Inhibitors (PPIs), the selection of Internal Standards (IS) is the single most critical factor determining assay ruggedness. This guide analyzes a specific and often problematic pairing: using 5-O-Desmethyl Omeprazole-d3 Sulfide as the internal standard for the quantification of 5-O-Desmethyl Omeprazole (the primary CYP2C19 metabolite).

Critical Insight: While the names appear similar, these two compounds differ in their oxidation state (Sulfide vs. Sulfoxide). This chemical difference leads to significant discrepancies in retention time (RT) and ionization efficiency (IE) . Consequently, the d3-Sulfide functions as a Structural Analog IS, not a true Stable Isotope Labeled (SIL) IS, failing to compensate for matrix effects in the same way a co-eluting sulfoxide isotopolog would.

Chemical & Physical Divergence

Understanding the fundamental difference between the sulfide and sulfoxide moieties is essential for predicting LC-MS/MS behavior.

FeatureAnalyte: 5-O-Desmethyl OmeprazoleInternal Standard: 5-O-Desmethyl Omeprazole-d3 Sulfide
Structure Core Sulfoxide (S=O) Sulfide (S)
CAS Number 151602-49-21189968-01-1
Molecular Weight ~331.4 g/mol ~318.4 g/mol (Deuterated)
Polarity (LogP) Lower (More Polar)Higher (Less Polar)
Elution Order (C18) Early Eluter (High Aqueous %)Late Eluter (High Organic %)
Ionization Site Pyridine Nitrogen (stabilized)Pyridine Nitrogen
Classification Major Metabolite (CYP2C19)Structural Analog / Impurity Standard

Note: The "Sulfide" is chemically distinct. It lacks the oxygen atom on the sulfur bridge, making it significantly more hydrophobic.

Ionization Efficiency (IE) Comparison

Ionization efficiency in Electrospray Ionization (ESI) is governed by the analyte's ability to accept a proton (


) and its surface activity in the charged droplet.[1]
A. Mechanism

Both compounds contain a pyridine ring (


) and a benzimidazole ring (

), making them readily ionizable in Positive Mode ESI (+) .
  • Analyte (Sulfoxide): The polar S=O group increases solvation in the aqueous phase of the droplet.

  • IS (Sulfide): The hydrophobic sulfide linkage increases the molecule's surface activity. In ESI theory, higher surface activity often leads to higher absolute ionization efficiency because the molecule resides closer to the droplet surface, where gas-phase ejection occurs.

B. The Solvent Effect (Chromatographic Impact)

Because they do not co-elute, they ionize in different solvent environments.

  • Analyte Zone: Elutes early in higher water content. High surface tension limits ionization efficiency.

  • IS Zone: Elutes later in higher acetonitrile/methanol content. Lower surface tension enhances desolvation and ionization.

  • Result: The IS often shows a sharper, more intense peak than the analyte, potentially masking sensitivity issues for the target compound.

C. Visualization of the Mismatch

The following diagram illustrates the failure of the Sulfide IS to track the Analyte during the ionization process.

IonizationMismatch cluster_LC LC Separation (C18 Column) cluster_ESI ESI Source Conditions Analyte Analyte: 5-O-Desmethyl (Sulfoxide) High Polarity IS IS: d3-Sulfide (Sulfide) Low Polarity Analyte->IS Separation (ΔRT > 1-2 min) Zone1 Zone 1: Early Elution High Water Content High Matrix Suppression Analyte->Zone1 Elutes into Zone2 Zone 2: Late Elution High Organic Content Cleaner Ionization IS->Zone2 Elutes into Signal_A Analyte Response (Variable) Zone1->Signal_A Suppressed Signal Signal_IS IS Response (Stable) Zone2->Signal_IS Enhanced Signal Signal_IS->Signal_A FAILS to Correct Variability

Caption: Workflow demonstrating the chromatographic separation that prevents the Sulfide IS from experiencing the same matrix suppression as the Sulfoxide Analyte.

The "Matrix Effect Trap"

The primary reason to use a deuterated IS is to correct for Matrix Effects (ME) . However, this only works if the IS and Analyte co-elute perfectly.

  • Phospholipid Interference: In plasma samples, phospholipids elute late. The Sulfide IS (being lipophilic) is more likely to co-elute with phospholipids than the early-eluting Sulfoxide Analyte .

  • Urine Salts: In urine analysis, salts elute early. The Analyte is at high risk of salt-induced suppression, while the IS elutes safely after the salts.

  • Consequence: The IS response will be stable, but the Analyte response may fluctuate wildly between patient samples. The calculated ratio (Analyte/IS) will be erroneous.

Experimental Protocol: Validating the IS

If you must use the d3-Sulfide IS (e.g., due to cost or availability), you must prove it does not compromise data integrity.

Protocol: Matrix Factor (MF) Determination

Objective: Quantify the ionization difference and suppression for both compounds.

Materials:

  • 6 lots of blank matrix (Plasma/Urine).

  • Analyte Standard Solution (Low QC and High QC concentrations).

  • IS Working Solution.

Workflow:

  • Set A (Neat Standards): Prepare solutions of Analyte and IS in mobile phase (no matrix).

  • Set B (Post-Extraction Spike): Extract 6 lots of blank matrix. After extraction, spike the supernatant with Analyte and IS to the same concentration as Set A.

  • Analysis: Inject Set A and Set B in triplicate.

Calculations: Calculate the Matrix Factor (MF) for each:




IS-Normalized Matrix Factor:



Acceptance Criteria:

  • The CV% of the IS-Normalized MF across the 6 lots must be < 15% .

  • Warning: If

    
     (50% suppression) and 
    
    
    
    (no suppression), your assay sensitivity is compromised, even if the CV is acceptable.
Conclusion & Recommendations

Scientific Verdict: 5-O-Desmethyl Omeprazole-d3 Sulfide is NOT a suitable Stable Isotope Labeled (SIL) internal standard for 5-O-Desmethyl Omeprazole (Sulfoxide) . It is a structural analog that introduces risks regarding retention time shifts and uncompensated matrix effects.

Recommendations:

  • Gold Standard: Switch to 5-O-Desmethyl Omeprazole-d3 (Sulfoxide) . This molecule contains the oxygen atom, ensuring co-elution and identical ionization physics.

  • Mitigation (If switching is impossible):

    • Use a shallow gradient to force the Analyte and IS closer together (though they will never perfectly co-elute).

    • Use APCI (Atmospheric Pressure Chemical Ionization) instead of ESI, as it is less susceptible to matrix effects, reducing the error introduced by the retention time gap.

References
  • Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. (2018).[] Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 10404448, 5-O-Desmethylomeprazole. (2025).[3][4][5][6] Available at: [Link]

  • Kruve, A. "Ionization efficiency scale of organic compounds in electrospray ionization sources." Analytical Chemistry.[7][8][9] (2025).[3][4][5][6] Available at: [Link]

Sources

Safety Operating Guide

5-O-Desmethyl Omeprazole-d3 Sulfide proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 5-O-Desmethyl Omeprazole-d3 Sulfide Proper Disposal Procedures Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary & Immediate Action

Compound Identity: 5-O-Desmethyl Omeprazole-d3 Sulfide Primary Hazard Class: Bioactive Pharmaceutical Intermediate / Organic Sulfide Critical Disposal Directive: Incineration Only. Do NOT dispose of down the drain.[1] Segregate strictly from strong oxidizers.[1]

This guide defines the disposal protocols for 5-O-Desmethyl Omeprazole-d3 Sulfide , a stable isotope-labeled metabolite used primarily as an internal standard in DMPK (Drug Metabolism and Pharmacokinetics) studies.[1] While often handled in milligram quantities, its classification as a functionalized benzimidazole thioether requires specific segregation to prevent inadvertent chemical reactivity (oxidation) and environmental contamination.[1]

Chemical Characterization & Hazard Identification

To dispose of a chemical safely, one must understand its latent reactivity.[1] This compound is not merely "chemical waste"; it is a thioether (organic sulfide).[1]

The "Sulfide" Distinction

Unlike inorganic sulfides (e.g., Sodium Sulfide), which readily release toxic hydrogen sulfide (


) gas upon acidification, 5-O-Desmethyl Omeprazole-d3 Sulfide contains a thioether linkage (C–S–C) .[1]
  • Stability: generally stable under physiological pH.[1]

  • Reactivity: The sulfur atom is a nucleophile.[1] It reacts exothermically with strong oxidizers (peroxides, nitric acid, bleach) to form sulfoxides and sulfones.[1]

  • Isotopic Labeling: The deuterium (

    
     or 
    
    
    
    ) labeling makes this a stable isotope.[1] It is non-radioactive and requires no radiological waste handling.[1]
PropertyDataDisposal Implication
Molecular Formula

High Carbon/Nitrogen content suitable for incineration.[1]
Physical State Solid (Powder)Dust generation risk; requires rigid secondary containment.[1]
Solubility DMSO, Methanol, AcetonitrileWaste is often liquid (solvent-mixed).[1]
Reactivity Oxidizable SulfurMUST be segregated from Oxidizing Acids (Waste Code D001/D002).[1]

Pre-Disposal Stabilization & Segregation

Before moving waste to the central accumulation area, the researcher must stabilize the material at the bench level.[1]

A. Solid Waste (Pure Substance)[1]
  • Containment: Place the original vial containing the residual solid into a clear, sealable polyethylene bag (Zip-lock).

  • Labeling: Label as "Non-RCRA Regulated Pharmaceutical Waste – Toxic."

  • Contamination: Disposable spatulas, weigh boats, and gloves used during handling must be treated as solid hazardous waste, not regular trash.[1]

B. Liquid Waste (Stock Solutions)

Most disposal involves expired stock solutions (e.g., 1 mg/mL in DMSO or Methanol).[1]

  • Solvent Compatibility: Ensure the carrier solvent is compatible with the waste stream.[1]

    • Methanol/Acetonitrile:[1] Classify as Ignitable Waste (D001) .[1]

    • DMSO: Classify as Solvent Waste .[1]

  • Quenching (If necessary): If the sulfide was part of a reaction mixture with oxidizers, ensure the reaction is quenched (e.g., with sodium bisulfite) before bottling to prevent pressure buildup.[1]

Disposal Workflow (Protocol)

This protocol aligns with EPA 40 CFR Part 266 Subpart P (Management Standards for Hazardous Waste Pharmaceuticals) and best practices for organic synthesis labs.[1]

Step 1: Waste Stream Assignment

Do not use general "Aqueous" or "Acid" waste streams.[1] The thioether moiety risks generating odors or side reactions in commingled acid tanks.[1]

  • Preferred Stream: High BTU / Incineration Stream.

  • Waste Code: While not P-listed or U-listed specifically, use D001 (if in flammable solvent) or Pharmaceutical Waste (Non-RCRA) .[1]

Step 2: Packaging
  • Primary Container: Screw-cap amber glass vial (for solutions) or original container (solids).

  • Secondary Containment: Place primary container inside a high-density polyethylene (HDPE) wide-mouth jar or a chemically resistant waste drum.[1]

  • Absorbent: Add vermiculite or a polymer absorbent pad to the secondary container to capture potential leaks.[1]

Step 3: Labeling

Affix a hazardous waste tag with the following constituents listed clearly:

  • 5-O-Desmethyl Omeprazole-d3 Sulfide (<1%)[1]

  • Solvent Name (e.g., Methanol) (>99%)

  • Hazard Checkboxes: [x] Irritant [x] Flammable (if applicable) [x] Toxic[1]

Step 4: Decontamination of Glassware

Glassware containing trace residues should be triple-rinsed with Methanol .[1]

  • Rinsate Disposal: Collect the first three rinses into the Liquid Hazardous Waste container.

  • Final Wash: After triple rinsing, glassware may be washed with soap and water in the sink.

Visualizing the Decision Matrix

The following diagram illustrates the segregation logic required to prevent reactive hazards.

DisposalWorkflow Start Waste Generation: 5-O-Desmethyl Omeprazole-d3 Sulfide StateCheck Determine Physical State Start->StateCheck Solid Solid / Pure Powder StateCheck->Solid Liquid Liquid / Stock Solution StateCheck->Liquid Segregation CRITICAL: Segregate from Oxidizers & Strong Acids Solid->Segregation Liquid->Segregation SolventCheck Identify Solvent Base Flammable Flammable (MeOH, ACN) (Code: D001) SolventCheck->Flammable NonFlammable Non-Flammable (DMSO, Water) SolventCheck->NonFlammable PackLiquid Collect in Safety Can/Drum Label: Organic Solvents + Trace Pharm Flammable->PackLiquid NonFlammable->PackLiquid Segregation->SolventCheck If Liquid PackSolid Double Bag -> Rigid Container Label: Pharm Waste Segregation->PackSolid If Solid Final Final Disposal: High Temp Incineration PackSolid->Final PackLiquid->Final

Figure 1: Decision tree for segregating and packaging Omeprazole Sulfide waste based on physical state and solvent carrier.

Emergency Contingencies

Despite best practices, spills occur.[1] The sulfur content dictates specific cleanup rules.[1]

  • Spill Clean-up:

    • Do NOT use Bleach: Sodium hypochlorite can react with the sulfide moiety.[1] Use a detergent-based surfactant or a dedicated organic spill kit.[1]

    • Absorb: Use vermiculite or sand.[1]

    • PPE: Nitrile gloves (double gloving recommended) and safety glasses.[1]

  • Exposure:

    • Skin Contact: Wash with soap and water for 15 minutes.[1] The compound is lipophilic; water alone may not remove it efficiently.[1]

    • Eye Contact: Flush for 15 minutes. Seek medical attention if irritation persists.

Regulatory Compliance & References

Compliance is based on the Resource Conservation and Recovery Act (RCRA) .[1][2][3][4][5][6] While this specific isotope is not "Listed" (P or U list), it falls under the "Characteristic" waste rules if in flammable solvents, or general "Pharm Waste" rules.[1]

Key Regulatory Codes:

  • D001: Ignitable (if in MeOH/ACN).[1]

  • D003: Reactive (Sulfide).[1] Note: While this compound is stable, EHS officers often flag "sulfide" names.[1] Clarify with your Safety Officer that this is a Thioether , not a sulfide liberating

    
     at pH 2-12.5, to avoid unnecessary D003 classification, though incineration remains the disposal method.[1]
    
References
  • U.S. Environmental Protection Agency (EPA). Management Standards for Hazardous Waste Pharmaceuticals (40 CFR Part 266 Subpart P).[1] Retrieved from [Link][1]

  • PubChem. Omeprazole Sulfide Compound Summary. National Library of Medicine.[1] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R).[1] Retrieved from [Link]

Sources

Personal protective equipment for handling 5-O-Desmethyl Omeprazole-d3 Sulfide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

5-O-Desmethyl Omeprazole-d3 Sulfide is a stable isotope-labeled metabolite precursor used primarily in DMPK (Drug Metabolism and Pharmacokinetics) and bioanalytical mass spectrometry.

Core Directive: While specific toxicological data for this deuterated analog is limited, it must be handled as a Hazardous Pharmaceutical Intermediate . It shares the structural alerts of the parent compound (Omeprazole) and its sulfide analogs, which are known skin/eye irritants and potential sensitizers. Furthermore, as a sulfide , this compound is chemically liable to oxidation; exposure to air can spontaneously convert it to the sulfoxide form (5-O-Desmethyl Omeprazole), compromising experimental integrity.

Critical Hazards:

  • Health: Skin/Eye Irritation (Category 2/2A), Respiratory Irritation (STOT SE 3), Potential Skin Sensitization.

  • Chemical Stability: High oxidation potential (Sulfide

    
     Sulfoxide). Hygroscopic.
    

Personal Protective Equipment (PPE) Matrix

Select PPE based on the specific operational phase. This matrix ensures protection against both chemical exposure and sample contamination.[1]

Operational PhaseRespiratory ProtectionHand ProtectionEye/Face ProtectionBody Protection
1.[2][3] Receiving & Storage N/A (Sealed container)Nitrile Gloves (Single layer, 4 mil)Safety Glasses with side shieldsStandard Lab Coat
2. Weighing (Solid) N95/P100 Mask (if outside hood) OR Fume Hood (Recommended)Double Nitrile Gloves (Outer: 4 mil, Inner: 4 mil). Change outer immediately if contaminated.[1]Chemical Safety Goggles (prevent powder ingress)Lab Coat + Tyvek Sleeves (optional but recommended)
3. Solubilization Fume Hood (Sash at working height)Nitrile Gloves (Chemical resistant, tested for solvent used, e.g., DMSO/MeOH)Safety Glasses or GogglesStandard Lab Coat
4. Waste Disposal Fume Hood Heavy Duty Nitrile or Neoprene (if handling large liquid waste)Face Shield (if pouring large volumes)Lab Coat + Apron

Technical Specifications & Stability Profile

Understanding the chemical nature is prerequisite to safe handling.[4]

PropertySpecificationOperational Implication
Chemical Structure Benzimidazole sulfide w/ phenolic hydroxylOxidation Sensitive: The sulfide linker (-S-) readily oxidizes to sulfoxide (-S=O-). Protect from air.
Isotopic Label Deuterium (d3)Cost/Integrity: Avoid proton exchange conditions (though C-D is stable, minimize exposure to acidic/basic protic solvents for extended periods).
Physical State Solid (Powder)Inhalation Risk: Fine powders can aerosolize during weighing. Use static gun if available.
Storage Temp -20°C (Frozen)Moisture Risk: Allow to equilibrate to Room Temp (RT) before opening to prevent condensation.
Solubility DMSO, Methanol, AcetonitrilePermeation: Solvents like DMSO enhance skin absorption of the compound.

Operational Workflow: Safe Handling & Aliquoting

This protocol is designed to maximize safety and compound stability.

Phase A: Preparation & Equilibration
  • Warm-Up: Remove the vial from the -20°C freezer. Place it in a desiccator or on the benchtop and allow it to reach room temperature (approx. 30–45 mins).

    • Why? Opening a cold vial causes atmospheric moisture to condense inside, degrading the sulfide and potentially interfering with the deuterated enrichment.

  • Workspace: Clear a designated area in a certified Chemical Fume Hood. Wipe surfaces with 70% Ethanol or Isopropanol.

Phase B: Weighing & Solubilization
  • Static Control: Use an anti-static gun or zerostat on the vial and spatula. Deuterated standards are often charged and "fly" easily.

  • Weighing:

    • Place a tared amber glass vial (to protect from light) on the balance.

    • Transfer the required amount. Do not return unused powder to the stock vial to avoid cross-contamination.

  • Solubilization:

    • Add the solvent (e.g., DMSO-d6 or MeOH) immediately.

    • Vortex gently until fully dissolved.

    • Note: If using DMSO, remember it penetrates gloves. Change gloves immediately if a splash occurs.

Phase C: Storage of Residuals
  • Inert Gas Purge: Before closing the stock vial, gently purge the headspace with Argon or Nitrogen gas .

    • Why? This displaces oxygen, preventing the sulfide-to-sulfoxide oxidation.

  • Sealing: Cap tightly and wrap with Parafilm.

  • Return: Store immediately at -20°C or -80°C.

Workflow Visualization

HandlingWorkflow start Start: Remove from Freezer equil Equilibrate to RT (30-45 min) (Prevents Condensation) start->equil Wait open Open in Fume Hood equil->open weigh Weigh into Amber Vial (Use Anti-Static Gun) open->weigh solub Add Solvent (e.g. DMSO) Dissolve Immediately weigh->solub purge Purge Stock Vial with N2/Argon (Critical for Sulfides) weigh->purge Stock Vial store Reseal & Return to -20°C purge->store

Caption: Step-by-step logic for preserving chemical integrity during handling. The "Purge" step is critical for sulfide stability.

Disposal & Decontamination

Do not dispose of this compound down the drain.[5] It is a pharmaceutical impurity with potential bioactivity.

  • Solid Waste: Contaminated gloves, paper towels, and weighing boats should be placed in a Hazardous Solid Waste bag (often yellow or red, depending on facility codes).

  • Liquid Waste:

    • Collect in a container labeled "Hazardous Waste: Organic Solvents + Trace Pharmaceuticals" .

    • List components explicitly: "Methanol, DMSO, 5-O-Desmethyl Omeprazole-d3 Sulfide".

  • Decontamination of Glassware:

    • Rinse glassware 3x with Methanol. Collect rinsate as hazardous waste.

    • Wash with detergent and water.

    • Spill Cleanup: Absorb liquid spills with vermiculite or spill pads. Wipe area with 10% bleach solution (oxidizes the sulfide to less active forms) followed by water.

Emergency Response

ScenarioImmediate Action
Skin Contact Wash with soap and copious water for 15 min. Remove contaminated clothing.[1][3] Do not use ethanol (may enhance absorption).
Eye Contact Flush with eyewash station for 15 min, lifting eyelids. Seek medical attention.
Inhalation Move to fresh air.[1][2][3] If breathing is difficult, provide oxygen.[1]
Ingestion Rinse mouth. Do NOT induce vomiting. Contact Poison Control.

References

  • Cayman Chemical. Omeprazole Sulfide Safety Data Sheet. Retrieved October 26, 2025. Link

  • BenchChem. Navigating the Isotopic Landscape: A Technical Guide to the Safe Handling of Deuterated Compounds. Retrieved October 26, 2025. Link

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 10404448, 5-O-Desmethylomeprazole. Retrieved October 26, 2025. Link

  • U.S. Environmental Protection Agency (EPA). Management of Pharmaceutical Hazardous Waste. Retrieved October 26, 2025. Link

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。